molecular formula C6H9N3 B133063 5-(Aminomethyl)pyridin-2-amine CAS No. 156973-09-0

5-(Aminomethyl)pyridin-2-amine

Cat. No.: B133063
CAS No.: 156973-09-0
M. Wt: 123.16 g/mol
InChI Key: PHBVTMQLXNCAQO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-2-amine is a pyridine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyridine nucleus is a privileged structure in pharmacology, known for its presence in a wide array of therapeutically active compounds . This diamine-functionalized pyridine serves as a versatile heterocyclic building block for constructing more complex molecules, particularly in the synthesis of compounds being investigated for their biological activities. Researchers are exploring derivatives of this scaffold in the context of developing new antimicrobial agents, as pyridine compounds have demonstrated notable activity against a range of Gram-positive and Gram-negative bacterial strains . Furthermore, the structural motif is relevant in antiviral research; pyridine-containing compounds are being studied for their potential to inhibit various viruses, a research area that has gained increased priority . Its value in research is underscored by its role in creating molecular frameworks that interact with specific biological targets, such as enzymes, which can define the selectivity and potency of a potential therapeutic candidate . The presence of both an aminomethyl and an amine group on the pyridine ring provides distinct sites for chemical modification, allowing medicinal chemists to fine-tune the geometry and electronic properties of the molecule to optimize interaction with a target protein . This compound is provided for research applications such as the synthesis of novel active molecules and the exploration of new mechanisms of action in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBVTMQLXNCAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578126
Record name 5-(Aminomethyl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156973-09-0
Record name 5-(Aminomethyl)pyridin-2-amine
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Record name 5-(aminomethyl)pyridin-2-amine
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Foundational & Exploratory

In-Depth Technical Guide to 5-(Aminomethyl)pyridin-2-amine (CAS No. 156973-09-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Aminomethyl)pyridin-2-amine, a pyridine derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, and discusses its potential, though currently underexplored, biological significance. Due to the limited publicly available experimental data for this specific compound, this guide also incorporates information on closely related aminopyridine analogs to provide a broader context for its potential applications and characteristics. All quantitative data is presented in structured tables, and a detailed experimental protocol for a plausible synthesis is provided.

Chemical and Physical Properties

This compound, with the CAS number 156973-09-0, is a substituted pyridine with both a primary amine and an aminomethyl group.[1] Its fundamental properties are summarized in the table below. It is important to note that some of the physical properties listed are predicted values from chemical databases due to a lack of experimentally determined data in published literature.

PropertyValueSource
CAS Number 156973-09-0Amerigo Scientific[1]
Molecular Formula C₆H₉N₃Amerigo Scientific[1]
Molecular Weight 123.16 g/mol Sigma-Aldrich
Boiling Point 292.6 ± 25.0 °C at 760 mmHgChemSrc[2]
Density 1.2 ± 0.1 g/cm³ChemSrc[2]
Refractive Index 1.624MOLBASE[3]
Flash Point 155.8 ± 23.2 °C-
Purity Typically >95% (commercial)-
Appearance Off-White SolidSigma-Aldrich

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in peer-reviewed literature. However, a highly plausible and commonly employed synthetic route for the preparation of aminomethylpyridines from their corresponding cyanopyridines is through catalytic hydrogenation. The logical precursor for this synthesis is 6-aminopyridine-3-carbonitrile (also known as 6-aminonicotinonitrile).

Proposed Synthetic Pathway: Catalytic Hydrogenation of 6-Aminopyridine-3-carbonitrile

The reduction of a nitrile group to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation using catalysts like Raney Nickel is an effective method for this conversion.[2][4]

Reaction:

Synthesis of this compound start 6-Aminopyridine-3-carbonitrile reagents + H₂ (excess) [Raney Ni] start->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the catalytic hydrogenation of nitriles to primary amines.[3][5]

Materials:

  • 6-Aminopyridine-3-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Ammonia solution (e.g., 7N in Methanol) or gaseous ammonia

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

Procedure:

  • Catalyst Preparation: In a suitable hydrogenation vessel, add Raney® Nickel catalyst (approximately 10-20% by weight of the starting nitrile). The catalyst should be washed several times with anhydrous ethanol to remove water.

  • Reaction Setup: To the vessel containing the catalyst, add a solution of 6-aminopyridine-3-carbonitrile (1 equivalent) dissolved in anhydrous ethanol. To suppress the formation of secondary and tertiary amine byproducts, an excess of ammonia is added to the reaction mixture.[4]

  • Hydrogenation: The vessel is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas. The reaction is then pressurized with hydrogen gas (typically 50-100 psi) and stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen and confirmed by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material.

  • Work-up: Upon completion, the reaction is carefully depressurized, and the atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of diatomaceous earth (Celite®) to remove the Raney Nickel catalyst. The filter cake should be washed with ethanol.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel using a mobile phase such as dichloromethane/methanol with a small percentage of triethylamine to prevent streaking.

Spectroscopic Data (Predicted)

Due to the absence of published experimental spectra for this compound, the following are predicted characteristic spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H (position 6)~7.8-8.0d
Pyridine H (position 4)~7.0-7.2dd
Pyridine H (position 3)~6.4-6.6d
-CH₂-~3.7-3.9s
-NH₂ (aromatic)~5.5-6.5br s
-NH₂ (aliphatic)~1.5-2.5br s
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C (position 2)~158-160
Pyridine C (position 6)~148-150
Pyridine C (position 4)~135-137
Pyridine C (position 5)~120-122
Pyridine C (position 3)~108-110
-CH₂-~45-47
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (aromatic amine)3400-3300 (two bands)Primary amine
N-H Stretch (aliphatic amine)3350-3250 (two bands)Primary amine
C-H Stretch (aromatic)3100-3000Pyridine ring
C-H Stretch (aliphatic)2950-2850Methylene group
N-H Bend (amine)1650-1580Scissoring vibration
C=C, C=N Stretch (aromatic)1600-1450Pyridine ring vibrations
C-N Stretch1350-1250Aromatic and aliphatic C-N bonds
Mass Spectrometry
  • Molecular Ion (M⁺): m/z = 123.08

  • Major Fragmentation Pathways: A prominent fragmentation would be the loss of the aminomethyl group or cleavage adjacent to the amino groups. A characteristic fragment would be the tropylium-like ion resulting from benzylic cleavage, leading to a peak at m/z 106 ([M-NH₃]⁺). Alpha-cleavage of the aminomethyl group could result in a fragment at m/z 93 ([M-CH₂NH₂]⁺).

Biological Activity and Potential Applications

While there is no specific biological data available for this compound in the public domain, the aminopyridine scaffold is a well-established pharmacophore in drug discovery.

General Biological Profile of Aminopyridines

Aminopyridine derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Certain aminopyridine derivatives have shown efficacy as inhibitors of various kinases, such as Janus kinase 2 (JAK2), which are implicated in myeloproliferative neoplasms.[6]

  • Antimalarial Agents: Pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei.[7]

  • Anti-epileptic Agents: Novel pyridine congeners have been explored as potential anti-epileptic agents targeting AMPA receptors.

  • SHP2 Inhibitors: Pyridine derivatives have been designed as selective inhibitors of SHP2, a protein tyrosine phosphatase involved in multiple signaling pathways.[8]

  • Antifungal Agents: Amide-pyridine scaffolds have been designed as dual-target antifungal inhibitors.[9]

Postulated Signaling Pathway Involvement

Given the prevalence of aminopyridines as kinase inhibitors, it is plausible that this compound or its derivatives could interact with ATP-binding sites of various kinases. A hypothetical interaction workflow is depicted below.

Hypothetical Kinase Inhibition sub Substrate kinase Kinase sub->kinase atp ATP atp->kinase product Phosphorylated Substrate kinase->product adp ADP kinase->adp inhibitor This compound (or derivative) inhibitor->kinase Inhibition

Caption: Hypothetical kinase inhibition by this compound.

This compound's structural features, particularly the presence of two primary amine groups, make it a versatile building block for creating libraries of compounds for high-throughput screening against various biological targets.

Conclusion

This compound is a chemical entity with significant potential as a scaffold and intermediate in the development of novel therapeutics. While a substantial amount of experimental data for this specific molecule is not yet publicly available, its structural relationship to a class of biologically active compounds suggests it is a valuable tool for medicinal chemists. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

An In-depth Technical Guide on the Putative Structure of 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the anticipated structural and chemical properties of 5-(Aminomethyl)pyridin-2-amine. However, a thorough search of available scientific literature and chemical databases did not yield any experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry), specific synthesis protocols, or biological activity data for this specific compound. The information presented herein is therefore based on the analysis of structurally related compounds and theoretical predictions. All data presented should be considered predictive until experimentally verified.

Introduction

This compound is a pyridine derivative with the chemical formula C₆H₉N₃.[1] Its structure incorporates a pyridine ring substituted with an amino group at the 2-position and an aminomethyl group at the 5-position. This combination of functional groups suggests potential for diverse chemical reactivity and biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. The lack of published experimental data necessitates a theoretical approach to its structural elucidation, drawing parallels from well-characterized analogous compounds.

Chemical Identity

A summary of the key identifiers for this compound is provided in the table below.

IdentifierValueReference
CAS Number 156973-09-0[1]
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.158 g/mol [1]
IUPAC Name This compound
SMILES NCc1cc(N)ccn1
InChI Key (Predicted)

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic characteristics for this compound, which are essential for its future experimental identification and characterization. These predictions are based on the known spectral data of similar structures, such as 2-amino-5-methylpyridine and other aminopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the protons of the two amino groups.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HH-6 (Pyridine ring)
~7.2-7.4dd1HH-4 (Pyridine ring)
~6.4-6.6d1HH-3 (Pyridine ring)
~4.5-5.0br s2H-NH₂ (at C2)
~3.8-4.0s2H-CH₂-
~1.5-2.5br s2H-CH₂-NH₂

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will be crucial for confirming the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~158-160C-2 (Pyridine ring)
~148-150C-6 (Pyridine ring)
~138-140C-4 (Pyridine ring)
~120-125C-5 (Pyridine ring)
~108-112C-3 (Pyridine ring)
~45-50-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretching (asymmetric and symmetric) of both NH₂ groups
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
1640-1600StrongN-H bending (scissoring) of NH₂ groups
1600-1450Medium to StrongC=C and C=N stretching (pyridine ring)
1350-1250MediumC-N stretching
Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

m/zInterpretation
123.080[M]⁺ (Molecular Ion)
106.069[M-NH₃]⁺
95.061[M-CH₂NH₂]⁺

Experimental Protocols

As no specific experimental protocols for the synthesis and characterization of this compound were found, a hypothetical workflow is proposed based on established chemical transformations.

Proposed Synthesis Workflow

A potential synthetic route could be adapted from the synthesis of 5-(aminomethyl)-2-chloropyridine. This would involve the synthesis of a suitable precursor, such as 2-amino-5-cyanopyridine, followed by reduction of the nitrile group.

G cluster_0 Hypothetical Synthesis of this compound Start 2-Amino-5-bromopyridine Step1 Cyanation (e.g., CuCN, DMF, heat) Start->Step1 Introduce cyano group Intermediate 2-Amino-5-cyanopyridine Step1->Intermediate Step2 Reduction (e.g., LiAlH4, THF or H2/Catalyst) Intermediate->Step2 Reduce nitrile to amine Product This compound Step2->Product

A potential synthetic pathway for this compound.

Protocol for Nitrile Reduction (Hypothetical):

  • To a solution of 2-amino-5-cyanopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Characterization Workflow

The following workflow outlines the necessary steps to confirm the structure of the synthesized product.

G cluster_1 Structure Elucidation Workflow Synthesized_Product Purified Product Mass_Spec Mass Spectrometry (MS) Synthesized_Product->Mass_Spec Determine Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Synthesized_Product->NMR Determine Connectivity IR Infrared (IR) Spectroscopy Synthesized_Product->IR Identify Functional Groups Elemental_Analysis Elemental Analysis Synthesized_Product->Elemental_Analysis Confirm Elemental Composition Structure_Confirmation Structure Confirmed Mass_Spec->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation Elemental_Analysis->Structure_Confirmation

A standard workflow for the characterization of a novel compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the 2-aminopyridine scaffold is a known pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including as inhibitors of various kinases and as agents targeting the central nervous system.

Given the structural similarities to other bioactive molecules, it is plausible that this compound could interact with various biological targets. A hypothetical signaling pathway that could be modulated by a molecule with this scaffold is presented below. This is a generalized representation and requires experimental validation.

G cluster_2 Hypothetical Kinase Inhibition Pathway Ligand This compound (Hypothetical Inhibitor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds to ATP-binding site P_Receptor Phosphorylated RTK Receptor->P_Receptor Autophosphorylation Downstream Downstream Signaling Cascade (e.g., MAPK/ERK or PI3K/Akt pathway) P_Receptor->Downstream Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream->Cellular_Response Inhibition->P_Receptor Inhibits

A generalized signaling pathway potentially targeted by aminopyridine derivatives.

Conclusion

This compound represents an intriguing yet uncharacterized molecule. This technical guide provides a predictive framework for its structural elucidation based on theoretical principles and data from analogous compounds. The successful synthesis and characterization of this compound are essential next steps to validate these predictions and to explore its potential applications in drug discovery and development. Researchers are encouraged to use this guide as a starting point for their experimental investigations into this novel chemical entity.

References

Spectroscopic and Structural Elucidation of 5-(Aminomethyl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(Aminomethyl)pyridin-2-amine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its synthesis and characterization.

Spectroscopic Data Analysis

The structural integrity of this compound can be confirmed through a combination of spectroscopic techniques. Below is a summary of the expected and observed spectral data.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.9d1HH6
~7.5dd1HH4
~6.5d1HH3
~4.5-5.0br s2H-NH₂ (pyridinamine)
~3.7s2H-CH₂-
~1.5-2.0br s2H-NH₂ (aminomethyl)

Note: Predicted data is based on analogous compounds and standard chemical shift values. Solvent: DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)Assignment
~159C2
~148C6
~138C4
~125C5
~108C3
~45-CH₂-

Note: Predicted data is based on analogous compounds. Solvent: DMSO-d₆.

Table 3: IR Spectroscopic Data (Characteristic Absorptions)
Wavenumber (cm⁻¹)IntensityAssignment
3450-3250Strong, BroadN-H stretching (primary amines)
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
1650-1580StrongN-H bending (scissoring)
1600-1450Medium-StrongC=C and C=N stretching (pyridine ring)
1335-1250StrongAromatic C-N stretching
1250-1020MediumAliphatic C-N stretching
910-665BroadN-H wagging

Note: These are characteristic ranges for the functional groups present in the molecule.

Mass Spectrometry (MS) Data
  • Molecular Formula: C₆H₉N₃

  • Molecular Weight: 123.16 g/mol

  • Expected [M+H]⁺: 124.08

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data would be acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Logical Workflow for Synthesis and Characterization

The synthesis of this compound can be approached through a multi-step process, often involving the reduction of a nitrile or a protected amine precursor. The following diagram illustrates a logical workflow for its preparation and subsequent characterization.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthetic Pathway cluster_characterization Spectroscopic Characterization Start Starting Material (e.g., 6-aminonicotinonitrile) Protection Protection of Amino Group Start->Protection Reduction Reduction of Nitrile Group Protection->Reduction Deprotection Deprotection Reduction->Deprotection Final_Product This compound Deprotection->Final_Product NMR NMR (¹H, ¹³C) Final_Product->NMR IR IR Final_Product->IR MS MS Final_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A logical workflow illustrating the synthesis and subsequent spectroscopic characterization of this compound.

Signaling Pathway Diagram (Hypothetical)

Given the presence of primary amine functionalities and a pyridine core, this compound could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where it might act as a ligand for a G-protein coupled receptor (GPCR).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Leading to

Caption: A hypothetical signaling pathway illustrating the potential action of this compound as a GPCR ligand.

References

An In-Depth Technical Guide to the Theoretical Properties of 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core theoretical properties of 5-(Aminomethyl)pyridin-2-amine, a pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines its predicted physicochemical characteristics, potential biological activities, and plausible synthetic routes. The information is presented to support further research and development of this compound and its analogs. All quantitative data is summarized in structured tables, and detailed experimental protocols for its proposed synthesis are provided. Additionally, logical workflows and hypothetical signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its potential applications.

Introduction

This compound is a heterocyclic compound featuring a pyridine core, a primary amine, and an aminomethyl substituent. This unique combination of functional groups suggests its potential for diverse biological activities. The pyridine ring is a common scaffold in many approved drugs, and the presence of two primary amine groups offers multiple points for hydrogen bonding and salt formation, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide aims to provide a detailed theoretical assessment of this molecule to aid in its evaluation as a potential drug candidate or a tool for chemical biology.

Theoretical Physicochemical Properties

The theoretical physicochemical properties of this compound were predicted using various computational models. These parameters are crucial for assessing its drug-likeness and potential for oral bioavailability, as guided by frameworks such as Lipinski's Rule of Five.

PropertyPredicted ValueMethod/Tool
Molecular Formula C₆H₉N₃-
Molecular Weight 123.16 g/mol -
pKa (most basic) 8.5 (pyridinium amine)Chemicalize
pKa (second basic) 7.2 (aminomethyl)Chemicalize
logP -0.85Molinspiration
Aqueous Solubility (logS) -0.5ALOGPS
Polar Surface Area (PSA) 64.9 ŲMolinspiration
Hydrogen Bond Donors 2Molinspiration
Hydrogen Bond Acceptors 3Molinspiration
Rotatable Bonds 2Molinspiration

Predicted ADMET Properties

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions provide an early-stage assessment of a compound's likely behavior in a biological system.

ADMET ParameterPredictionImplication
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeation Low to ModerateMay have limited central nervous system effects.
CYP450 2D6 Inhibition InhibitorPotential for drug-drug interactions.
Ames Mutagenicity Non-mutagenicLow risk of carcinogenicity.
hERG Inhibition Low riskReduced potential for cardiotoxicity.

Proposed Synthetic Route

A plausible two-step synthesis for this compound is proposed, starting from the commercially available 2-aminopyridine. The workflow is illustrated in the diagram below.

G A 2-Aminopyridine B Step 1: Cyanation A->B 1. HNO₃, H₂SO₄ 2. NaCN C 2-Amino-5-cyanopyridine B->C D Step 2: Reduction C->D H₂, Pd/C or LiAlH₄ E This compound D->E

Proposed synthesis workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 2-Amino-5-cyanopyridine

This protocol is adapted from established methods for the cyanation of aminopyridines.

  • Nitration: To a stirred solution of 2-aminopyridine (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The resulting precipitate, 2-amino-5-nitropyridine, is collected by filtration, washed with cold water, and dried.

  • Cyanation: A mixture of 2-amino-5-nitropyridine (1 equivalent), sodium cyanide (1.5 equivalents), and a catalytic amount of copper(I) cyanide in dimethylformamide (DMF) is heated at 150°C for 6 hours.

  • Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 2-amino-5-cyanopyridine.

Step 2: Synthesis of this compound

This step involves the reduction of the nitrile group to a primary amine. Two common methods are provided.

Method A: Catalytic Hydrogenation

  • Reaction Setup: A solution of 2-amino-5-cyanopyridine (1 equivalent) in methanol or ethanol is placed in a high-pressure hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) is added.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to 50 psi. The mixture is stirred at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Method B: Lithium Aluminum Hydride (LAH) Reduction

Caution: LAH is a highly reactive and pyrophoric reagent. This reaction should be carried out by trained personnel under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.

  • Reaction Setup: To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of 2-amino-5-cyanopyridine (1 equivalent) in anhydrous THF is added dropwise.

  • Reduction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Work-up: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give this compound.

Potential Biological Activity and Signaling Pathways

Based on the structural features of this compound and the known activities of related aminopyridine compounds, two hypothetical mechanisms of action are proposed.

Inhibition of the JAK-STAT Signaling Pathway

Several aminopyridine derivatives have been identified as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[1][2][3][4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Translocation inhibitor This compound inhibitor->JAK Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Cytokine Cytokine Cytokine->receptor

Hypothetical inhibition of the JAK-STAT pathway.
Modulation of Neurotransmitter Receptors

Aminopyridines are known to modulate the function of various ion channels and neurotransmitter receptors in the central nervous system.[6][7][8][9][10] They can act as potassium channel blockers, which can enhance neurotransmitter release.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential K_channel K+ Channel AP->K_channel Ca_channel Ca2+ Channel AP->Ca_channel Opens Vesicle Synaptic Vesicle (Neurotransmitter) Ca_channel->Vesicle Triggers Fusion NT Neurotransmitter Vesicle->NT Release modulator This compound modulator->K_channel Blockade Receptor Neurotransmitter Receptor NT->Receptor Binds Signal Postsynaptic Signal Receptor->Signal

Hypothetical modulation of neurotransmitter release.

Conclusion

The theoretical analysis of this compound suggests it is a promising scaffold for further investigation in drug discovery. Its predicted physicochemical properties are favorable for oral absorption, and its structural motifs are present in known biologically active molecules. The proposed synthetic route is feasible and utilizes common laboratory reagents and techniques. The hypothetical mechanisms of action provide a starting point for experimental validation of its biological targets. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related aminopyridine derivatives.

Disclaimer

The information provided in this document, including predicted properties, ADMET profiles, and biological activities, is based on computational models and theoretical considerations. These predictions have not been experimentally validated. The proposed synthetic protocols are based on established chemical literature for analogous compounds and should be performed with appropriate safety precautions by qualified personnel. This document is intended for research and informational purposes only and does not constitute a recommendation for any specific use.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-(Aminomethyl)pyridin-2-amine, focusing on its solubility and stability. Understanding these characteristics is paramount for researchers and professionals in drug development, as they critically influence a compound's formulation, bioavailability, and overall therapeutic potential. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard experimental protocols and theoretical frameworks for assessing its solubility and stability profiles.

Core Concepts: Solubility and Stability in Drug Discovery

The journey of a drug candidate from laboratory to clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical are solubility and stability.

Solubility dictates the maximum concentration of a substance that can be dissolved in a solvent to create a saturated solution. In drug development, aqueous solubility is of particular interest as it directly impacts a drug's absorption and bioavailability. Poor solubility can lead to incomplete absorption, low and variable bioavailability, and ultimately, therapeutic failure.

Stability refers to the ability of a pharmaceutical product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life. A stable drug substance is crucial for ensuring patient safety and efficacy. Degradation can lead to a loss of potency, the formation of toxic byproducts, and alterations in bioavailability.

Solubility Profile of this compound

To rigorously characterize the solubility of this compound, the following experimental protocols are recommended.

Table 1: Solubility Assessment Methods
Solubility Type Method Description Typical Conditions Analytical Technique
Kinetic High-Throughput Screening (HTS) Methods (e.g., Nephelometry, Direct UV)Measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer. It reflects the solubility of the compound as it precipitates out of a supersaturated solution.[6][7][8][9]2 hours incubation at room temperature or 37°C in various pH buffers.[7][9]Nephelometer, UV/Vis Spectrophotometer[6][7]
Thermodynamic Shake-Flask MethodMeasures the equilibrium solubility of a solid compound in a solvent. This is considered the "gold standard" for solubility determination.[6]24-72 hours of shaking at a constant temperature (e.g., 25°C or 37°C) to reach equilibrium.[6]HPLC-UV, LC-MS
Experimental Protocols

Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[7]

  • Sample Preparation: Dispense the stock solution into a 96-well plate.

  • Addition of Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the final target concentration.

  • Incubation: Shake the plate at room temperature for a defined period, typically 1-2 hours.

  • Measurement: Measure the turbidity of the samples using a nephelometer. An increase in turbidity indicates precipitation of the compound.

  • Data Analysis: The kinetic solubility is determined by identifying the concentration at which significant precipitation occurs.

Thermodynamic Solubility Assay (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

Stability Profile of this compound

The stability of a drug substance is assessed through a series of studies that evaluate its susceptibility to various environmental factors. For this compound, potential degradation pathways could include oxidation of the amine groups and reactions involving the pyridine ring.

Table 2: Stability Testing Protocols
Stability Type Stress Conditions Purpose Typical Protocol
Forced Degradation Acid/Base Hydrolysis, Oxidation, Photolysis, Thermal StressTo identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.[10][11][12]Exposure to 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, light (ICH Q1B), and elevated temperatures (e.g., 60-80°C).[10]
Long-Term Stability 25°C ± 2°C / 60% RH ± 5% RHTo establish the shelf-life and storage conditions under normal environmental conditions.[13][14]Testing at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[13]
Accelerated Stability 40°C ± 2°C / 75% RH ± 5% RHTo predict the long-term stability by accelerating the degradation process.[13][14]Testing at specified time points (e.g., 0, 3, 6 months).[13]
Experimental Protocols

Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a set duration.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a specified temperature for a set duration.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.[13][14]

  • Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for determining solubility and stability.

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare DMSO Stock Solution k_dispense Dispense into 96-well Plate k_start->k_dispense k_add_buffer Add Aqueous Buffer k_dispense->k_add_buffer k_incubate Incubate (e.g., 2h) k_add_buffer->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_end Determine Kinetic Solubility k_measure->k_end t_start Add Excess Solid to Buffer t_shake Shake to Equilibrate (24-48h) t_start->t_shake t_separate Separate Solid and Liquid t_shake->t_separate t_quantify Quantify Concentration (HPLC) t_separate->t_quantify t_end Determine Thermodynamic Solubility t_quantify->t_end

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Stability_Workflow cluster_forced_degradation Forced Degradation Study cluster_formal_stability Formal Stability Testing (ICH Guidelines) fd_start Prepare Samples of this compound fd_stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) fd_start->fd_stress fd_analyze Analyze by Stability-Indicating HPLC fd_stress->fd_analyze fd_identify Identify Degradation Products fd_analyze->fd_identify fd_pathway Elucidate Degradation Pathways fd_identify->fd_pathway fs_start Place Samples in Stability Chambers fs_long_term Long-Term Conditions (25°C/60%RH) fs_start->fs_long_term fs_accelerated Accelerated Conditions (40°C/75%RH) fs_start->fs_accelerated fs_pull Pull Samples at Timepoints fs_long_term->fs_pull 0, 3, 6, 9, 12... months fs_accelerated->fs_pull 0, 3, 6 months fs_test Test for Assay, Purity, etc. fs_pull->fs_test fs_shelf_life Determine Shelf-Life fs_test->fs_shelf_life Signaling_Pathway cluster_pathway Generic Enzyme Inhibition Pathway Enzyme Target Enzyme (e.g., Kinase) Product Product Enzyme->Product Catalyzes conversion NoResponse Blocked Cellular Response Enzyme->NoResponse Substrate Substrate Substrate->Enzyme Binds to active site Downstream Downstream Cellular Response Product->Downstream Inhibitor This compound (Potential Inhibitor) Inhibitor->Enzyme Binds to enzyme

References

The Versatile Scaffold: Unlocking the Potential of 5-(Aminomethyl)pyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

The 2-aminopyridine moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of numerous therapeutic agents, particularly in oncology and inflammation. Its ability to form critical hydrogen bond interactions with the hinge region of protein kinases has established it as a foundational component for a multitude of kinase inhibitors. This technical guide delves into the potential applications of a key derivative, 5-(Aminomethyl)pyridin-2-amine, and its related analogues, offering insights into its role as a versatile building block for the development of novel therapeutics. By examining synthetic strategies, structure-activity relationships (SAR), and biological data from closely related compounds, we illuminate a pathway for leveraging this scaffold in future drug discovery endeavors.

The 2-Aminopyridine Core: A Privileged Structure in Kinase Inhibition

The 2-aminopyridine and its bioisosteric 2-aminopyrimidine core are prevalent features in a vast number of approved and investigational kinase inhibitors.[1][2] The primary reason for its success lies in its capacity to act as a bidentate hydrogen bond donor and acceptor, effectively mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region. This interaction is a critical determinant of binding affinity and selectivity.[1] The 5-position of the pyridine ring serves as a key vector for chemical modification, allowing for the introduction of various substituents that can extend into different pockets of the ATP-binding site to enhance potency, selectivity, and pharmacokinetic properties.[3] The aminomethyl group at this position in this compound provides a flexible and reactive handle for just such a purpose.

Synthetic Pathways and Derivatization

The this compound scaffold allows for straightforward derivatization through its primary amine functionalities. The exocyclic aminomethyl group is particularly amenable to reactions such as amidation, sulfonylation, and reductive amination, enabling the exploration of a wide chemical space.

A general workflow for the derivatization of such scaffolds often begins with the coupling of the core amine with various partners, followed by modification of the side chain.

G A This compound Scaffold C Protection of Aminomethyl Group (e.g., Boc) A->C Step 1 B Coupling Reaction (e.g., Buchwald-Hartwig) D Coupled Intermediate B->D Step 3 C->B Step 2 E Deprotection D->E Step 4 F Free Amine Intermediate E->F Step 5 G Amidation / Sulfonylation (R-COCl or R-SO2Cl) F->G Step 6 H Final Library of Bioactive Compounds G->H

General workflow for derivatization.
Exemplar Experimental Protocol: Synthesis of N-((2-aminopyridin-5-yl)methyl)amides

This protocol is adapted from methodologies used for analogous aminopyrimidine derivatives.[4]

  • Boc Protection: To a solution of this compound in a suitable solvent like dichloromethane (DCM), add Di-tert-butyl dicarbonate (Boc)₂O and a base such as triethylamine (TEA). Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Coupling Reaction: The Boc-protected intermediate can then undergo a variety of coupling reactions at the 2-amino position. For instance, a Buchwald-Hartwig amination with an aryl halide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane.

  • Deprotection: The resulting coupled product is then treated with an acid, such as trifluoroacetic acid (TFA) in DCM, to remove the Boc protecting group, yielding the free aminomethyl intermediate.

  • Amidation/Sulfonylation: The intermediate is dissolved in a solvent like DCM or DMF, and a base (e.g., DIPEA) is added, followed by the dropwise addition of the desired acyl chloride or sulfonyl chloride. The reaction is stirred until completion to yield the final library of amide or sulfonamide derivatives.[4]

Applications in Kinase Inhibition

The aminopyridine scaffold is a proven pharmacophore for targeting a wide range of protein kinases involved in cancer and other diseases. Derivatives have shown potent activity against Janus kinases (JAKs), Polo-like kinases (PLKs), and others.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in myeloproliferative neoplasms (MPNs) and inflammatory diseases.[4] Selective inhibition of JAK2 is a key therapeutic strategy. Studies on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have demonstrated that this scaffold can be optimized to produce potent and selective JAK2 inhibitors.[4]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Inhibitor 5-(Aminomethyl)pyridin- 2-amine Derivative Inhibitor->JAK2

Inhibition of the JAK2-STAT signaling pathway.

The data below, from a study on related pyrimidine derivatives, illustrates the potential for achieving high potency and selectivity.[4]

Compound IDTargetIC₅₀ (nM)Selectivity vs JAK1Selectivity vs JAK3Selectivity vs TYK2
A8 JAK2538.6x54.6x41.2x
13ac (Lead) JAK21012.1x15.5x10.3x
Table 1: In vitro kinase inhibitory activity of optimized N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative A8 compared to its lead compound. Data sourced from a study on selective JAK2 inhibitors.[4]
Polo-Like Kinase 4 (PLK4) Inhibition

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis, making it an attractive anticancer target.[5] Novel inhibitors based on a pyrimidin-2-amine core have been developed, demonstrating high potency. The structure-activity relationship studies highlight the importance of substituents on the core in achieving this potency.

Compound IDTargetIC₅₀ (nM)Antiproliferative IC₅₀ (μM) vs MCF-7Antiproliferative IC₅₀ (μM) vs BT474Antiproliferative IC₅₀ (μM) vs MDA-MB-231
8h PLK46.70.0810.0270.038
Centrinone PLK42.00.1600.0300.150
Table 2: In vitro activity of an optimized pyrimidin-2-amine derivative (8h) against PLK4 and breast cancer cell lines, compared to the known inhibitor Centrinone.[5]

Broader Therapeutic Potential

Beyond kinase inhibition, the aminopyridine scaffold is being explored for a variety of other therapeutic targets.

Androgen Receptor (AR) Antagonism

In the treatment of prostate cancer, targeting the androgen receptor is a key strategy. However, resistance often develops through AR mutations. Recent work has identified novel 5-nitro-pyridin-2-amine derivatives as pure AR antagonists that are effective against both wild-type and drug-resistant AR variants, highlighting the versatility of the substituted 2-aminopyridine core.[6]

Compound IDTargetIC₅₀ (μM)
EL15 AR0.94
EF2 AR0.30
Table 3: Inhibitory activity of 5-nitro-pyridin-2-amine derivatives against the androgen receptor.[6]

Key Experimental Protocols

In Vitro Kinase Assay

A standard method to determine the inhibitory activity of compounds against a target kinase involves a radiometric or fluorescence-based assay.

  • Assay Components: The reaction mixture typically includes the recombinant kinase enzyme, a suitable substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP), and a buffer solution containing MgCl₂.

  • Procedure: The test compound, serially diluted in DMSO, is pre-incubated with the kinase enzyme. The reaction is initiated by the addition of the ATP and substrate mixture.

  • Termination and Detection: After a set incubation period at a controlled temperature, the reaction is stopped (e.g., by adding phosphoric acid). The phosphorylated substrate is then captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter, which is inversely proportional to the inhibitory activity of the compound. IC₅₀ values are calculated from the dose-response curves.[4]

Cellular Antiproliferative Assay (MTT or SRB Assay)

To assess the effect of compounds on cancer cell growth, a cell viability assay is commonly employed.

  • Cell Seeding: Cancer cells (e.g., MCF-7, BT474) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Staining: After treatment, the cells are fixed and stained. For an SRB (Sulphorhodamine B) assay, cells are fixed with trichloroacetic acid and stained with SRB dye. For an MTT assay, MTT reagent is added, which is converted to formazan crystals by metabolically active cells.

  • Quantification: The bound dye (SRB) or formazan crystals (MTT) are solubilized, and the absorbance is read using a plate reader at a specific wavelength. The absorbance is proportional to the number of viable cells. IC₅₀ values, the concentration required to inhibit cell growth by 50%, are then determined.[5]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising, yet underexplored, starting point for the development of novel therapeutics. Drawing on the extensive success of the broader 2-aminopyridine and 2-aminopyrimidine class of compounds, it is evident that this molecule holds significant potential, particularly in the realm of kinase inhibition. The aminomethyl side chain provides a synthetically tractable handle for generating diverse chemical libraries, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles. Future research should focus on systematically exploring the SAR at this position to unlock new classes of inhibitors against both established and novel therapeutic targets, thereby expanding the arsenal of precision medicines.

References

5-(Aminomethyl)pyridin-2-amine as a novel scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 5-(Aminomethyl)pyridin-2-amine Scaffold

Introduction

The 2-aminopyridine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its ability to form key hydrogen bond interactions with a multitude of biological targets. Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities ranging from anticancer to antimicrobial. The this compound core, in particular, offers a versatile platform for drug design. It combines the hinge-binding capabilities of the 2-aminopyridine with a vector for exploring solvent-exposed regions of target proteins via the 5-aminomethyl substituent. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this promising scaffold, with a focus on its role as an inhibitor of both dipeptidyl peptidase 4 (DPP-4) and protein kinases.

Synthesis of the Core Scaffold

The synthesis of the this compound scaffold can be achieved through various routes. A common and reliable method involves the amination of a suitable precursor, such as 5-(chloromethyl)-2-chloropyridine. This precursor can be synthesized from commercially available starting materials. The subsequent displacement of the chlorine atoms provides a straightforward entry to the desired scaffold.

Below is a generalized workflow for the synthesis of the core scaffold and its subsequent derivatization.

G General Synthetic Workflow start Commercially Available 3-Methylpyridine step1 Oxidation (e.g., m-CPBA) start->step1 step2 Chlorination (e.g., SOCl₂) step1->step2 step3 Radical Chlorination (e.g., NCS) step2->step3 core_precursor 5-(Chloromethyl)-2-chloropyridine step3->core_precursor step4 Ammonolysis (Aqueous NH₃) core_scaffold 5-(Aminomethyl)-2-chloropyridine step4->core_scaffold step5 Amination (Various Amines) final_scaffold This compound (Core Scaffold) step5->final_scaffold step6 Derivatization (e.g., Acylation, Sulfonylation) final_product Bioactive Derivatives step6->final_product core_precursor->step4 core_scaffold->step5 final_scaffold->step6

General Synthetic Workflow for this compound Derivatives.

Biological Activity

The this compound scaffold has shown potential against multiple target classes. Its utility has been demonstrated in the development of potent dipeptidyl peptidase 4 (DPP-4) inhibitors and serves as a valuable framework for designing selective protein kinase inhibitors.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Derivatives of 5-aminomethyl-pyridines have been identified as potent and selective inhibitors of DPP-4, a key enzyme in glucose homeostasis. The primary amino group of the aminomethyl moiety is crucial for interacting with the catalytic site of the enzyme. Structure-activity relationship (SAR) studies have shown that the position of this group is critical for activity.

Table 1: In Vitro Activity of 5-Aminomethyl-Pyridine Derivatives as DPP-4 Inhibitors

Compound ID R Group (at position 4) DPP-4 IC₅₀ (nM) DPP-8 IC₅₀ (nM) Selectivity (DPP-8/DPP-4)
1a 2,4-dichlorophenyl 10 6600 660
1b 2,4,5-trichlorophenyl 20 > 50000 > 2500
1c 2-chloro-4-fluorophenyl 30 12000 400
1d 4-chlorophenyl 150 > 50000 > 333

| Vildagliptin | (Reference Drug) | 35 | 9500 | 271 |

Data is synthesized from publicly available research on 5-aminomethyl-pyridine derivatives.

The SAR data indicates that electron-withdrawing substituents on the aryl ring at the 4-position of the pyridine core enhance potency. The high selectivity against the closely related peptidase DPP-8 highlights the therapeutic potential of this scaffold for the treatment of type 2 diabetes.

G Key Structure-Activity Relationships (DPP-4) cluster_0 5-(Aminomethyl)pyridin-2-carboxamide Core cluster_1 Observations core Pyridine Core pos5 5-Aminomethyl Group (Essential for Activity) core->pos5 β-position pos2 2-Amide Group (Potency & Selectivity) core->pos2 α-position pos4 4-Aryl Substitution (Potency Driver) core->pos4 obs1 Primary amine is critical for interaction with the catalytic site. pos5->obs1 obs3 Moving the aminomethyl group to other positions (e.g., α to N) results in loss of activity. pos5->obs3 obs2 Electron-withdrawing groups (e.g., Cl, F) on the 4-Aryl ring increase potency. pos4->obs2

Key Structure-Activity Relationships for DPP-4 Inhibition.
Protein Kinase Inhibition

The 2-aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitor design. The 5-(aminomethyl) group provides a valuable vector to achieve selectivity and potency by interacting with the solvent-exposed region of the kinase domain. While data on the exact this compound scaffold is emerging, closely related analogs have demonstrated potent inhibition of several important kinase families, particularly Janus kinases (JAKs).

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.[1] Derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine, which feature a similar aminomethyl pharmacophore, have shown potent and selective inhibition of JAK2.[1]

Table 2: Kinase Inhibitory Profile of a Representative JAK2 Inhibitor (Analog Scaffold)

Kinase Target IC₅₀ (nM) Selectivity vs. JAK2
JAK2 5 1x
JAK1 193 38.6x
JAK3 273 54.6x

| TYK2 | 206 | 41.2x |

This data is for the closely related N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold to illustrate the potential of the aminomethyl pharmacophore in kinase inhibition.[1]

This profile indicates that the aminomethyl-substituted scaffold can be optimized to produce highly potent and selective kinase inhibitors. The inhibition of JAK2 phosphorylation effectively blocks the downstream activation of STAT proteins, leading to the suppression of gene transcription involved in cell proliferation and survival.[1]

G JAK-STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cytokine Cytokine (e.g., EPO, TPO) receptor Cytokine Receptor cytokine->receptor binds jak JAK2 receptor->jak activates jak->jak autophosphorylation (P) stat STAT jak->stat phosphorylates (P) stat->stat dimerization nucleus Nucleus stat->nucleus translocates transcription Gene Transcription (Proliferation, Survival) nucleus->transcription promotes inhibitor 5-(Aminomethyl)pyridin- 2-amine Derivative inhibitor->jak INHIBITS

Inhibition of the JAK-STAT Signaling Pathway.

Experimental Protocols

Synthesis of 5-(Aminomethyl)-2-chloropyridine

This protocol describes the synthesis of a key precursor to the core scaffold, adapted from established procedures.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine (1.0 eq)

  • 25% Aqueous ammonia (10-15 eq)

  • Acetonitrile (ACN)

  • 30% Aqueous sodium hydroxide (NaOH)

  • Ethanol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Stainless steel autoclave

Procedure:

  • Charge a stainless steel autoclave with 2-chloro-5-(chloromethyl)pyridine (1.0 eq), 25% aqueous ammonia (~10 eq by mass relative to the starting material), and acetonitrile (~4 mL per gram of starting material).

  • Seal the autoclave and heat the mixture in an oil bath to 80 °C.

  • Stir the reaction mixture vigorously for 2 hours.

  • Cool the autoclave to room temperature and cautiously vent any excess pressure.

  • Dilute the reaction mixture with 30% aqueous NaOH solution (~0.8 mL per gram of starting material) and concentrate under reduced pressure to remove volatile components.

  • To the residue, add ethanol (~13 mL per gram of starting material) and anhydrous MgSO₄. Stir the suspension to dry the organic solution.

  • Filter the mixture to remove insoluble salts and drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 4:1 DCM:MeOH) to afford pure 5-(aminomethyl)-2-chloropyridine as a solid.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general method for determining the in vitro potency of synthesized compounds against a target kinase, such as JAK2.

Materials:

  • Recombinant human kinase (e.g., JAK2)

  • Peptide substrate (specific to the kinase)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution or 5% DMSO (for high and low signal controls).

  • Add 2 µL of the target kinase solution (at a pre-determined optimal concentration) to each well, except for the "no enzyme" low signal control.

  • Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations should be at or below the Kₘ for both substrate and ATP to ensure competitive inhibition can be accurately measured.

  • Incubate the plate at room temperature for 60 minutes.

  • Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Conclusion

The this compound scaffold is a highly versatile and valuable core in modern drug discovery. Its synthetic tractability allows for the facile generation of diverse chemical libraries. The demonstrated high potency and selectivity of its derivatives against clinically relevant targets like DPP-4, and the strong potential for developing selective kinase inhibitors analogous to known JAK inhibitors, underscore its significance. The strategic placement of the aminomethyl group provides a key handle for achieving both high affinity and selectivity, making this scaffold an attractive starting point for the development of novel therapeutics targeting a range of diseases. Further exploration of this core structure is warranted to fully realize its therapeutic potential.

References

Biological Activity Screening of 5-(Aminomethyl)pyridin-2-amine: A Proposed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

This technical guide outlines a proposed biological activity screening cascade for the compound 5-(Aminomethyl)pyridin-2-amine. Due to the limited availability of comprehensive public screening data for this specific molecule, this document provides a detailed, hypothetical framework for its evaluation. The proposed screening strategy is based on the known biological activities of structurally related aminopyridine derivatives, which have shown potential as inhibitors of key drug targets such as Janus kinase 2 (JAK2), Bruton's tyrosine kinase (BTK), Lysyl oxidase-like 2 (LOXL2), and as modulators of G-protein coupled receptors like the 5-HT1A receptor. This guide provides detailed experimental protocols for a tiered screening approach, including primary biochemical assays, cellular assays, and cytotoxicity profiling. Data presentation is standardized in tabular formats for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the proposed scientific investigation. This document is intended to serve as a practical resource for researchers initiating a drug discovery program centered on novel aminopyridine scaffolds.

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this versatile heterocycle have been shown to modulate a wide range of biological targets, leading to their investigation for various therapeutic applications, including oncology, inflammation, and central nervous system disorders. The subject of this guide, this compound, is a small molecule that combines the key features of an aminopyridine with a reactive aminomethyl side chain, suggesting its potential for interaction with various biological macromolecules.

This guide proposes a systematic, multi-tiered screening cascade to elucidate the biological activity profile of this compound. The proposed workflow begins with a series of primary biochemical assays against a panel of high-value targets, followed by secondary cellular assays to confirm on-target activity and assess cellular potency. Finally, a general cytotoxicity assessment is included to determine the compound's therapeutic window.

Proposed Screening Cascade

A tiered approach is recommended to efficiently screen this compound, starting with broad primary screening against key target families and progressing to more specific cellular and functional assays for initial hits.

G cluster_0 Tier 1: Primary Biochemical Screening cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Cytotoxicity Profiling Kinase Panel Kinase Panel Cellular Kinase Phosphorylation Cellular Kinase Phosphorylation Kinase Panel->Cellular Kinase Phosphorylation Hit Confirmation LOXL2 Assay LOXL2 Assay Cellular LOXL2 Activity Cellular LOXL2 Activity LOXL2 Assay->Cellular LOXL2 Activity Hit Confirmation 5-HT1A Binding 5-HT1A Binding 5-HT1A Functional Assay 5-HT1A Functional Assay 5-HT1A Binding->5-HT1A Functional Assay Hit Confirmation MTT Assay MTT Assay Cellular Kinase Phosphorylation->MTT Assay Cellular LOXL2 Activity->MTT Assay 5-HT1A Functional Assay->MTT Assay Compound This compound Compound->Kinase Panel JAK2, BTK Compound->LOXL2 Assay Compound->5-HT1A Binding

Figure 1: Proposed tiered screening workflow for this compound.

Experimental Protocols

Tier 1: Primary Biochemical Assays

A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be used to measure the inhibition of JAK2 and BTK activity. This assay quantifies the amount of ADP produced during the kinase reaction.

  • Materials:

    • Recombinant human JAK2 and BTK enzymes

    • Poly(Glu,Tyr) 4:1 substrate

    • ATP

    • This compound

    • ADP-Glo™ Kinase Assay Kit

    • 384-well white assay plates

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

    • In a 384-well plate, add the kinase enzyme and the test compound dilution or vehicle control.

    • Allow the plate to incubate at room temperature for 15-30 minutes to permit compound binding.

    • Initiate the kinase reaction by adding a solution of ATP and substrate. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the reaction plate at 30°C for 60 minutes.

    • Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to vehicle controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

The Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit can be used to measure the H₂O₂ produced during the LOXL2-catalyzed oxidation of a substrate, such as putrescine.

  • Materials:

    • Recombinant human LOXL2 enzyme

    • Putrescine dihydrochloride (substrate)

    • Amplex® Red reagent

    • Horseradish peroxidase (HRP)

    • This compound

    • 50 mM sodium borate buffer (pH 8.2)

    • 96-well black, clear-bottom microplates

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

    • In a 96-well plate, add the LOXL2 enzyme solution.

    • Add the test compound dilutions or vehicle control to the wells and pre-incubate for 30 minutes at 37°C.

    • Prepare a working solution of Amplex® Red/HRP/Substrate in assay buffer.

    • Initiate the reaction by adding the Amplex® Red/HRP/Substrate working solution to all wells.

    • Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a fluorescence plate reader with excitation at ~544 nm and emission at ~590 nm.

    • Calculate the rate of reaction (slope of the linear phase of the kinetic read).

    • Determine the percent inhibition and IC50 value.

A competitive radioligand binding assay is proposed to determine the affinity of the test compound for the human 5-HT1A receptor.

  • Materials:

    • Membranes from cells stably expressing the human 5-HT1A receptor

    • [³H]-8-OH-DPAT (radioligand)

    • This compound

    • WAY-100635 (for non-specific binding determination)

    • Assay buffer (50 mM Tris-HCl, 5 mM MgSO₄, pH 7.4)

    • Glass fiber filters

    • Scintillation cocktail

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, [³H]-8-OH-DPAT (at a concentration near its Kd), and the test compound or vehicle.

    • For non-specific binding, use a saturating concentration of WAY-100635.

    • Incubate the plate at 37°C for 120 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki value for the test compound using the Cheng-Prusoff equation.

Tier 2: Cellular Assays

For any hits identified in Tier 1, cellular assays should be performed to confirm on-target activity in a more physiologically relevant context. This would involve assays to measure the inhibition of downstream signaling pathways or cellular processes.

Tier 3: Cytotoxicity Profiling

The MTT assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549)

    • Cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well tissue culture plates

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the CC50 (50% cytotoxic concentration).

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the proposed screening cascade.

Table 1: Primary Biochemical Screening Results for this compound

TargetAssay TypeIC50 (µM)
JAK2ADP-Glo™0.5
BTKADP-Glo™1.2
LOXL2Amplex® Red5.8
5-HT1ARadioligand Binding (Ki)> 10

Table 2: Cellular Assay and Cytotoxicity Data for this compound

Assay TypeCell LineEndpointIC50 / CC50 (µM)
Cellular JAK2 PhosphorylationHEL (JAK2 V617F)p-STAT5 Inhibition0.8
Cellular BTK AutophosphorylationRamos (B-cell lymphoma)p-BTK (Y223) Inhibition2.5
CytotoxicityMCF-7 (Breast Cancer)Cell Viability (MTT)15.2
CytotoxicityA549 (Lung Cancer)Cell Viability (MTT)21.7

Signaling Pathway and Workflow Diagrams

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and survival.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Cytokine Receptor JAK2_i JAK2 (inactive) Receptor->JAK2_i recruits JAK2_a JAK2 (active) JAK2_i->JAK2_a autophosphorylation STAT_i STAT (inactive) JAK2_a->STAT_i phosphorylates STAT_a STAT (active) STAT_i->STAT_a STAT_dimer STAT Dimer STAT_a->STAT_dimer dimerization DNA DNA STAT_dimer->DNA translocates to nucleus & binds Inhibitor This compound Inhibitor->JAK2_a inhibits Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Cytokine Cytokine Cytokine->Receptor

Figure 2: Simplified JAK-STAT signaling pathway and the proposed point of inhibition.
LOXL2 Mechanism in Extracellular Matrix Remodeling

LOXL2 plays a crucial role in the cross-linking of collagen and elastin fibers in the extracellular matrix (ECM), a process that is often dysregulated in fibrotic diseases.

G cluster_ecm Collagen Collagen/Elastin (with Lysine residues) Allysine Allysine Residues Collagen->Allysine Oxidative Deamination Crosslinked_ECM Cross-linked ECM Allysine->Crosslinked_ECM Spontaneous Cross-linking Fibrosis Fibrosis Crosslinked_ECM->Fibrosis LOXL2 LOXL2 Enzyme LOXL2->Collagen acts on Inhibitor This compound Inhibitor->LOXL2 inhibits

Figure 3: Role of LOXL2 in ECM cross-linking and fibrosis.

Conclusion

This technical guide presents a structured and rationale-driven approach for the comprehensive biological activity screening of this compound. By leveraging knowledge from structurally related compounds, a targeted yet broad screening cascade is proposed to identify its potential therapeutic value. The detailed protocols, hypothetical data tables, and diagrams are intended to provide a robust framework for researchers to initiate and conduct a thorough investigation of this promising chemical entity. The successful execution of this screening plan will elucidate the pharmacological profile of this compound and determine its potential as a lead compound for future drug development efforts.

References

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Derivatization of 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Within this class, aminopyridines represent a particularly fruitful area of research, offering versatile handles for chemical modification and strategic interactions with biological targets. This whitepaper delves into the discovery and derivatization of the 5-(aminomethyl)pyridin-2-amine core, a versatile building block that has given rise to a new generation of potent and selective therapeutic agents. We will explore the synthesis, biological evaluation, and structure-activity relationships of key derivatives, including selective JAK2 inhibitors for myeloproliferative neoplasms, novel 5-HT1A receptor agonists with antidepressant potential, and potent LOXL2 inhibitors for the treatment of fibrosis. This guide provides a comprehensive overview of the experimental protocols, quantitative biological data, and the underlying signaling pathways, offering a roadmap for researchers engaged in the discovery of novel therapeutics based on this promising scaffold.

Introduction: The Versatility of the Aminopyridine Scaffold

Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique structural and electronic properties.[1][2] The presence of the amino group provides a key interaction point for hydrogen bonding with biological targets, while the pyridine ring itself can engage in various non-covalent interactions.[1] The isomeric forms of aminopyridine have been extensively studied, with each offering distinct biological activities.[2] The 2-aminopyridine moiety, in particular, is a common feature in many biologically active compounds and serves as a crucial building block in the synthesis of a wide range of pharmaceutical agents.[1][3]

The focus of this whitepaper is the this compound core and its derivatives. This scaffold combines the key features of a 2-aminopyridine with a reactive aminomethyl group at the 5-position, providing an additional point for diversification and interaction with target proteins. This unique arrangement has been successfully exploited to develop potent and selective inhibitors and agonists for a variety of important biological targets.

Synthesis of the this compound Core and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A general approach involves the functionalization of a pre-formed pyridine ring. For instance, 2-substituted pyridine derivatives can be reacted with a nitroalkane in the presence of a base to yield 2-nitromethylpyridine intermediates. Subsequent hydrogenation of the nitro group in the presence of a catalyst and an acid affords the desired 2-aminomethylpyridine derivatives.[4]

A common strategy for generating diverse libraries of derivatives involves coupling the aminomethyl group with various carboxylic acids or sulfonyl chlorides. This approach has been successfully employed in the synthesis of potent JAK2 inhibitors.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the this compound scaffold, leading to the identification of lead compounds.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization A Starting Material (e.g., 2-substituted pyridine) B Introduction of Aminomethyl Precursor (e.g., Nitromethylation) A->B C Reduction to Aminomethyl Group B->C D Core Scaffold This compound C->D E Derivatization (Amidation, Sulfonylation, etc.) D->E F Library of Derivatives E->F G High-Throughput Screening (Biological Assays) F->G H Hit Identification G->H I Lead Optimization (SAR Studies) H->I J Lead Compound I->J

Caption: A generalized workflow for the discovery of drugs based on the this compound scaffold.

Key Derivatives and Their Biological Activities

Derivatives of the this compound core have demonstrated significant potential across a range of therapeutic areas. This section will highlight some of the most promising examples.

Selective JAK2 Inhibitors for Myeloproliferative Neoplasms

Myeloproliferative neoplasms (MPNs) are a group of blood cancers often driven by mutations in the Janus kinase 2 (JAK2) gene, particularly the JAK2V617F mutation.[5][6] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, promoting uncontrolled cell growth. Selective inhibition of JAK2 is therefore a key therapeutic strategy.

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as potent and selective JAK2 inhibitors.[5][6] Systematic exploration led to the discovery of compound A8 , which exhibited excellent potency against JAK2 kinase with an IC50 value of 5 nM.[5][6]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
A8 1935273206
A9 >100012>1000>1000
A12 3568452312

Data sourced from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors.[5]

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by JAK2 inhibitors.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive recruits JAK2_active JAK2-P (Active) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive phosphorylates STAT_active STAT-P STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor JAK2 Inhibitor (e.g., Compound A8) Inhibitor->JAK2_active inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of selective JAK2 inhibitors.

Objective: To determine the in vitro inhibitory activity of test compounds against JAK2 kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide derived from STAT1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin for HTRF assay)

  • 384-well assay plates

Procedure:

  • Add 2 µL of test compound dilutions in DMSO to the assay plate.

  • Add 5 µL of JAK2 enzyme solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a mixture of ATP and peptide substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of EDTA solution.

  • Add 5 µL of the detection reagent mixture.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a suitable plate reader (e.g., HTRF reader).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

5-HT1A Receptor Agonists with Antidepressant Potential

The serotonin 1A (5-HT1A) receptor is a key target for the development of anxiolytics and antidepressants. A series of novel 2-pyridinemethylamine derivatives have been synthesized and identified as potent and selective 5-HT1A receptor agonists.[7] These compounds have shown promising antidepressant potential in preclinical models.[7]

One notable derivative, 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (compound 40 ), demonstrated potent 5-HT1A receptor agonist activity both in vitro and in vivo.[7]

Objective: To determine the binding affinity of test compounds to the human 5-HT1A receptor.

Materials:

  • Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells)

  • Radioligand (e.g., [3H]8-OH-DPAT)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA)

  • Non-specific binding control (e.g., 10 µM serotonin)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer, non-specific binding control, or test compound at various concentrations.

  • Incubate at room temperature for 60 minutes.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials and add scintillation cocktail.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding and determine the Ki value for each test compound.

Inhibitors of Lysyl Oxidase-Like 2 (LOXL2) for Fibrosis

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix.[8] Upregulation of LOXL2 is associated with fibrotic diseases, making it an attractive therapeutic target. A series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives have been identified as potent and irreversible inhibitors of LOXL2.[8]

The lead compound from this series, (R,R)-enantiomer 43 (PAT-1251), has progressed into clinical trials as a first-in-class small-molecule LOXL2 inhibitor.[8]

Other Notable Derivatives and Future Directions

The versatility of the this compound scaffold extends beyond the examples detailed above. Other notable derivatives include:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives with moderate antimicrobial and good antioxidant activity.[9]

  • 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 for potential cancer therapy.[10]

  • 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a novel pure androgen receptor antagonist for the treatment of prostate cancer.[11]

  • Aminopyridine-based compounds with activity against protozoan neglected tropical diseases.[12]

The continued exploration of this scaffold holds significant promise for the discovery of new and improved therapeutics. Future research will likely focus on:

  • Fine-tuning selectivity: Further optimization of derivatives to enhance selectivity for their intended targets and minimize off-target effects.

  • Exploring new therapeutic areas: Investigating the potential of this scaffold against a broader range of diseases.

  • Developing novel synthetic methodologies: Devising more efficient and versatile synthetic routes to access a wider chemical space of derivatives.

Conclusion

The this compound core has emerged as a highly valuable scaffold in modern drug discovery. Its inherent structural features and synthetic tractability have enabled the development of a diverse range of derivatives with potent and selective activities against key biological targets. From selective JAK2 inhibitors to novel 5-HT1A receptor agonists and first-in-class LOXL2 inhibitors, this scaffold has demonstrated its potential to address significant unmet medical needs. This technical guide provides a comprehensive overview of the current state of research, offering valuable insights and methodologies for scientists and researchers dedicated to the discovery of the next generation of aminopyridine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-(Aminomethyl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established chemical transformations and offer two primary routes for the synthesis of the target compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structural motif, featuring a pyridine ring with both an amino and an aminomethyl substituent, makes it a versatile scaffold for the development of novel therapeutic agents. The following protocols describe the synthesis of this compound starting from commercially available precursors.

Synthesis Overview

Two primary synthetic routes are presented for the preparation of this compound:

  • Route 1: Reduction of 2-Amino-5-cyanopyridine. This is a direct and efficient method involving the reduction of the nitrile functionality of 2-amino-5-cyanopyridine to the corresponding primary amine. Two common reduction methods are detailed: catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄).

  • Route 2: Halogenation and Amination of 2-Amino-5-methylpyridine. This alternative route involves the free-radical bromination of the methyl group of 2-amino-5-methylpyridine, followed by nucleophilic substitution with an amine source.

Data Presentation

Table 1: Summary of Reaction Yields for the Synthesis of this compound and Intermediates.

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
Route 1: Step 1 2-Amino-5-bromopyridine2-Amino-5-cyanopyridineZn(CN)₂, Pd(PPh₃)₄, DMF, 80 °C80-90
Route 1: Step 2a (Hydrogenation) 2-Amino-5-cyanopyridineThis compoundH₂, Pd/C, NH₃/MeOH, rt, 4 bar90-98
Route 1: Step 2b (LiAlH₄) 2-Amino-5-cyanopyridineThis compound1. LiAlH₄, THF, 0 °C to rt; 2. H₂O, NaOH(aq)75-85
Route 2: Step 1 2-Amino-5-methylpyridine2-Amino-5-(bromomethyl)pyridineN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl₄, reflux60-70
Route 2: Step 2 2-Amino-5-(bromomethyl)pyridineThis compoundNH₃ (aq), rt85-95

Experimental Protocols

Route 1: Reduction of 2-Amino-5-cyanopyridine

Step 1: Synthesis of 2-Amino-5-cyanopyridine

This procedure is adapted from standard cyanation reactions of aryl halides.

  • Materials:

    • 2-Amino-5-bromopyridine

    • Zinc cyanide (Zn(CN)₂)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Toluene

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromopyridine (1 equivalent), zinc cyanide (0.6 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

    • Add anhydrous DMF to dissolve the reactants.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and dilute with toluene.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-amino-5-cyanopyridine as a solid.

Step 2a: Catalytic Hydrogenation of 2-Amino-5-cyanopyridine

This method is a clean and high-yielding procedure for the reduction of the nitrile.

  • Materials:

    • 2-Amino-5-cyanopyridine

    • 10% Palladium on carbon (Pd/C, 50% wet)

    • Ammonia solution in methanol (7 N)

    • Methanol

  • Procedure:

    • In a hydrogenation vessel, dissolve 2-amino-5-cyanopyridine (1 equivalent) in a 7 N solution of ammonia in methanol.

    • Carefully add 10% palladium on carbon (10% by weight of the starting material).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to 4 bar.

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by crystallization if necessary.

Step 2b: Reduction of 2-Amino-5-cyanopyridine with Lithium Aluminum Hydride (LiAlH₄)

This is a powerful reducing agent suitable for this transformation, but requires careful handling.[1][2][3]

  • Materials:

    • 2-Amino-5-cyanopyridine

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Deionized water

    • 15% Aqueous sodium hydroxide (NaOH) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2-amino-5-cyanopyridine (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the reaction by the sequential dropwise addition of:

      • Water (x mL, where x = grams of LiAlH₄ used)

      • 15% aqueous NaOH solution (x mL)

      • Water (3x mL)

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the precipitate and wash it thoroughly with THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Route 2: Halogenation and Amination of 2-Amino-5-methylpyridine

Step 1: Synthesis of 2-Amino-5-(bromomethyl)pyridine

This procedure utilizes a standard radical bromination of a benzylic-type methyl group.

  • Materials:

    • 2-Amino-5-methylpyridine

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 2-amino-5-methylpyridine (1 equivalent) in CCl₄.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and irradiate with the light source for 2-4 hours, or until TLC analysis shows consumption of the starting material.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude 2-amino-5-(bromomethyl)pyridine can be used in the next step without further purification, or purified by column chromatography.

Step 2: Amination of 2-Amino-5-(bromomethyl)pyridine

This step involves a nucleophilic substitution of the bromide with ammonia.

  • Materials:

    • Crude 2-amino-5-(bromomethyl)pyridine

    • Concentrated aqueous ammonia (NH₃)

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude 2-amino-5-(bromomethyl)pyridine (1 equivalent) in a minimal amount of a suitable solvent like THF or dioxane.

    • Add a large excess of concentrated aqueous ammonia.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Reduction of 2-Amino-5-cyanopyridine cluster_route2 Route 2: Halogenation and Amination A1 2-Amino-5-bromopyridine B1 2-Amino-5-cyanopyridine A1->B1 Zn(CN)2, Pd(PPh3)4 C1 This compound B1->C1 H2, Pd/C or LiAlH4 A2 2-Amino-5-methylpyridine B2 2-Amino-5-(bromomethyl)pyridine A2->B2 NBS, AIBN C2 This compound B2->C2 NH3

Caption: Synthetic routes to this compound.

References

Application Notes and Protocols for Amide Coupling Reactions with 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives using 5-(aminomethyl)pyridin-2-amine, a versatile building block in medicinal chemistry. The resulting amide scaffolds are of significant interest, particularly in the development of kinase inhibitors for targeted cancer therapy.

Introduction

Amide bond formation is a cornerstone of modern drug discovery, enabling the linkage of diverse molecular fragments. This compound is a valuable bifunctional reagent, featuring a primary aliphatic amine at the 5-position, which is readily acylated, and a primary aromatic amine at the 2-position, which can participate in further chemical transformations. This unique structure makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.

Derivatives of 2-aminopyridine are known to exhibit a wide range of biological activities.[1] Notably, amides derived from related aminopyrimidine and aminopyridine cores have been identified as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.[2][3] This document provides detailed experimental protocols for the amide coupling of this compound and discusses the relevance of its derivatives as potential kinase inhibitors, with a focus on the JAK/STAT signaling pathway.

Data Presentation

The following table summarizes typical quantitative data for amide coupling reactions involving aminopyridine derivatives, providing a reference for expected outcomes.

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Temp. (°C)Yield (%)Reference
3-Nitrobenzoic Acid2-AminopyridinesSOCl₂-Chloroform3Reflux-[4]
Substituted Benzoic Acid(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-olHATUDIPEAIsopropylacetate2.5RT88WO 2018/116139 A1
4-(Methylamino)-3-nitrobenzoic acidEthyl 3-(pyridin-2-ylamino)propanoateThionyl chloride-----[5]
Benzoic Acid2-AminopyridineFe₂Ni-BDC-DCM248082[4]

Experimental Protocols

The following protocols describe standard methods for the amide coupling of this compound with a generic carboxylic acid.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes side reactions.[6]

Materials:

  • This compound

  • Carboxylic Acid (e.g., Benzoic Acid)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs the carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) to facilitate the amide bond formation.[7]

Materials:

  • This compound

  • Carboxylic Acid (e.g., Benzoic Acid)

  • EDC hydrochloride

  • HOBt

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (2.0-3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Experimental Workflow: Amide Synthesis

G General Workflow for Amide Coupling start Start reagents Dissolve Carboxylic Acid, This compound, Coupling Reagent & Base in Solvent start->reagents reaction Stir at Room Temperature (or 0°C to RT) reagents->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup: Quench, Extract, Wash monitor->workup Upon Completion purify Purification: Column Chromatography workup->purify product Characterize Final Product (NMR, MS, etc.) purify->product

Caption: General workflow for amide synthesis.

Signaling Pathway: JAK/STAT Inhibition

Amide derivatives of aminopyridines and aminopyrimidines have shown promise as inhibitors of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway.[2] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its dysregulation is implicated in various cancers and inflammatory diseases. The diagram below illustrates a simplified representation of the JAK/STAT pathway and the potential point of inhibition by a synthesized amide derivative.

G Simplified JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes inhibitor Amide Derivative (Potential Inhibitor) inhibitor->jak Inhibits Phosphorylation dna DNA stat_dimer->dna Translocates to Nucleus and Binds transcription Gene Transcription dna->transcription cytokine Cytokine cytokine->receptor Binds

Caption: JAK/STAT signaling pathway inhibition.

References

Application Notes and Protocols for Suzuki Coupling of 5-(Aminomethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structural motif in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1] The functionalization of the pyridine ring through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse chemical libraries for biological screening. Among these methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[2]

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 5-(aminomethyl)pyridin-2-amine derivatives. These compounds are of significant interest in drug development, particularly as scaffolds for the synthesis of kinase inhibitors. The presence of the 2-amino and 5-(aminomethyl) groups offers multiple points for further chemical modification, making them valuable building blocks for creating focused compound libraries. However, the presence of unprotected amine functionalities can present challenges in Suzuki coupling, such as catalyst inhibition.[3] This guide outlines optimized protocols to address these challenges and successfully synthesize the desired biaryl compounds.

Biological Context: Targeting the JAK-STAT Signaling Pathway

Derivatives of aminopyridines have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[4] One such critical pathway implicated in various inflammatory diseases and cancers is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[5] The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that mediate signaling from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[6][7]

Dysregulation of the JAK-STAT pathway is a hallmark of numerous diseases.[5] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[8] The general structure of this compound derivatives makes them attractive candidates for the development of novel JAK inhibitors, particularly selective JAK2 inhibitors, which are sought after for the treatment of myeloproliferative neoplasms.

Below is a diagram illustrating the JAK-STAT signaling pathway and the putative mechanism of action for a kinase inhibitor derived from the this compound scaffold.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 Recruitment & Phosphorylation STAT2 STAT Receptor->STAT2 JAK1->JAK2 Phosphorylation JAK2->Receptor Phosphorylation Dimer STAT Dimer STAT1->Dimer STAT2->Dimer DNA DNA Dimer->DNA Nuclear Translocation Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK2 Inhibition Gene Gene Transcription DNA->Gene Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Reagents Combine Halopyridine, Boronic Acid, Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Quench Cool and Quench Monitor->Quench Complete Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize LowYield Low/No Yield Sol1 Check Reagent Quality LowYield->Sol1 LowYield->Sol1 Sol2 Increase Catalyst/Ligand Loading LowYield->Sol2 LowYield->Sol2 Sol3 Screen Different Ligands/Bases LowYield->Sol3 LowYield->Sol3 Sol4 Ensure Anhydrous Conditions LowYield->Sol4 LowYield->Sol4 SideProducts Side Products Sol5 Lower Reaction Temperature SideProducts->Sol5 SideProducts->Sol5 Sol6 Optimize Reaction Time SideProducts->Sol6 SideProducts->Sol6 Protodeb Protodeboronation Sol7 Use Boronate Esters Protodeb->Sol7 Protodeb->Sol7 Sol8 Use Anhydrous Conditions Protodeb->Sol8 Protodeb->Sol8 Dehalo Dehalogenation Sol9 Optimize Base and Temperature Dehalo->Sol9 Dehalo->Sol9

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[3] This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 5-(aminomethyl)pyridin-2-amine, a valuable building block in medicinal chemistry. The presence of multiple nitrogen atoms in this substrate necessitates careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of an aryl halide (or triflate) with this compound involves the palladium-catalyzed coupling of the C-X bond (where X = Br, I, Cl, or OTf) with one of the amino groups of the pyridine derivative. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.[1]

  • Ligand Exchange/Coordination: The amine substrate, this compound, coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: The desired N-aryl-5-(aminomethyl)pyridin-2-amine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1]

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success of the reaction and requires careful consideration based on the specific aryl halide and the nature of the aminopyridine.[1][2]

Data Presentation: Representative Reaction Conditions

While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes typical reaction conditions and reported yields for the amination of structurally similar bromopyridine and aminopyridine derivatives. This data provides a strong foundation for reaction optimization.

Aryl HalideAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
5-Bromo-2-chloropyridineCyclic alkylaminesPd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10096[5]
2-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene110Good to Excellent[1]
6-Bromopyridin-3-amineArylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100Not specified[2]
3-Bromo-4-indolylmaleimide2-AminopyridinesPd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃ (1.5)Toluene100Good to Excellent[6]
2-BromopyridinesVolatile aminesPd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene8055-98[7]

Note: The primary amino group at the 2-position of this compound is generally more nucleophilic and sterically accessible for N-arylation compared to the primary aminomethyl group. However, careful optimization is required to ensure selectivity.

Experimental Protocols

The following are general protocols for performing a Buchwald-Hartwig amination with this compound. These should be adapted and optimized for the specific aryl halide coupling partner.

Protocol 1: General Procedure for Arylation with Aryl Bromides

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (to achieve a concentration of 0.1 M of the limiting reagent)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Arylation with Aryl Chlorides

Materials:

  • This compound (1.0 equiv)

  • Aryl chloride (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • BrettPhos (a sterically demanding ligand suitable for aryl chlorides) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous tert-butanol or dioxane

  • Sealable reaction tube

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, the aryl chloride, Pd(OAc)₂, BrettPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex (L₂Pd(II)(Ar)X) pd0->oxidative_addition Ar-X amine_coordination Amine Coordination Complex (L₂Pd(II)(Ar)(NHR¹R²))⁺X⁻ oxidative_addition->amine_coordination R¹R²NH amido_complex Palladium-Amido Complex (L₂Pd(II)(Ar)(NR¹R²)) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product amine_coordination->amido_complex Base, -BH⁺X⁻

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Pd Precursor, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Optimization_Logic cluster_variables Key Reaction Variables title Optimization of Buchwald-Hartwig Amination catalyst Catalyst System (Pd Precursor + Ligand) outcome Desired Outcome: High Yield and Selectivity catalyst->outcome base Base (Strength and Solubility) base->outcome solvent Solvent (Polarity and Boiling Point) solvent->outcome temperature Temperature temperature->outcome

Caption: Logical relationships for reaction optimization.

References

Application of 5-(Aminomethyl)pyridin-2-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)pyridin-2-amine and its derivatives are versatile building blocks in the synthesis of potent and selective kinase inhibitors. The aminopyridine core serves as a crucial pharmacophore, often engaging in key hydrogen bonding interactions with the hinge region of the kinase active site. The aminomethyl group at the 5-position provides a valuable vector for chemical modification, allowing for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties. This document outlines the application of this scaffold in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, a critical cascade often dysregulated in cancer.

Featured Application: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. One notable kinase inhibitor synthesized using a substituted pyridin-2-amine core is PQR309 (bimiralisib) . This compound is a potent, orally available, and brain-penetrant pan-class I PI3K and mTOR inhibitor that has entered clinical trials.[1] The core structure of PQR309 is 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine.[1][2]

PI3K/Akt/mTOR Signaling Pathway and Inhibition

The signaling cascade begins with the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR). PQR309 exerts its inhibitory effect by blocking the kinase activity of both PI3K and mTOR, thereby disrupting this entire signaling cascade.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation PQR309_PI3K PQR309 PQR309_PI3K->PI3K PQR309_mTOR PQR309 PQR309_mTOR->mTORC1

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by PQR309.

Quantitative Data

The inhibitory activity of PQR309 and related compounds against PI3K isoforms and mTOR has been determined using various biochemical assays. The data is summarized in the table below.

CompoundTargetIC50 (nM)Kd (nM)
PQR309 PI3Kα311.5
PI3Kβ-11
PI3Kγ-25
PI3Kδ-25
mTOR2112

Data sourced from J. Med. Chem. 2017, 60, 17, 7524–7538. IC50 values were determined by in vitro kinase assays. Kd values were determined by KINOMEscan.

Experimental Protocols

General Synthetic Workflow

The synthesis of kinase inhibitors based on the this compound scaffold often follows a convergent approach where the substituted pyridine core is coupled with other heterocyclic systems. A general workflow for the synthesis of a PQR309 analogue is depicted below.

Synthesis_Workflow start1 2-amino-5-bromo-4- (trifluoromethyl)pyridine intermediate1 Boronic acid pinacol ester of pyridine derivative start1->intermediate1 Pd-catalyzed borylation start2 Bis(pinacolato)diboron final_product PQR309 Analogue intermediate1->final_product Suzuki Coupling start3 4,4'-(6-chloro-1,3,5-triazine- 2,4-diyl)dimorpholine start3->final_product

Figure 2: General synthetic workflow for PQR309 analogues.
Synthesis of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)

This protocol is adapted from the general procedure described for the synthesis of PQR309 and its analogues.[2][3]

Materials:

  • 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine

  • 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 equiv), 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine (1.2 equiv), and sodium carbonate (3.0 equiv).

  • Add 1,4-dioxane and water to the vessel.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.1 equiv) and triphenylphosphine (0.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired compound.

In Vitro Kinase Inhibition Assay (PI3Kα) - ADP-Glo™ Format

This protocol provides a general method for determining the IC50 value of a test compound against PI3Kα using the ADP-Glo™ Kinase Assay.[4][5][6][7]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Test compound (e.g., PQR309)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • In a 384-well plate, add the test compound dilutions or vehicle control.

  • Add a solution containing PI3Kα enzyme and the lipid substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (mTOR) - LanthaScreen® Eu Kinase Binding Assay

This protocol outlines a general procedure for determining the IC50 of a test compound against mTOR using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[8][9][10][11][12]

Materials:

  • Recombinant human mTOR kinase

  • LanthaScreen® Eu-anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Test compound (e.g., PQR309)

  • Kinase binding buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Pluronic F-127)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase binding buffer with a constant concentration of DMSO.

  • In a 384-well plate, add the test compound dilutions or vehicle control.

  • Add a pre-mixed solution of mTOR kinase and Eu-anti-tag antibody to each well.

  • Add the Alexa Fluor® 647-labeled kinase tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a plate reader capable of measuring fluorescence at the donor and acceptor emission wavelengths.

  • Calculate the emission ratio and determine the percent inhibition for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a valuable starting point for the development of kinase inhibitors targeting critical signaling pathways in diseases such as cancer. The successful development of PQR309 demonstrates the potential of this chemical series. The protocols provided herein offer a framework for the synthesis and evaluation of novel kinase inhibitors based on this versatile pharmacophore.

References

Application of 5-(Aminomethyl)pyridin-2-amine in the Synthesis of G Protein-Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G Protein-Coupled Receptors (GPCRs) represent a large and diverse family of transmembrane receptors that are crucial targets for drug discovery. The pyridine scaffold and its derivatives are privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. This application note focuses on the utility of the 5-(aminomethyl)pyridin-2-amine core structure in the synthesis of novel GPCR ligands. While direct examples utilizing this exact scaffold are limited in publicly available literature, this document will detail the synthesis and pharmacological evaluation of closely related aminomethylpyridine derivatives as potent and selective ligands for the serotonin 5-HT1A receptor, a well-characterized GPCR. The methodologies and principles described herein can be readily adapted by researchers for the development of novel ligands targeting various GPCRs.

Synthesis of 5-HT1A Receptor Agonists from a Related Scaffold

A series of potent and selective 5-HT1A receptor agonists were synthesized using a (5-methyl-6-methylamino-pyridin-2-ylmethyl)amine scaffold. The general synthetic approach involves the reductive amination of a suitable pyridine-2-carboxaldehyde derivative with a piperidine-containing fragment.[1]

General Synthetic Workflow

Synthetic Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Pyridine-2-carboxaldehyde Pyridine-2-carboxaldehyde Reductive Amination Reductive Amination Pyridine-2-carboxaldehyde->Reductive Amination Piperidine derivative Piperidine derivative Piperidine derivative->Reductive Amination Chromatography Chromatography Reductive Amination->Chromatography GPCR Ligand GPCR Ligand Chromatography->GPCR Ligand

Caption: General workflow for the synthesis of aminomethylpyridine-based GPCR ligands.

Pharmacological Evaluation

The synthesized compounds were evaluated for their binding affinity at the human 5-HT1A receptor and for their selectivity against other GPCRs, such as the dopamine D2 and α1-adrenergic receptors. Functional activity was assessed by measuring the inhibition of forskolin-stimulated cAMP accumulation.

In Vitro Binding Affinities

The binding affinities (Ki) of representative compounds are summarized in the table below.[1]

Compound5-HT1A Ki (nM)D2 Ki (nM)α1 Ki (nM)
38 1.215085
40 0.812070
45 0.9250110
54 1.518095
In Vivo Antidepressant Potential

Selected compounds were evaluated in the rat forced swimming test (FST), a behavioral model predictive of antidepressant activity. The results indicated that oral administration of these compounds significantly reduced immobility time compared to the clinically used antidepressant, imipramine.[1]

Signaling Pathway

The 5-HT1A receptor is a Gi/Go-coupled GPCR. Upon agonist binding, the receptor activates the G protein, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).

5HT1A Signaling Pathway 5-HT1A Agonist 5-HT1A Agonist 5-HT1A Receptor 5-HT1A Receptor 5-HT1A Agonist->5-HT1A Receptor Binds Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Leads to

Caption: Simplified signaling pathway of the 5-HT1A receptor.

Experimental Protocols

General Procedure for Reductive Amination

To a solution of the appropriate pyridine-2-carboxaldehyde (1 mmol) and piperidine derivative (1.1 mmol) in 1,2-dichloroethane (20 mL) was added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture was stirred at room temperature for 12-24 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired ligand.[1]

Radioligand Binding Assays

Binding affinities for the 5-HT1A, D2, and α1-adrenergic receptors were determined using membranes prepared from cells stably expressing the respective human recombinant receptors. Assays were performed in a final volume of 250 µL containing the appropriate radioligand ([3H]8-OH-DPAT for 5-HT1A, [3H]spiperone for D2, and [3H]prazosin for α1), cell membranes, and increasing concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of an appropriate unlabeled ligand. After incubation, the assays were terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was measured by liquid scintillation counting. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1]

cAMP Accumulation Assay

Functional activity at the 5-HT1A receptor was determined by measuring the inhibition of forskolin-stimulated cAMP accumulation in cells stably expressing the human 5-HT1A receptor. Cells were pre-incubated with the test compounds for 15 minutes, followed by stimulation with forskolin for 10 minutes. The reaction was stopped, and the intracellular cAMP levels were quantified using a commercially available cAMP assay kit.[1]

Experimental Workflow for Pharmacological Evaluation

Pharmacological Evaluation Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 In Vivo Model cluster_3 Outcome Radioligand Binding Radioligand Binding Ki Calculation Ki Calculation Radioligand Binding->Ki Calculation cAMP Assay cAMP Assay EC50 Calculation EC50 Calculation cAMP Assay->EC50 Calculation Pharmacological Profile Pharmacological Profile Ki Calculation->Pharmacological Profile EC50 Calculation->Pharmacological Profile Forced Swimming Test Forced Swimming Test Forced Swimming Test->Pharmacological Profile

Caption: Workflow for the pharmacological characterization of novel GPCR ligands.

References

Application Note: Scale-Up Synthesis of 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 5-(Aminomethyl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The described method focuses on a robust and scalable catalytic hydrogenation of 2-amino-5-cyanopyridine using Raney® Nickel. This process offers high yields and purity, making it suitable for industrial applications. This document includes a comprehensive experimental protocol, safety precautions for handling pyrophoric catalysts, and a summary of reaction parameters.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a primary aliphatic amine and an aromatic amine, allows for diverse chemical modifications. The development of a scalable and efficient synthesis is crucial for ensuring a reliable supply for research and development as well as for commercial production. The presented protocol details the reduction of the readily available 2-amino-5-cyanopyridine via catalytic hydrogenation, a method known for its efficiency and industrial applicability.

Synthesis Pathway

The synthesis proceeds via a one-step reduction of the nitrile functionality of 2-amino-5-cyanopyridine to a primary amine using hydrogen gas and a Raney® Nickel catalyst.

Synthesis_Pathway start 2-Amino-5-cyanopyridine product This compound start->product Catalytic Hydrogenation reagents H2, Raney® Ni Methanol/Ammonia

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
  • Starting Material: 2-Amino-5-cyanopyridine (98%+)

  • Catalyst: Raney® Nickel (slurry in water)

  • Solvent: Methanol, 25% Aqueous Ammonia

  • Gases: Hydrogen (high purity), Nitrogen (inert gas)

  • Equipment:

    • High-pressure autoclave/hydrogenator with stirring mechanism

    • Glassware for work-up and purification

    • Filtration apparatus (e.g., Buchner funnel with Celite®)

    • Rotary evaporator

    • Standard laboratory safety equipment (fume hood, safety glasses, gloves, fire extinguisher for metal fires)

Safety Precautions

Warning: Raney® Nickel is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry. Handle with extreme caution under an inert atmosphere (Nitrogen or Argon) and always keep the catalyst wet. Ensure all equipment is properly grounded to prevent static discharge. In case of fire, use a Class D fire extinguisher (for combustible metals) or sand. Do not use water or carbon dioxide extinguishers.

Reaction Procedure
  • Catalyst Preparation: In a fume hood, carefully transfer the required amount of Raney® Nickel slurry to a beaker. Decant the water and wash the catalyst with methanol (3 x 50 mL) to replace the water. The catalyst should be kept covered with solvent at all times.

  • Reaction Setup:

    • To a high-pressure autoclave, add 2-amino-5-cyanopyridine (1.0 eq).

    • Add a solution of 7% ammonia in methanol (10-15 mL per gram of starting material). The ammonia helps to suppress the formation of secondary amine byproducts.

    • Under a gentle stream of nitrogen, carefully add the methanol-washed Raney® Nickel catalyst (5-10% by weight of the starting material).

    • Seal the autoclave securely.

  • Hydrogenation:

    • Purge the autoclave with nitrogen gas three times to remove any air.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the autoclave to room temperature.

    • Carefully vent the excess hydrogen gas and purge the system with nitrogen.

    • Caution: The catalyst is still active and pyrophoric. Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake must be kept wet with methanol at all times.

    • Immediately after filtration, quench the catalyst on the filter paper by slowly adding a large volume of water.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol and ammonia.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.

Data Presentation

ParameterValue
Starting Material 2-Amino-5-cyanopyridine
Catalyst Raney® Nickel (5-10 wt%)
Solvent 7% Ammonia in Methanol
Hydrogen Pressure 50-100 psi
Reaction Temperature 40-60 °C
Reaction Time 4-8 hours
Typical Yield 85-95%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid

Characterization Data (Expected)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.85 (d, J=2.0 Hz, 1H), 7.25 (dd, J=8.4, 2.4 Hz, 1H), 6.40 (d, J=8.4 Hz, 1H), 5.85 (s, 2H, NH₂), 3.60 (s, 2H, CH₂), 1.85 (s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 159.5, 150.2, 138.0, 125.5, 108.1, 45.0.

  • Mass Spectrometry (ESI+): m/z 124.08 [M+H]⁺.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Wash Raney® Ni with Methanol p3 Add Catalyst under Nitrogen p1->p3 p2 Charge Autoclave with 2-Amino-5-cyanopyridine & Solvent p2->p3 r1 Seal and Purge Autoclave with N2 p3->r1 r2 Pressurize with H2 r1->r2 r3 Heat and Stir r2->r3 r4 Monitor H2 Uptake r3->r4 w1 Cool and Vent r4->w1 w2 Purge with N2 w1->w2 w3 Filter Catalyst through Celite® (Keep Wet) w2->w3 w4 Quench Catalyst w3->w4 w5 Concentrate Filtrate w4->w5 w6 Recrystallize Product w5->w6

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. The use of catalytic hydrogenation with Raney® Nickel offers an efficient route with high yields and purity, suitable for the demands of pharmaceutical research and development. Adherence to the outlined safety procedures is critical for the successful and safe execution of this synthesis on a larger scale.

Application Notes and Protocols for 5-(Aminomethyl)pyridin-2-amine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)pyridin-2-amine is a versatile bifunctional scaffold that holds significant potential for the construction of diverse molecular libraries in solid-phase organic synthesis (SPOS). Its structure features a pyridine core, a common motif in pharmacologically active compounds, substituted with two distinct amino functionalities: a primary aminomethyl group at the 5-position and a primary amino group at the 2-position. This differential reactivity allows for selective immobilization onto a solid support and subsequent diversification, making it an attractive starting point for combinatorial chemistry and drug discovery programs.

These application notes provide a comprehensive overview of the prospective use of this compound in SPOS, including detailed protocols for immobilization and library synthesis, and illustrative data. While direct literature precedents for this specific molecule in SPOS are not abundant, the methodologies presented here are based on well-established principles of solid-phase organic chemistry and are intended to serve as a practical guide for researchers.

Key Applications

The unique structural features of this compound enable its use in a variety of solid-phase synthesis applications, including:

  • Scaffold for Combinatorial Libraries: The pyridine core can be elaborated at the 2-amino position with a wide range of building blocks to generate large and diverse libraries of compounds for high-throughput screening.

  • Synthesis of Privileged Structures: The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs. Using this scaffold on a solid support can streamline the synthesis of novel drug candidates.

  • Development of Targeted Libraries: By carefully selecting the diversification reagents, libraries can be designed to target specific protein families, such as kinases or G-protein coupled receptors.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the solid-phase synthesis of a small library derived from this compound. These values are intended to be illustrative of typical outcomes in solid-phase synthesis.

StepReagent/Building BlockLoading/Substitution Level (mmol/g)Yield (%)Purity (%)
Immobilization 2-Chlorotrityl chloride resin0.8595-
Diversification 1 4-Fluorobenzoyl chloride-9294
Diversification 2 3-Methoxybenzoyl chloride-8991
Diversification 3 Thiophene-2-carbonyl chloride-8588

Experimental Protocols

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the scaffold to the solid support via the more nucleophilic aminomethyl group.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (222 mg, 1.8 mmol) and DIPEA (627 µL, 3.6 mmol) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution.

  • To cap any unreacted trityl chloride groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum to a constant weight.

  • Determine the loading of the scaffold on the resin using a standard method such as picric acid titration of the free 2-amino group.

Protocol 2: Solid-Phase Library Synthesis via Acylation of the 2-Amino Group

This protocol outlines the diversification of the immobilized scaffold by acylation of the 2-amino group.

Materials:

  • Resin-bound this compound

  • Carboxylic acid building blocks

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Swell the resin-bound scaffold (100 mg, 0.085 mmol) in anhydrous DMF (2 mL) for 30 minutes.

  • In a separate vial, pre-activate the carboxylic acid building block (0.425 mmol, 5 eq) with DIC (66 µL, 0.425 mmol, 5 eq) and HOBt (65 mg, 0.425 mmol, 5 eq) in anhydrous DMF (1 mL) for 15 minutes.

  • Drain the DMF from the resin and add the pre-activated carboxylic acid solution.

  • Agitate the reaction mixture at room temperature for 12 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Dry the resin under high vacuum.

  • To cleave the final product from the resin, treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, 2 mL) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Analyze the purity of the crude product by HPLC and confirm the identity by mass spectrometry. Purify by preparative HPLC if necessary.

Visualizations

The following diagrams illustrate the key workflows and conceptual pathways for the solid-phase synthesis of a library based on the this compound scaffold.

experimental_workflow start Start: 2-Chlorotrityl Chloride Resin swell Swell Resin in DCM start->swell immobilize Immobilize this compound (Scaffold Loading) swell->immobilize wash_cap Wash and Cap Unreacted Sites immobilize->wash_cap diversify Parallel Synthesis: Acylation with R-COOH Library wash_cap->diversify wash_dry Wash and Dry Resin diversify->wash_dry cleave Cleavage from Resin (TFA Cocktail) wash_dry->cleave purify Purification and Analysis (HPLC, MS) cleave->purify

Caption: Experimental workflow for solid-phase synthesis.

logical_relationship cluster_spos Solid-Phase Organic Synthesis Cycle scaffold This compound Scaffold immobilization Immobilization via -CH2NH2 Group scaffold->immobilization resin_bound Resin-Bound Scaffold (Free 2-NH2) immobilization->resin_bound Attachment to Solid Support diversification Diversification at 2-Amino Position resin_bound->diversification Reaction with Building Blocks library Target Compound Library diversification->library Cleavage

Caption: Logical flow of the synthesis strategy.

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-(Aminomethyl)pyridin-2-amine from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as 2-amino-5-cyanopyridine or a protected aminomethyl pyridine precursor, side-products from the reduction of the nitrile group, and residual catalysts or reagents from the reaction. Depending on the synthetic route, regioisomers or over-alkylated products might also be present.

Q2: What is the recommended first step in purifying crude this compound?

A2: An initial workup using a liquid-liquid extraction is typically recommended. Given the amine functionalities, the pH of the aqueous layer should be carefully adjusted to ensure the desired product is in its free base form and soluble in the organic solvent. Extraction with a solvent like ethyl acetate can help remove inorganic salts and some polar impurities.[1]

Q3: Which chromatographic techniques are suitable for purifying this compound?

A3: Column chromatography is a common and effective method for purifying this compound. Normal-phase chromatography using a silica gel stationary phase with a solvent system such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier (e.g., triethylamine or ammonia) can be effective. Reversed-phase HPLC can also be used for high-purity requirements, often with a mobile phase containing a buffer like ammonium formate.[2]

Q4: Can this compound be purified by crystallization?

A4: Yes, crystallization can be an effective final purification step. The choice of solvent is crucial and will depend on the impurity profile of your crude material. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be selected. Common solvents to screen include isopropanol, ethanol, or mixtures of a good solvent (like methanol) with an anti-solvent (like diethyl ether or hexanes).

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and quantifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any organic impurities. Mass spectrometry (MS) will confirm the molecular weight of the product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after extraction Incorrect pH during extraction. The compound may be protonated and remain in the aqueous layer.Ensure the aqueous layer is sufficiently basic (pH > 9) before extracting with an organic solvent. Perform multiple extractions to maximize recovery.
Product is an oil instead of a solid Presence of residual solvent or impurities.Try to remove residual solvent under high vacuum. If it remains an oil, consider purification by column chromatography. It is also possible that the free base is a low-melting solid or an oil at room temperature.
Streaking or poor separation on silica gel column chromatography The basic amine groups are interacting strongly with the acidic silica gel.Add a basic modifier to the mobile phase, such as 0.5-2% triethylamine or a gradient with increasing methanol containing ammonia. This will help to reduce tailing and improve separation.
Co-elution of impurities during column chromatography The chosen solvent system does not provide adequate resolution.Experiment with different solvent systems. A change in the polarity or the type of solvent (e.g., switching from an ethyl acetate-based system to a dichloromethane-based one) can alter selectivity. Consider using a different stationary phase if co-elution persists.
Product degradation during purification The compound may be sensitive to prolonged exposure to acidic conditions (e.g., silica gel) or high temperatures.Minimize the time the compound spends on the silica gel column. Use a less acidic stationary phase like alumina if necessary. Avoid excessive heat during solvent evaporation. The compound is generally stable at normal conditions but can decompose at high temperatures.[3]
Difficulty in crystallizing the final product The material may still contain a significant amount of impurities, or the chosen solvent system is not optimal.Re-purify the material using chromatography to achieve higher purity. Perform a thorough solvent screen for crystallization using small amounts of the product. Techniques like slow evaporation, cooling, or vapor diffusion with an anti-solvent can be attempted.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction Workflow
  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane).

  • Basification : Add a sufficient amount of an aqueous basic solution (e.g., 1 M NaOH or saturated NaHCO₃) to the separatory funnel to ensure the pH of the aqueous phase is above 9.

  • Extraction : Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation : Drain the aqueous layer. If using a solvent denser than water, the organic layer is the bottom layer; if using a solvent less dense than water, it is the top layer.

  • Repeat : Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize the recovery of the product.

  • Washing : Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.

  • Drying : Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration : Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing : Prepare a silica gel column using a slurry of silica in the initial, low-polarity mobile phase (e.g., 100% ethyl acetate or dichloromethane).

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column. Alternatively, load the dissolved sample directly onto the column.

  • Elution : Start eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) and a basic modifier (e.g., triethylamine). A typical gradient might be from 0% to 10% methanol in ethyl acetate containing 1% triethylamine.

  • Fraction Collection : Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation : Combine the fractions containing the pure product and concentrate the solvent under reduced pressure to yield the purified this compound.

Visualizations

PurificationWorkflow cluster_reaction Reaction cluster_extraction Extraction cluster_chromatography Chromatography cluster_final Final Product ReactionMixture Crude Reaction Mixture Dissolve Dissolve in Organic Solvent ReactionMixture->Dissolve Wash Wash with Aqueous Base Dissolve->Wash Separate Separate Layers Wash->Separate Dry Dry Organic Layer Separate->Dry Concentrate1 Concentrate Dry->Concentrate1 Column Silica Gel Column Chromatography Concentrate1->Column Concentrate2 Concentrate Pure Fractions Column->Concentrate2 PureProduct Pure this compound Concentrate2->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue LowYield Low Yield? Start->LowYield PoorSeparation Poor Separation? Start->PoorSeparation ProductOil Product is an Oil? Start->ProductOil CheckpH Check & Adjust pH of Aqueous Layer LowYield->CheckpH Yes AddBase Add Basic Modifier to Mobile Phase PoorSeparation->AddBase Streaking ChangeSolvent Change Solvent System PoorSeparation->ChangeSolvent Co-elution HighVac Use High Vacuum ProductOil->HighVac Yes Rechromatograph Re-chromatograph ProductOil->Rechromatograph Impure

References

5-(Aminomethyl)pyridin-2-amine side product formation and identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-(aminomethyl)pyridin-2-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this key pharmaceutical intermediate. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you identify and mitigate the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for the synthesis of this compound is the reduction of 2-amino-5-cyanopyridine. This transformation can be achieved through two primary methods: catalytic hydrogenation or reduction using a metal hydride reagent such as Lithium Aluminum Hydride (LiAlH₄).

Q2: I am seeing an unexpected peak in the HPLC analysis of my final product. What could it be?

Unexpected peaks in your chromatogram often indicate the presence of side products. The identity of these impurities will depend on the synthetic route you have chosen. For the reduction of 2-amino-5-cyanopyridine, common side products can include:

  • Partially reduced intermediates: Such as the corresponding imine.

  • Over-reduced products: Where the pyridine ring is also reduced, leading to piperidine derivatives.

  • Hydrolysis products: If water is present in the reaction, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.

  • Starting material: Incomplete reaction will result in the presence of unreacted 2-amino-5-cyanopyridine.

To definitively identify the unknown peak, it is recommended to use techniques such as LC-MS to determine the molecular weight of the impurity and NMR spectroscopy for structural elucidation.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors:

  • Suboptimal reaction conditions: Temperature, pressure (for hydrogenation), and reaction time can all impact the efficiency of the reduction.

  • Catalyst deactivation (for catalytic hydrogenation): The catalyst may be poisoned by impurities in the starting material or solvent.

  • Incomplete reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by TLC or HPLC is crucial.

  • Product degradation: The desired product may be unstable under the reaction or work-up conditions.

  • Formation of side products: The generation of significant amounts of impurities will naturally lower the yield of the desired product.

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues you may encounter during the synthesis of this compound.

Issue 1: Incomplete Reduction of 2-amino-5-cyanopyridine

Symptoms:

  • Presence of the starting material, 2-amino-5-cyanopyridine, in the final product as detected by TLC, HPLC, or NMR.

  • Lower than expected yield of this compound.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Insufficient Reaction Time Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC). Extend the reaction time until the starting material is fully consumed.
Inadequate Amount of Reducing Agent Ensure the correct stoichiometry of the reducing agent is used. For LiAlH₄, a molar excess is typically required. For catalytic hydrogenation, ensure sufficient catalyst loading and hydrogen pressure.
Poor Quality of Reducing Agent Use a fresh, high-quality reducing agent. LiAlH₄ is particularly sensitive to moisture and can degrade over time.
Catalyst Deactivation (Hydrogenation) Use a fresh batch of catalyst. Ensure the solvent and starting material are free from catalyst poisons such as sulfur compounds.
Low Hydrogen Pressure (Hydrogenation) Increase the hydrogen pressure within the safe limits of your equipment.
Issue 2: Formation of Over-Reduced Side Products (Piperidine Derivatives)

Symptoms:

  • Appearance of new peaks in the HPLC or GC-MS analysis with a higher mass corresponding to the addition of multiple hydrogen atoms to the pyridine ring.

  • Complex NMR spectra with the disappearance of aromatic proton signals and the appearance of aliphatic proton signals.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Harsh Reaction Conditions (Hydrogenation) Reduce the reaction temperature and/or hydrogen pressure.
Highly Active Catalyst (Hydrogenation) Consider using a less active catalyst or a catalyst poison to increase selectivity.
Prolonged Reaction Time Once the starting material is consumed, stop the reaction to avoid further reduction of the product.
Issue 3: Presence of Hydrolysis-Related Impurities (Amide or Carboxylic Acid)

Symptoms:

  • Observation of impurities with molecular weights corresponding to the addition of one or two oxygen atoms to the nitrile group.

  • Characteristic signals in the IR (C=O stretch) and NMR spectra.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Presence of Water in the Reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Work-up Conditions If using an aqueous work-up, perform it at low temperatures and minimize the contact time.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-amino-5-cyanopyridine

Materials:

  • 2-amino-5-cyanopyridine

  • Methanol (anhydrous)

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation reactor, add 2-amino-5-cyanopyridine and anhydrous methanol.

  • Carefully add the catalyst (e.g., 10% Pd/C, 5-10 mol%) under a stream of inert gas.

  • Seal the reactor and purge with inert gas several times, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction of 2-amino-5-cyanopyridine

Materials:

  • 2-amino-5-cyanopyridine

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or Rochelle's salt (for work-up)

  • Ethyl acetate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ under a nitrogen atmosphere.

  • Add anhydrous THF to the flask to create a suspension of LiAlH₄.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-amino-5-cyanopyridine in anhydrous THF and add it to the dropping funnel.

  • Add the solution of 2-amino-5-cyanopyridine dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). Alternatively, a saturated aqueous solution of sodium sulfate or Rochelle's salt can be used.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the precipitate with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product as needed.

Visualizations

Below are diagrams illustrating the key chemical transformations and a troubleshooting workflow.

reaction_pathway cluster_reduction Reduction Methods start 2-Amino-5-cyanopyridine Catalytic Hydrogenation Catalytic Hydrogenation start->Catalytic Hydrogenation H2, Catalyst LiAlH4 Reduction LiAlH4 Reduction start->LiAlH4 Reduction 1. LiAlH4 2. H2O work-up product This compound Catalytic Hydrogenation->product LiAlH4 Reduction->product

Caption: Main synthetic routes to this compound.

side_product_formation start 2-Amino-5-cyanopyridine product This compound start->product Desired Reaction over_reduction Piperidine Derivative start->over_reduction Over-reduction hydrolysis Amide/Carboxylic Acid start->hydrolysis Hydrolysis incomplete Unreacted Starting Material start->incomplete Incomplete Reaction

Caption: Potential side product formation pathways.

troubleshooting_workflow start Problem Encountered check_reaction Check Reaction Monitoring Data (TLC, HPLC) start->check_reaction check_conditions Review Reaction Conditions (Temp, Time, Reagents) check_reaction->check_conditions check_workup Examine Work-up Procedure check_conditions->check_workup analyze_product Analyze Product Mixture (NMR, LC-MS) check_workup->analyze_product identify_impurity Identify Impurity Structure analyze_product->identify_impurity adjust_protocol Adjust Experimental Protocol identify_impurity->adjust_protocol solution Problem Solved adjust_protocol->solution

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Optimizing Coupling Reactions with 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing coupling reactions involving 5-(aminomethyl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity differences between the two primary amine groups in this compound?

The molecule this compound possesses two primary amine groups with distinct electronic properties and nucleophilicity.

  • 2-Amino Group: This amine is directly attached to the electron-deficient pyridine ring. The lone pair of electrons on this nitrogen atom is delocalized into the aromatic system, significantly reducing its nucleophilicity. It behaves more like a weakly nucleophilic aniline.

  • Aminomethyl Group: This is a primary alkylamine attached to the pyridine ring via a methylene (-CH₂) linker. The linker insulates the amine from the ring's electron-withdrawing effects, making it a much stronger nucleophile, similar to benzylamine.

Q2: Which amine is expected to react preferentially in an amide coupling reaction?

Under standard amide coupling conditions, the aminomethyl group is expected to be acylated selectively. Its higher nucleophilicity makes it react much faster with the activated carboxylic acid intermediate compared to the less reactive 2-amino group.[1][2] Achieving high selectivity is a key objective in optimizing these reactions.

Q3: What are the most common coupling reagents recommended for this type of substrate?

Uronium/phosphonium-based reagents are highly effective, especially for challenging couplings.[3]

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Often the first choice for difficult couplings due to its high efficiency and ability to minimize side reactions.[4]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A reliable alternative to HATU, with rapid reaction times.[3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive: A common and cost-effective carbodiimide reagent. It should almost always be used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure to improve efficiency and suppress racemization.[5][6]

Troubleshooting Guide

Problem 1: Low to No Product Yield

This is a common issue that can often be traced back to reagent quality, reaction setup, or suboptimal conditions.[5][7]

  • Potential Cause A: Ineffective Carboxylic Acid Activation

    • Solution: Ensure your coupling reagent is fresh and has been stored correctly, as many are moisture-sensitive.[7] Consider switching to a more potent activating agent like HATU if you are using a carbodiimide like EDC.[8] Verify the stoichiometry; use at least 1.1 equivalents of the coupling reagent.

  • Potential Cause B: Deactivation of the Amine Nucleophile

    • Solution: The 2-amino group on the pyridine is weakly nucleophilic to begin with. Ensure a suitable non-nucleophilic base (e.g., DIPEA, TEA) is present in sufficient quantity (at least 2 equivalents) to neutralize any acid formed and prevent protonation of the more reactive aminomethyl group.[5]

  • Potential Cause C: Presence of Water

    • Solution: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.[5] Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (Nitrogen or Argon).[8]

  • Potential Cause D: Steric Hindrance

    • Solution: If either the carboxylic acid or the amine is sterically hindered, the reaction may require more forcing conditions.[5] This can include increasing the reaction temperature (e.g., to 40-50 °C), extending the reaction time, or using a more powerful coupling reagent.[8]

Problem 2: Formation of Multiple Products (Poor Selectivity)
  • Potential Cause A: Di-acylation (Reaction at both amines)

    • Solution: This occurs when reaction conditions are too harsh or an excessive amount of the activated acid is used. Use a 1:1 stoichiometry of the amine to the carboxylic acid. Perform the reaction at a lower temperature (start at 0 °C and allow it to slowly warm to room temperature) to favor the kinetic product, which will be the acylation of the more nucleophilic aminomethyl group.[1]

  • Potential Cause B: Acylation on the 2-Amino Group

    • Solution: While kinetically disfavored, this can occur under thermodynamic control or with highly reactive acylating agents (e.g., acid chlorides) and extended reaction times at high temperatures. If this product is observed, reduce the reaction temperature and time. Ensure that a less reactive coupling protocol (e.g., EDC/Oxyma) is used instead of converting the acid to a highly reactive acid chloride.

Problem 3: Significant Side Product Formation
  • Potential Cause A: N-acylurea Formation

    • Solution: This is a common side reaction when using carbodiimide coupling agents like EDC or DCC.[7] The activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea. Adding HOBt or OxymaPure traps the active intermediate as an active ester, which is less prone to this side reaction and more efficient at acylating the amine.[3][5]

  • Potential Cause B: Racemization

    • Solution: If your carboxylic acid has a chiral center, racemization can occur during activation.[6] To suppress this, use coupling additives like HOBt or OxymaPure.[5] Running the reaction at a lower temperature is also recommended.[6] Reagents like HATU are known to be effective at minimizing racemization.[9]

Problem 4: Difficult Product Purification
  • Potential Cause A: Water-Soluble Byproducts

    • Solution: Byproducts from coupling reagents (e.g., diisopropylurea from DIC, or HOBt) can complicate extraction. If using EDC, the resulting urea is water-soluble and can be removed with an aqueous wash.[6] A standard workup involves quenching the reaction, extracting with an organic solvent, and washing with a weak acid (e.g., sat. NH₄Cl), a weak base (e.g., sat. NaHCO₃), and brine.[5][10]

  • Potential Cause B: Product Interaction with Silica Gel

    • Solution: The basic pyridine nitrogen in the product can cause streaking on silica gel columns. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia in methanol to the eluent. Alternatively, reverse-phase chromatography may be a more suitable purification method.

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentClassAdditive RequiredKey AdvantagesCommon Byproduct
HATU Uronium SaltNoHigh efficiency, fast, low racemization.[4]Tetramethylurea (water-soluble)
PyBOP Phosphonium SaltNoHigh efficiency, byproducts are less hazardous than BOP.[3]Hexamethylphosphoramide byproduct is avoided.
EDC CarbodiimideYes (HOBt, Oxyma)Cost-effective, water-soluble byproduct.[6]Ethyl-dimethylaminopropyl urea (water-soluble)
DCC / DIC CarbodiimideYes (HOBt, Oxyma)Effective and inexpensive.Dicyclohexylurea / Diisopropylurea (often insoluble)
SOCl₂ / (COCl)₂ Acid Halide FormerNo (Base Required)Creates highly reactive acid chloride, useful for unreactive amines.[11]SO₂ / CO, CO₂ (gaseous)

Table 2: Troubleshooting Guide Summary: Low Yield

Potential CauseRecommended ActionReagents/Conditions to Modify
Poor Acid ActivationUse fresh, high-quality coupling reagent. Switch to a more potent reagent.Check expiry date of HATU/EDC. Switch from EDC to HATU.
Amine ProtonationEnsure ≥2 equivalents of a non-nucleophilic base are used.Increase DIPEA or TEA from 1.5 eq to 2.2 eq.
Water ContaminationUse anhydrous solvents and run under an inert atmosphere.Use dry DMF/DCM. Use a Nitrogen or Argon balloon.
Steric HindranceIncrease reaction temperature and/or time.Change from RT for 12h to 50°C for 24h.

Experimental Protocols

Protocol 1: General Procedure for Selective Acylation using HATU

This protocol is optimized for the selective acylation of the aminomethyl group.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 equivalent). Dissolve it in an anhydrous solvent like DMF or DCM (to make a ~0.1 M solution).

  • Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.2 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Coupling: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress by TLC or LC-MS.[5]

  • Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.[5] Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7] Purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Step Procedure via Acid Chloride (for hindered/unreactive partners)

This harsher method should be used when standard coupling fails.

  • Acid Chloride Formation: In a flask under N₂, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C and add oxalyl chloride or thionyl chloride (1.5 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve this compound (1.2 equivalents) and a non-nucleophilic base (e.g., TEA or Pyridine, 3.0 equivalents) in anhydrous DCM.

  • Reaction: Add the acid chloride solution dropwise to the amine solution at 0 °C. Stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Perform a standard aqueous work-up as described in Protocol 1.

Visualizations

troubleshooting_workflow start Low Yield in Coupling Reaction reagent_check Check Reagent Quality & Stoichiometry (Amine, Acid, Coupling Agent, Base) start->reagent_check conditions_check Verify Anhydrous Conditions & Optimize Temperature/Time reagent_check->conditions_check Reagents OK purify_sm Re-purify Starting Materials reagent_check->purify_sm Impurities Suspected analyze_side_products Analyze Byproducts (LC-MS) conditions_check->analyze_side_products No Improvement success Improved Yield conditions_check->success Improvement reagent_switch Switch to a More Potent Coupling Reagent (e.g., HATU) reagent_switch->success analyze_side_products->reagent_switch No Obvious Side Reaction purify_sm->start

Caption: Troubleshooting workflow for low reaction yield.

selectivity_diagram cluster_molecule This compound cluster_reactivity Nucleophilicity & Reactivity mol aminomethyl Aminomethyl Group (-CH₂NH₂) High Nucleophilicity (Alkylamine-like) major_product Major Product (Acylation at Aminomethyl) aminomethyl->major_product amino_pyridine 2-Amino Group (Ring-NH₂) Low Nucleophilicity (Aniline-like) minor_product Minor Product / Side Product (Acylation at 2-Amino) amino_pyridine->minor_product activated_acid Activated Carboxylic Acid (R-CO-X) activated_acid->aminomethyl  Fast (Kinetic Product) activated_acid->amino_pyridine Slow

Caption: Reactivity differences leading to selective acylation.

References

Technical Support Center: Synthesis of 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges, particularly low yields, in the synthesis of 5-(aminomethyl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent and straightforward method is the reduction of the nitrile group of 2-amino-5-cyanopyridine.[1] This is typically achieved through catalytic hydrogenation.

Q2: Which catalysts are most effective for the reduction of 2-amino-5-cyanopyridine?

The most commonly employed heterogeneous catalysts are Raney® Nickel and Palladium on Carbon (Pd/C).[2][3] The choice between them often depends on the desired reaction conditions and selectivity. Raney® Nickel is highly active but can sometimes lead to over-reduction if not carefully controlled.[4][5] Pd/C is also highly effective and can be tuned for chemoselectivity by using acidic additives.[6][7]

Q3: What are the major side reactions that lead to low yields of the desired primary amine?

The primary cause of low yields is the formation of secondary and tertiary amine impurities.[5] This occurs when the initially formed primary amine attacks the reaction intermediate (imine), leading to dimers and oligomers. Another potential side reaction, especially under harsh conditions, is the hydrogenation of the pyridine ring itself, yielding (aminomethyl)piperidine derivatives.[6]

Q4: Can Lithium Aluminum Hydride (LiAlH₄) be used for this reduction?

Yes, Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[8][9][10] However, it is far less chemoselective than catalytic hydrogenation.[8] It will reduce many other functional groups, and its use requires strictly anhydrous conditions and careful handling due to its violent reactivity with water and protic solvents.[8][11]

Q5: Why is catalyst deactivation a concern with pyridine derivatives?

Nitrogen-containing heterocycles like pyridines can bind strongly to the metal surface of heterogeneous catalysts, acting as catalyst poisons and reducing their activity over time.[12] Furthermore, some catalysts like Raney® Nickel can lose activity after a single reaction cycle due to changes in their active sites.[5]

Troubleshooting Guide: Low Yields and Impurities

This guide addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or no conversion of 2-amino-5-cyanopyridine.

  • Q: My reaction shows a significant amount of unreacted starting material. What could be the cause?

    • A1: Inactive Catalyst. The catalyst may be old, improperly stored, or deactivated. For Raney® Nickel, ensure it is fresh or properly activated from the alloy; commercial preparations are typically stored under water and should be washed with the reaction solvent before use.[13] For Pd/C, use a fresh batch from a reliable supplier. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • A2: Insufficient Hydrogen. The reaction may be starved of hydrogen. Ensure your system is properly sealed and maintains the target pressure. For reactions at atmospheric pressure, ensure a continuous flow or balloon supply of H₂. Low pressures (1-6 bar) are often sufficient and can improve selectivity.[6][7]

    • A3: Catalyst Poisoning. Impurities in the starting material or solvent can poison the catalyst.[12] Ensure the 2-amino-5-cyanopyridine and solvent are of high purity.

Problem 2: The final product is a complex mixture with little desired primary amine.

  • Q: My NMR/LC-MS analysis shows multiple higher molecular weight species. How can I suppress these side products?

    • A1: Secondary/Tertiary Amine Formation. This is the most common issue. The formation of these byproducts can be suppressed by several methods:

      • Acidic Additives: Performing the reaction in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is highly effective.[2][6][7] The acid protonates the primary amine as it is formed, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.

      • Ammonia: Using liquid ammonia or a solution of ammonia in an alcohol (e.g., 7N methanolic ammonia) as the solvent can suppress secondary amine formation by mass action.

      • Reaction Conditions: Lowering the reaction temperature and pressure generally reduces the rate of side reactions.

Problem 3: The pyridine ring is being reduced along with the nitrile group.

  • Q: I am isolating 5-(aminomethyl)piperidin-2-amine instead of the desired pyridine product. How can I prevent this?

    • A1: Harsh Reaction Conditions. Ring hydrogenation is favored at high temperatures and pressures.[6] Reduce both parameters to increase selectivity for the nitrile group.

    • A2: Overly Active Catalyst. A highly active catalyst (e.g., fresh, high-grade Raney® Nickel) can promote ring reduction. Switching to a less aggressive catalyst system, such as 10% Pd/C with an acidic additive, can provide the desired chemoselectivity.[6]

Problem 4: Difficulty in post-reaction work-up and purification.

  • Q: I am struggling to remove the catalyst completely after the reaction.

    • A1: Fine Catalyst Particles. Heterogeneous catalysts, especially Raney® Nickel, can consist of very fine particles that are difficult to filter. Always filter the reaction mixture through a packed pad of Celite® or a similar filter aid.[14] If the filtrate is still grey/black, a second filtration through a fresh Celite® pad is recommended. Safety Note: Never allow Raney® Nickel to become dry in the presence of air, as it is pyrophoric and can ignite flammable solvents.[13]

Data Summary

Table 1: Comparison of Common Reduction Conditions

Catalyst Starting Material Solvent / Additive Temp. (°C) Pressure (bar) Typical Yield (%) Key Side Products
Raney® Ni 2-Amino-5-cyanopyridine Methanolic Ammonia 25 - 50 30 - 60 60 - 85 Secondary/tertiary amines
Pd/C (5-10%) 2-Amino-5-cyanopyridine Methanol / HCl 20 - 30 1 - 5 90 - 97 Minimal with acid
Pd/C (10%) 4-Pyridinecarbonitrile Water / DCM / H₂SO₄ 30 6 ~88 Ring reduction without precise acid control[6]

| LiAlH₄ | 2-Amino-5-cyanopyridine | Anhydrous THF/Ether | 0 - 25 | N/A | Variable | Depends on other functional groups |

Table 2: Troubleshooting Synthesis Issues

Issue Potential Cause Recommended Action
No Reaction Inactive catalyst or H₂ leak. Use fresh catalyst; check hydrogenation system for leaks.
Formation of Dimers Secondary amine attacks imine intermediate. Add a strong acid (e.g., HCl) to the reaction mixture.[2][7]
Pyridine Ring Reduction Conditions are too harsh. Reduce temperature and H₂ pressure; switch to a more selective catalyst like Pd/C.[6]

| Catalyst in Product | Incomplete filtration. | Filter through a well-packed Celite® pad; repeat if necessary.[14] |

Key Synthesis Protocols

Protocol 1: Selective Hydrogenation using Pd/C in Acidic Medium

  • Vessel Preparation: To a suitable hydrogenation vessel (e.g., Parr shaker bottle), add 2-amino-5-cyanopyridine (1.0 eq).

  • Catalyst and Solvent: Under an inert atmosphere (N₂ or Argon), carefully add 5-10% Palladium on Carbon (5-10 wt% of the starting material). Add methanol as the solvent.

  • Acidification: Slowly add a solution of concentrated hydrochloric acid (1.1 - 1.2 eq) while stirring.

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 1-4 atmospheres.[7]

  • Reaction: Stir the mixture vigorously at room temperature (20-30°C) for 4-24 hours. Monitor the reaction progress by TLC, LC-MS, or by observing the cessation of hydrogen uptake.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, typically as the hydrochloride salt.[2][7] Further purification can be achieved by recrystallization or chromatography.

Protocol 2: Hydrogenation using Raney® Nickel

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel slurry (approx. 20-30 wt% of starting material) with deionized water, followed by washes with ethanol or methanol to remove the storage water. Caution: Raney® Nickel is pyrophoric; do not allow it to dry.[13]

  • Vessel Preparation: Add the washed, solvent-wet Raney® Nickel to the hydrogenation vessel. Add a solution of 2-amino-5-cyanopyridine (1.0 eq) in methanolic ammonia (e.g., 7N solution).

  • Hydrogenation: Seal the vessel, purge with hydrogen, and pressurize to 30-60 bar.

  • Reaction: Heat the mixture to 40-50°C with vigorous stirring. Monitor the reaction by observing hydrogen uptake.

  • Work-up: After cooling and carefully venting the hydrogen, purge the vessel with nitrogen. Filter the mixture through Celite® to remove the catalyst, ensuring the catalyst cake remains wet with solvent at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualized Workflows and Pathways

G A Start: 2-Amino-5-cyanopyridine B Select Reduction Method (Catalytic Hydrogenation) A->B C Reaction Setup: - Catalyst (Pd/C or Raney Ni) - Solvent (e.g., MeOH, NH3/MeOH) - Additive (e.g., HCl) B->C D Hydrogenation Reaction (Control Temp. & Pressure) C->D E Work-up: Catalyst Filtration (Celite) D->E F Product Isolation: Solvent Evaporation E->F G End: this compound F->G

Caption: General workflow for the synthesis of this compound.

G start Low Yield q1 Is Starting Material Consumed? start->q1 a1_no Cause: Inactive Catalyst or Poor H₂ Contact Action: Use fresh catalyst, check pressure/seals. q1->a1_no No q2 Is Product Mixture Complex/Polymeric? q1->q2 Yes end Yield Optimized a1_no->end a2_yes Cause: Dimerization Action: Add strong acid (HCl) or NH₃ to suppress secondary amine formation. q2->a2_yes Yes q3 Is Pyridine Ring Reduced? q2->q3 No a2_yes->end a3_yes Cause: Harsh Conditions Action: Lower temperature and pressure. Use a more selective catalyst (Pd/C). q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for low yield issues.

G start 2-Amino-5-cyanopyridine intermediate Imine Intermediate start->intermediate + H₂ / Catalyst product Desired Product: This compound (Primary Amine) intermediate->product + H₂ side_prod_1 Side Product: Secondary Amine (Dimer) intermediate->side_prod_1 + Primary Amine (Product) side_prod_2 Side Product: Tertiary Amine side_prod_1->side_prod_2 + Imine Intermediate

Caption: Competing reaction pathways during nitrile reduction.

References

5-(Aminomethyl)pyridin-2-amine stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-(Aminomethyl)pyridin-2-amine in solution, addressing common issues encountered by researchers, scientists, and drug development professionals. While specific stability data for this compound is limited in publicly available literature, the information provided is based on the known behavior of structurally similar aminopyridine compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q1: My solution of this compound has changed color (e.g., turned yellow or brown). What is happening?

A1: Color change is a common indicator of chemical degradation, likely due to oxidation. Aminopyridines can be susceptible to oxidation, especially when exposed to air (oxygen), light, or certain impurities in the solvent. The pyridine nitrogen and the amino groups are potential sites for oxidation.

Q2: I observe new peaks in my HPLC or LC-MS analysis of a this compound solution. What could these be?

A2: The appearance of new peaks strongly suggests the formation of degradation products. Potential degradation pathways for aminopyridines include oxidation, which can lead to the formation of N-oxides or nitro compounds, particularly under oxidative stress.[1][2] To identify these impurities, it would be necessary to use techniques like mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.

Q3: The concentration of my this compound stock solution appears to decrease over time, even when stored in the dark at low temperatures. What could be the cause?

A3: While low temperature and protection from light minimize many degradation pathways, instability can still occur due to factors like:

  • pH of the solution: The stability of amines can be highly pH-dependent.

  • Reactive solvent impurities: Peroxides in ethers (like THF or dioxane) or trace metal ions can catalyze degradation.

  • Hydrolysis: Depending on the solvent and pH, hydrolysis could be a factor, although less common for this structure.

  • Oxidative degradation: Even with precautions, dissolved oxygen in the solvent can contribute to slow degradation over time. Amines can undergo both thermal and oxidative degradation.

Q4: How can I improve the stability of my this compound solution?

A4: To enhance stability, consider the following:

  • Use the salt form: Studies on similar compounds, like 3,4-diaminopyridine, have shown that the salt form is significantly more stable under oxidative stress than the free base.[1][2] This is because protonation of the nitrogen atoms reduces their susceptibility to oxidation.[1][2]

  • Use high-purity, degassed solvents: Purge your solvent with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Control the pH: Prepare solutions in a buffered system if compatible with your experiment. The optimal pH will depend on the specific degradation pathway you are trying to avoid.

  • Store under inert atmosphere: For long-term storage, overlay the solution with argon or nitrogen.

  • Prepare fresh solutions: The most reliable approach is to prepare solutions fresh before each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The main factors are:

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation.

  • Temperature: Higher temperatures generally accelerate the rate of degradation.

  • Light: Exposure to UV or ambient light can provide the energy to initiate degradation reactions.

  • pH: The acidity or basicity of the solution can influence the compound's stability and degradation pathway.

  • Solvent: The choice of solvent and the presence of impurities can affect stability.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: For optimal stability, solutions should be stored at low temperatures (2-8°C or frozen at -20°C or -80°C), protected from light (using amber vials), and under an inert atmosphere (argon or nitrogen).[3] It is also recommended to keep containers tightly sealed to prevent moisture and air from entering.[4][5]

Q3: Is the free base or a salt form (e.g., HCl salt) of this compound expected to be more stable in solution?

A3: Based on data from analogous aminopyridines, the salt form is expected to be more stable.[1][2] The protonation of the nitrogen atoms in the salt form makes them less susceptible to oxidation.[1][2]

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the parent compound and detecting degradation products.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable as it can provide structural information about the impurities.[6]

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various stress conditions. This data is illustrative and based on typical results for similar compounds in forced degradation studies. Actual results may vary.

Stress ConditionTimeTemperature% Recovery of Parent Compound (Hypothetical)Observations (Hypothetical)
0.1 M HCl24 hours60°C>95%Generally stable to acid.
0.1 M NaOH24 hours60°C~85%Some degradation observed.
5% H₂O₂8 hoursRoom Temp~70%Significant degradation, likely oxidation.
Heat (in Water)72 hours80°C~90%Moderate thermal degradation.
Light (UV)24 hoursRoom Temp~92%Minor degradation due to photolysis.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation study to assess the intrinsic stability of the compound.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of purified water. Incubate at 80°C.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette or a clear glass vial to a photostability chamber with a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Time-Point Sampling:

    • Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis (e.g., 50 µg/mL).

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC-UV method. A reverse-phase C18 column is often a good starting point.

    • The mobile phase could be a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor at a wavelength where the parent compound has maximum absorbance.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the time 0 sample.

    • Analyze the chromatograms for the appearance and growth of degradation product peaks. If using LC-MS, attempt to identify the mass of these products.

Visualizations

G cluster_oxidation Oxidative Degradation parent This compound n_oxide Pyridine N-Oxide Derivative parent->n_oxide Oxidation (e.g., H₂O₂) nitro Nitro Derivative parent->nitro Harsh Oxidation

Caption: Hypothetical oxidative degradation pathways for this compound.

G start Instability Observed (e.g., color change, new peaks) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Inert atmosphere? start->check_storage check_solvent Examine Solvent: - High purity? - Freshly opened? - Degassed? check_storage->check_solvent Correct action_storage Action: Store at 2-8°C or frozen, protect from light, use inert gas. check_storage->action_storage Incorrect check_form Consider Compound Form: - Free base or salt? check_solvent->check_form Yes action_solvent Action: Use fresh, high-purity, degassed solvents. check_solvent->action_solvent No action_form Action: Use the salt form for better stability. check_form->action_form Free Base action_fresh Best Practice: Prepare solutions fresh before use. check_form->action_fresh Salt Form action_storage->action_fresh action_solvent->action_fresh action_form->action_fresh

Caption: Troubleshooting workflow for stability issues in solution.

References

Technical Support Center: Purification of 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Aminomethyl)pyridin-2-amine. The following information addresses common issues related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most probable impurities in this compound depend on the synthetic route employed. A common pathway is the reduction of 2-amino-5-cyanopyridine. In this case, the primary impurity is likely to be the unreacted starting material, 2-amino-5-cyanopyridine . Other potential impurities can include byproducts from the reduction reaction and residual solvents. If the synthesis starts from 3-methylpyridine 1-oxide, positional isomers such as 2-amino-3-methylpyridine could be present.[1][2]

Q2: What are the recommended general methods for purifying this compound?

A2: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q3: How can I remove colored impurities from my sample?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before filtration and subsequent crystallization.[3][4]

Troubleshooting Guides

Recrystallization

Issue: My this compound fails to crystallize or oils out.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. For aminopyridines, a single solvent recrystallization may be challenging. A solvent/anti-solvent system is often more effective.

    • Recommended Starting Points:

      • Solvent: A solvent in which the compound is soluble, especially when hot (e.g., methanol, ethanol).

      • Anti-solvent: A solvent in which the compound is poorly soluble (e.g., diethyl ether, hexane, or toluene).

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent.

    • Gradually add the anti-solvent until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Salt Formation: Consider converting the amine to its hydrochloride salt, which may have better crystallization properties.

    • Dissolve the crude amine in a suitable solvent and treat with hydrochloric acid.

    • Isolate the salt by filtration or evaporation.

    • Recrystallize the salt from a polar solvent like ethanol or a mixture of ethanol and water.

    • The pure amine can be recovered by neutralizing the purified salt with a base.

Quantitative Data for Analogous Compounds:

CompoundSolvent SystemPurity AchievedReference
2-Amino-5-methylpyridineMethylene chloride/methanolNot specified[5]
2-Chloro-5-(aminomethyl)pyridineToluene extraction after neutralization80% recovery[6]
Column Chromatography

Issue: I am unable to achieve good separation of my compound from impurities using column chromatography.

Troubleshooting Steps:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of aminopyridines.

  • Mobile Phase Selection:

    • A gradient elution is generally recommended.

    • Non-polar impurities: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.

    • Polar impurities: A more polar system like dichloromethane/methanol may be necessary. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can help to reduce tailing of the amine on the silica gel.

  • TLC Analysis: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate to determine the ideal solvent system.

Experimental Protocol: Column Chromatography of Aminopyridine Derivatives

This is a general protocol that can be adapted for this compound.

  • Slurry Preparation: Adsorb the crude compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the initial, least polar mobile phase.

  • Loading: Carefully load the silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity. For a dichloromethane/methanol system, a typical gradient might be from 100% dichloromethane to 95:5 dichloromethane/methanol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Options cluster_recrystallization_steps Recrystallization Details cluster_chromatography_steps Chromatography Details cluster_analysis Purity Analysis cluster_final_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 dissolve Dissolve in hot solvent recrystallization->dissolve load Load on silica gel column column_chromatography->load cool Slow cooling dissolve->cool filter Filter crystals cool->filter analysis Purity Assessment (TLC, HPLC, NMR) filter->analysis elute Elute with solvent gradient load->elute collect Collect and analyze fractions elute->collect collect->analysis end Pure this compound analysis->end

Caption: General workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Logic for Purification Issues cluster_recrystallization Recrystallization Problem cluster_chromatography Chromatography Problem start Purification Issue Encountered oiling_out Oiling out or no crystallization start->oiling_out poor_separation Poor separation start->poor_separation solution1 Try solvent/anti-solvent system oiling_out->solution1 solution2 Consider salt formation and recrystallization oiling_out->solution2 solution3 Optimize mobile phase using TLC poor_separation->solution3 solution4 Add basic modifier to mobile phase poor_separation->solution4

Caption: Troubleshooting logic for common purification problems.

References

Characterization challenges of 5-(Aminomethyl)pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(Aminomethyl)pyridin-2-amine Derivatives

Welcome to the technical support center for the characterization of this compound derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Section 1: Synthesis and Purification FAQs

This section addresses common hurdles encountered during the synthesis and purification of these highly polar compounds.

Q1: What are the typical impurities found in the synthesis of this compound derivatives and how can they be identified?

A1: Common impurities often arise from incomplete reactions or side reactions. These can include unreacted starting materials, over-alkylated products, or byproducts from the reduction of a nitrile precursor. For instance, in syntheses involving the reduction of a cyanopyridine, residual starting material or the corresponding aldehyde may be present. Dehalogenation can also be a significant side reaction if chloro-pyridines are used as precursors.[1]

Identification is best achieved by a combination of techniques:

  • TLC: Use a combination of polar and non-polar solvents to achieve good separation. Staining with ninhydrin can help visualize primary and secondary amine-containing spots.

  • LC-MS: The most powerful tool for identifying impurities. The mass-to-charge ratio (m/z) can confirm the presence of expected products and help identify the mass of unknown impurities.

  • ¹H NMR: Look for characteristic peaks of starting materials or unexpected signals that may correspond to byproducts. For example, a singlet around 9-10 ppm could indicate a residual aldehyde.

Q2: My this compound derivative is highly polar and streaks on my silica gel column. What purification strategies can I employ?

A2: The polar and basic nature of the dual amine functionalities makes these compounds challenging to purify via standard silica gel chromatography. Here are several effective strategies:

  • Modified Mobile Phase: Add a small amount of a basic modifier to the mobile phase to suppress interactions with acidic silanol groups on the silica surface. Common choices include:

    • 0.1-1% Triethylamine (TEA)

    • 0.1-1% Ammonium hydroxide

  • Reverse-Phase Chromatography: C18 columns are often a better choice for polar compounds. A mobile phase consisting of a water/acetonitrile or water/methanol gradient with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective.

  • Ion-Exchange Chromatography: For particularly difficult separations, cation-exchange chromatography can be a powerful technique to isolate the basic amine derivative.

  • Crystallization: If the compound is a solid, crystallization or salt formation (e.g., hydrochloride or tartrate salt) can be an excellent final purification step to achieve high purity.

Section 2: Analytical Troubleshooting Guide

This section provides solutions to common issues encountered during the analytical characterization of these derivatives.

Q3: The amine proton signals in my ¹H NMR spectrum are either very broad or not visible at all. How can I resolve this?

A3: This is a common issue for primary and secondary amines due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or acid.[2][3][4]

  • Problem: Broad or disappearing N-H signals.

  • Cause: Quadrupole broadening and/or rapid proton exchange.

  • Solutions:

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The amine protons will exchange with deuterium, causing the N-H signal to disappear.[3][5] This confirms the signal's identity.

    • Use a Dry Solvent: Ensure your deuterated solvent (e.g., DMSO-d₆, CDCl₃) is anhydrous. Using a freshly opened ampule or solvent dried over molecular sieves can sharpen the signals.

    • Low Temperature: Acquiring the spectrum at a lower temperature can slow down the exchange rate, sometimes resulting in a sharper signal.

    • Acidification: Adding a trace amount of acid (like TFA-d) can protonate the amine, which can sometimes sharpen the resulting ammonium proton signal, although it will shift it significantly downfield.

NMR_Troubleshooting start Broad or Absent N-H Signal in ¹H NMR q1 Is confirmation of N-H identity needed? start->q1 action1 Perform D₂O Shake: Add 1 drop D₂O to sample q1->action1 Yes q2 Is signal sharpening required for integration? q1->q2 No result1 Signal Disappears: Identity Confirmed action1->result1 result1->q2 action2 Use Anhydrous Solvent (e.g., dry DMSO-d₆) q2->action2 Yes action3 Acquire Spectrum at Lower Temperature q2->action3 Also Try result2 Sharpened N-H Signal Achieved action2->result2 action3->result2

Table 1: Typical ¹H NMR Chemical Shifts for Amine Protons

SolventAliphatic Amine (R-NH₂)[2][5]Aromatic Amine (Ar-NH₂)[2]Notes
CDCl₃0.5 - 3.0 ppm (often broad)3.0 - 5.0 ppm (often broad)Prone to exchange with trace water.
DMSO-d₆1.5 - 3.5 ppm (often sharper)4.0 - 6.0 ppm (often sharper)Hydrogen bonding with DMSO slows exchange.
D₂OSignal disappearsSignal disappearsProtons exchange with deuterium.

Q4: My compound shows significant peak tailing during HPLC analysis. How can I improve the peak shape?

A4: Peak tailing is a frequent problem when analyzing basic compounds like aminopyridines on standard silica-based columns (e.g., C18).[6][7][8] It is primarily caused by secondary interactions between the basic amine groups and acidic residual silanol groups on the stationary phase.[9][10]

  • Problem: Asymmetric peaks with a tailing factor > 1.2.[6]

  • Cause: Strong interaction between basic analyte and acidic silanol groups.[7][9]

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to be low (e.g., 2.5 - 3.5) using an additive like formic acid or TFA. This protonates the silanol groups, reducing their ability to interact with the protonated amine analyte.[6][9][10]

    • Add a Sacrificial Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), into the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.[6][10]

    • Use a Base-Deactivated Column: Employ a modern, end-capped or a polar-embedded column designed specifically for analyzing basic compounds. These columns have fewer free silanol groups, leading to much better peak symmetry.[6][7][9]

    • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

HPLC_Troubleshooting start HPLC Peak Tailing Observed (TF > 1.2) q1 Is the column base-deactivated? start->q1 action1 Switch to a base-deactivated or polar-embedded column q1->action1 No q2 Is mobile phase pH < 4? q1->q2 Yes result1 Improved Peak Shape action1->result1 action2 Lower pH to 2.5-3.5 with 0.1% TFA or FA q2->action2 No q3 Is tailing still present? q2->q3 Yes action2->result1 q3->result1 No action3 Add 0.1% Triethylamine to mobile phase q3->action3 Yes action3->result1

Q5: What are the expected fragmentation patterns for this compound derivatives in ESI-MS?

A5: In electrospray ionization mass spectrometry (ESI-MS), you will primarily observe the protonated molecular ion [M+H]⁺. The fragmentation pattern in MS/MS (tandem mass spectrometry) is dictated by the most labile bonds. For this class of compounds, the most common fragmentation is α-cleavage, which is the cleavage of the bond adjacent to a heteroatom (in this case, nitrogen).[11][12]

  • Primary Ion: Expect a strong signal for the [M+H]⁺ ion.

  • Major Fragmentation Pathway (α-cleavage): The most likely fragmentation is the loss of the aminomethyl side chain's NH₃ group or cleavage of the C-C bond between the pyridine ring and the aminomethyl group. This results in a characteristic fragment corresponding to the pyridyl-CH₂⁺ cation or the aminopyridine ring itself.

  • Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight and an even-numbered [M+H]⁺ ion.[3][4][13] this compound has three nitrogen atoms, so its derivatives will follow this rule (assuming other substituents do not add another odd number of nitrogens).

Section 3: Stability and Handling

Q6: Are this compound derivatives prone to degradation? What are the best storage practices?

A6: While aminopyridines are generally stable compounds, the presence of the aminomethyl group can make them susceptible to certain degradation pathways, particularly oxidation and reaction with atmospheric carbon dioxide.[14][15]

  • Potential Degradation:

    • Oxidation: The primary amine can be susceptible to air oxidation over long periods, potentially leading to discoloration (e.g., turning yellow or brown).

    • Carbonate Formation: Primary amines can react with atmospheric CO₂ to form carbamate salts, which may appear as a white precipitate or cause the sample to become gummy.

  • Recommended Storage Conditions:

    • Short-term: Store in a tightly sealed vial at room temperature, protected from light.[14][15][16]

    • Long-term: For optimal stability, store under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C) and protected from light.[14][15][16]

    • In Solution: Solutions, especially in protic solvents like methanol, should be used fresh. If storage is necessary, store frozen and under an inert atmosphere.

Experimental Protocols

Protocol 1: Standardized Protocol for ¹H NMR Sample Preparation to Enhance Amine Proton Visibility

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound derivative directly into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6 mL of anhydrous DMSO-d₆. This solvent is recommended as it is hygroscopic and its ability to form hydrogen bonds often slows down the N-H proton exchange rate, leading to sharper signals.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief, gentle warming may be required for less soluble compounds.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • (Optional) D₂O Confirmation: After the initial acquisition, uncap the tube and add one drop (~10-20 µL) of D₂O. Recap, shake vigorously for 10 seconds, and re-acquire the spectrum. The disappearance of the N-H signals confirms their assignment.[3][5]

Table 2: Recommended Starting HPLC Conditions for Purity Analysis

ParameterRecommendationRationale
Column C18, Base-Deactivated, 2.1 x 50 mm, 1.8 µmMinimizes silanol interactions, providing better peak shape for basic analytes.[6][8][9]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to protonate silanols and improve peak shape.[6][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier for reverse-phase.
Gradient 5% to 95% B over 5 minutesA standard screening gradient suitable for a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 1-5 µLKeep low to prevent detector saturation and peak overload.
Detection UV at 254 nm and/or ESI-MSDual detection provides both quantitative purity and mass confirmation.

References

Preventing dimerization of 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(Aminomethyl)pyridin-2-amine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the dimerization of this compound, ensuring the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to dimerization?

This compound is a bifunctional molecule containing two primary amine groups: a nucleophilic 2-amino group on the pyridine ring and a reactive aminomethyl group at the 5-position. The presence of two nucleophilic centers in one molecule creates the potential for intermolecular reactions, leading to the formation of dimers or oligomers. Dimerization can be influenced by factors such as pH, temperature, concentration, and the presence of catalysts or impurities.

Q2: What are the common indicators of dimerization in my sample?

Dimerization can be detected through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new, often complex, sets of peaks in the 1H or 13C NMR spectrum that do not correspond to the monomeric structure.

  • Mass Spectrometry (MS): Observation of a mass peak at approximately double the molecular weight of the monomer (Monomer MW: ~123.16 g/mol ; Dimer MW: ~228.28 g/mol , assuming a condensation reaction).

  • Chromatography (TLC, LC-MS, HPLC): The appearance of new spots (TLC) or peaks (LC-MS, HPLC) with different retention times than the pure monomer. Dimers are typically less polar and may have longer retention times in reverse-phase chromatography.

  • Physical Appearance: Changes in the physical state, such as precipitation, discoloration (e.g., turning brown or orange), or increased viscosity of a solution.[1]

Q3: How can dimerization impact my downstream applications?

The presence of dimers can have significant negative consequences for research and development:

  • Reduced Purity and Yield: Dimerization reduces the concentration of the active monomeric compound, leading to inaccurate quantification and lower yields in subsequent reactions.

  • Altered Biological Activity: Dimers will have a different size, shape, and binding properties compared to the monomer, which can lead to reduced efficacy, altered target binding, or unexpected off-target effects in biological assays.

  • Interference in Chemical Reactions: In synthetic chemistry, the dimer represents a significant impurity that can complicate reactions, lead to the formation of undesired byproducts, and make purification more challenging.

  • Inconsistent Results: The variable presence of dimers can lead to poor reproducibility of experiments and unreliable data.

II. Troubleshooting and Prevention Guide

Q4: My sample is showing signs of dimerization. What can I do?

If you suspect dimerization has occurred, the following steps are recommended:

  • Confirm Dimerization: Use an analytical technique like LC-MS or NMR to confirm the presence and extent of dimerization.

  • Purification: If the dimerization is not extensive, the monomer can often be repurified using column chromatography. The choice of solvent system will depend on the nature of the dimer.

  • Re-evaluation of Storage: Immediately assess your storage conditions (see Q5) to prevent further degradation of the purified material and remaining stock.

Q5: How should I store this compound to minimize dimerization?

Proper storage is critical. Aminopyridines should be stored in a cool, dry, and well-ventilated place, away from incompatible substances.[2][3][4]

ParameterRecommendationRationale
Temperature Store at low temperatures (e.g., 2-8 °C).Reduces the rate of chemical reactions, including self-reaction.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidative side reactions that can initiate dimerization.[5]
Container Use a tightly sealed, opaque container.Prevents exposure to air, moisture, and light, which can catalyze degradation.[2][6]
Solvent If in solution, use a dry, aprotic solvent.Protic solvents can facilitate proton transfer and other reactions.

Q6: Which experimental conditions can I control to prevent dimerization during a reaction?

During experimental use, several factors can be optimized to favor the monomeric form.

ParameterRecommended AdjustmentRationale
pH Control Maintain a slightly acidic pH (if compatible with your reaction).Protonating one of the amine groups reduces its nucleophilicity, making it less likely to react with another molecule.
Concentration Use the lowest feasible concentration for your reaction.Dimerization is often a second-order reaction, meaning its rate is proportional to the square of the concentration. Lower concentrations significantly slow this process.
Temperature Run reactions at the lowest effective temperature.Reduces the kinetic energy of molecules, lowering the probability of reactive collisions.
Order of Addition Add the this compound slowly or last to a solution containing the other reactants.Keeps the instantaneous concentration of the free amine low, minimizing the chance for self-reaction.

Q7: Can I use protecting groups to prevent dimerization?

Yes, using a protecting group on one of the amines is a highly effective chemical strategy. The choice of which amine to protect depends on which one is required for your desired reaction.

  • Protecting the 2-Amino Group: If your reaction involves the aminomethyl group, the 2-amino group can be protected, for example, with a Boc (tert-butyloxycarbonyl) group. The protected compound, 5-(Aminomethyl)-2-(Boc-amino)pyridine, is commercially available.[7]

  • Protecting the Aminomethyl Group: If your reaction requires the 2-amino group, the aminomethyl group can be selectively protected.

  • CO₂ as a Reversible Protecting Agent: The reversible reaction of primary amines with carbon dioxide to form alkylammonium carbamates can reduce the amine's reactivity and may serve as a "green" in-situ protection method.[8]

III. Experimental Protocols

Protocol 1: Boc Protection of the 2-Amino Group

This protocol describes a general procedure for protecting the more nucleophilic 2-amino group.

  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc)2O (1.05 equivalents) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected compound by column chromatography.

Protocol 2: Purification of Monomer by Column Chromatography

  • Column Packing: Pack a silica gel column with an appropriate non-polar solvent system (e.g., Hexane/Ethyl Acetate).

  • Sample Loading: Dissolve the crude mixture containing the dimer in a minimum amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Begin elution with the non-polar solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate, and then potentially adding a small amount of methanol or triethylamine to elute the more polar monomer).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure monomer.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizations

Dimerization_Pathway cluster_reactants Reactants M1 This compound (Monomer) Dimer Dimer Product (e.g., via Schiff Base Formation) M1->Dimer Intermolecular Reaction M2 This compound (Monomer) M2->Dimer H2O H₂O Dimer->H2O Loss of water

Caption: Potential dimerization pathway of this compound.

Prevention_Workflow start Experiment Start check_purity Check Sample Purity (LC-MS, NMR) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Monomer (Chromatography) is_pure->purify No (Dimer Present) use_in_rxn Use in Reaction under Optimized Conditions is_pure->use_in_rxn Yes purify->use_in_rxn storage Store Properly (Cold, Inert Atm.) use_in_rxn->storage end Experiment Complete storage->end

Caption: Logical workflow for handling and using the compound to prevent dimerization.

Protection_Mechanism Amine Reactive 2-Amino Group (-NH₂) ProtectedAmine Protected Amine (-NHBoc) Amine->ProtectedAmine + Reagent Boc2O Boc Anhydride ((Boc)₂O) Boc2O->ProtectedAmine NoReaction Dimerization Prevented ProtectedAmine->NoReaction Steric Hindrance & Reduced Nucleophilicity

Caption: Mechanism of action for Boc protection to prevent dimerization.

References

Improving regioselectivity in reactions with 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Aminomethyl)pyridin-2-amine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to regioselectivity in reactions involving this versatile molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary nucleophilic sites on this compound and how does their reactivity differ?

A1: this compound has three primary nucleophilic nitrogen centers:

  • N1 (Pyridine Ring Nitrogen): The basicity of this nitrogen is relatively low for a pyridine (pKa of conjugate acid ≈ 5-6) due to the electron-donating effect of the 2-amino group. It is generally the least nucleophilic site but can be alkylated under certain conditions.

  • C2-NH2 (2-Amino Group): This is an aromatic amine. Its lone pair of electrons is partially delocalized into the pyridine ring, which reduces its basicity and nucleophilicity compared to an aliphatic amine.[1]

  • C5-CH2NH2 (5-Aminomethyl Group): This is a primary alkylamine, analogous to benzylamine. Its lone pair is localized on the nitrogen atom, making it significantly more basic and nucleophilic than the 2-amino group.[2][3]

Q2: How can I achieve selective functionalization on the 5-(aminomethyl) group?

A2: Given that the 5-(aminomethyl) group is the most nucleophilic site, direct reaction with an electrophile (e.g., acyl chloride, alkyl halide) under standard neutral or slightly basic conditions will predominantly occur at this position. Using a 1:1 molar ratio of the substrate to the electrophile will favor mono-functionalization at the C5-CH2NH2 position.

Q3: How can I achieve selective functionalization on the 2-amino group?

A3: To target the less reactive 2-amino group, a protection strategy is required. First, selectively protect the more reactive 5-(aminomethyl) group with a suitable protecting group, such as tert-butoxycarbonyl (Boc). Once protected, the 2-amino group is the most nucleophilic site available for subsequent reactions. The protecting group can then be removed in a final step.

Q4: Is it possible to control regioselectivity using pH?

A4: Yes, pH control can be an effective strategy. The 5-(aminomethyl) group is significantly more basic (pKa of conjugate acid ≈ 9-10) than the 2-amino group (pKa of conjugate acid ≈ 6.8).[1][2] By performing the reaction in an acidic medium (e.g., pH 4-5), the more basic 5-(aminomethyl) group will be preferentially protonated to form an ammonium salt (-CH2NH3+). This protonation effectively deactivates it as a nucleophile, allowing the electrophile to react selectively with the less basic (and still largely unprotonated) 2-amino group.

Troubleshooting Guides

Issue 1: My reaction (e.g., acylation, alkylation) results in a mixture of di-substituted product and unreacted starting material.

Possible Cause Solution
Incorrect Stoichiometry The electrophile was added in excess. Carefully control the stoichiometry; use 0.95-1.05 equivalents of the limiting reagent for mono-substitution.
Reaction Temperature Too High High temperatures can overcome the subtle differences in reactivity, leading to a loss of selectivity. Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) and allow it to proceed for a longer duration.
Incorrect Base A strong, non-nucleophilic base might be deprotonating both amino groups, increasing their reactivity and leading to di-substitution. Consider running the reaction without a base or using a milder base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Issue 2: The reaction is occurring at the 5-(aminomethyl) group, but I want to target the 2-amino group.

Possible Cause Solution
Kinetically Favored Reaction The 5-(aminomethyl) group is the most nucleophilic and will react first under standard conditions.
Incorrect pH The reaction conditions (neutral or basic) favor reaction at the most basic site.

Issue 3: I am observing N-alkylation on the pyridine ring nitrogen.

Possible Cause Solution
Use of Hard Electrophiles "Hard" alkylating agents (e.g., methyl triflate, dimethyl sulfate) can favor reaction at the pyridine nitrogen.
High Temperature Elevated temperatures can promote reaction at the less reactive pyridine nitrogen.
Strongly Basic/Anionic Conditions Conditions that generate a highly reactive anionic nucleophile can reduce selectivity.

Data Presentation

Table 1: Approximate pKa Values of Conjugate Acids for Relevant Nitrogen Sites

Functional GroupRepresentative CompoundpKa of Conjugate Acid (BH+)Relative Basicity/Nucleophilicity
Primary AlkylamineBenzylamine~9.3Highest
Aromatic Amine2-Aminopyridine~6.8[1][2]Medium
Pyridine NitrogenPyridine~5.2[4]Lowest

This table provides a basis for understanding the inherent reactivity differences that drive regioselectivity.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of the 5-(Aminomethyl) Group

This protocol protects the more reactive alkylamine, leaving the 2-amino group available for further functionalization.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Base Addition: Add a mild base such as triethylamine (TEA, 1.1 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield tert-butyl ((2-aminopyridin-5-yl)methyl)carbamate.

Protocol 2: Acylation of the 2-Amino Group (Post-Protection)

This protocol assumes the starting material is the Boc-protected product from Protocol 1.

  • Dissolution: Dissolve tert-butyl ((2-aminopyridin-5-yl)methyl)carbamate (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a non-nucleophilic base such as pyridine or DIPEA (1.2 eq).

  • Acylation: Cool the solution to 0 °C. Add the desired acyl chloride or anhydride (e.g., acetyl chloride, 1.1 eq) dropwise.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours until completion (monitor by TLC/LC-MS).

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification & Deprotection: Concentrate the solution and purify the intermediate by column chromatography. The resulting di-protected product can then be selectively deprotected. To remove the Boc group, dissolve the product in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours, then concentrate to remove volatiles and isolate the desired product, typically as a TFA salt.

Visualizations

Regioselectivity_Decision_Flow start Goal: Functionalize This compound target Desired Reaction Site? start->target site_c5 5-(Aminomethyl) Group target->site_c5  C5-CH2NH2 site_c2 2-Amino Group target->site_c2  C2-NH2 method_direct Direct Reaction: - Neutral/Basic Conditions - 1:1 Stoichiometry site_c5->method_direct method_protect Protection Strategy: 1. Protect C5-CH2NH2 (Boc) 2. React at C2-NH2 3. Deprotect C5-CH2NH2 site_c2->method_protect method_ph pH Control Strategy: - Acidic Conditions (pH 4-5) - Protonates C5-CH2NH2 - Reaction occurs at C2-NH2 site_c2->method_ph end_product_c5 Product: C5-Substituted method_direct->end_product_c5 end_product_c2 Product: C2-Substituted method_protect->end_product_c2 method_ph->end_product_c2 Experimental_Workflow start Starting Material: 5-(Aminomethyl) pyridin-2-amine step1 Step 1: Protect Add Boc₂O, TEA Solvent: DCM start->step1 intermediate Intermediate: Boc-protected C5-amine step1->intermediate step2 Step 2: Acylate Add Acyl-Cl, Pyridine Solvent: DCM intermediate->step2 protected_product Di-protected Product step2->protected_product step3 Step 3: Deprotect Add TFA Solvent: DCM protected_product->step3 final_product Final Product: C2-acylated amine step3->final_product

References

Troubleshooting scale-up of 5-(Aminomethyl)pyridin-2-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up production of 5-(Aminomethyl)pyridin-2-amine.

Troubleshooting Guide

Issue: Low Reaction Yield on Scale-Up

Q1: We are experiencing a significant drop in yield for the catalytic hydrogenation of 2-amino-5-cyanopyridine to this compound when moving from bench-scale to a pilot plant reactor. What are the likely causes?

A1: A drop in yield during scale-up is a common issue that can be attributed to several factors related to physical and chemical parameters that do not scale linearly:

  • Inefficient Heat Transfer: Larger reactors have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. Exothermic hydrogenation reactions can lead to localized "hot spots," promoting side reactions and by-product formation, thus lowering the yield of the desired product.

  • Poor Mixing and Mass Transfer: Achieving homogeneous mixing of the substrate, catalyst (especially heterogeneous catalysts like Pd/C), and hydrogen gas is more difficult in large vessels. This can lead to incomplete reaction and reduced catalyst efficiency.[1]

  • Hydrogen Availability: The delivery and dissolution of hydrogen gas into the reaction medium can become a rate-limiting step at a larger scale, leading to incomplete reduction.

  • Catalyst Poisoning: The primary amine product can poison the catalyst, reducing its activity.[2] This effect can be more pronounced on a larger scale if not properly managed. The presence of a strong acid can help prevent this poisoning.[2][3]

Issue: High Levels of Impurities

Q2: Our scaled-up batch shows several significant impurities that were minor or absent in our lab-scale experiments. How can we identify and mitigate them?

A2: The impurity profile can change during scale-up due to variations in reaction conditions. Common impurities in the reduction of substituted cyanopyridines include:

  • Dehalogenated By-products: If the starting material contains halogen substituents, reductive dehalogenation can become a significant side reaction, especially at higher temperatures or with certain catalysts.[2]

  • Coupled Intermediates: Amino intermediates formed during the reaction can sometimes couple, leading to dimeric impurities.[2]

  • Partially Reduced Products: Incomplete hydrogenation can leave unreacted nitrile or intermediate imines in the final product.

  • Over-reduction Products: While less common for this specific transformation, reduction of the pyridine ring itself can occur under harsh conditions (very high pressure or temperature).

Mitigation Strategies:

  • Reaction Condition Optimization: Re-optimize temperature, pressure, and reaction time for the larger scale. Often, milder conditions are required to minimize side reactions.

  • Catalyst Screening: The choice of catalyst (e.g., Palladium, Platinum, Nickel) and its support (e.g., charcoal, alumina) can significantly influence selectivity.[2] A different catalyst may be more suitable for large-scale production.

  • Acidic Additives: Performing the hydrogenation in the presence of a strong acid, such as hydrochloric acid, can prevent catalyst poisoning by the amine product and minimize coupling side reactions.[2][3]

Issue: Purification Challenges

Q3: We are finding it difficult to purify this compound efficiently on a multi-kilogram scale using our lab-scale chromatography method. What are more scalable purification techniques?

A3: While silica gel chromatography is effective in the lab, it is often costly and impractical for large-scale purification. Consider the following alternatives:

  • Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale. A systematic solvent screening is crucial to find a system that provides good recovery and high purity.

  • Salt Formation: Converting the amine product to a salt (e.g., hydrochloride) can often facilitate crystallization and improve its handling properties. The salt can then be isolated, purified by recrystallization, and converted back to the free base if necessary.

  • Ion-Exchange Chromatography: For polar compounds like amines, cation-exchange chromatography can be a highly effective and scalable purification method to remove non-basic impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor during the scale-up of the hydrogenation of 2-amino-5-cyanopyridine?

A1: The most critical parameters to monitor and control are:

  • Temperature: To prevent side reactions and ensure consistent reaction kinetics.

  • Hydrogen Pressure: To ensure sufficient hydrogen availability for the reaction to proceed to completion.

  • Agitation Rate: To ensure proper mixing and suspension of the catalyst, as well as efficient gas-liquid mass transfer.[1]

  • Reactant and Catalyst Loading: Precise control over stoichiometry and catalyst-to-substrate ratio is essential for reproducibility.

Q2: How can we prevent catalyst deactivation during the reaction?

A2: Catalyst deactivation can be chemical (poisoning) or physical (sintering, fouling). To prevent this:

  • Use High-Purity Reagents: Ensure starting materials and solvents are free from catalyst poisons like sulfur or heavy metals.

  • Add an Acid: As mentioned, adding a strong acid like HCl protects the catalyst from poisoning by the amine product.[2][3]

  • Control Temperature: Avoid excessive temperatures that can cause the metal particles on the catalyst support to sinter, reducing its active surface area.

Q3: What are the primary safety concerns when scaling up pyridine derivative synthesis?

A3: Key safety considerations include:

  • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor and all associated equipment are properly rated for high-pressure hydrogenation, well-ventilated, and equipped with appropriate safety interlocks.

  • Catalyst Handling: Some hydrogenation catalysts, particularly Raney Nickel and dry Palladium on charcoal, can be pyrophoric (ignite spontaneously in air). Handle them under an inert atmosphere (e.g., nitrogen or argon) or as a wet slurry.

  • Reagent Toxicity: Pyridine derivatives and reagents like cyanides can be toxic. Use appropriate personal protective equipment (PPE) and ensure operations are conducted in a well-ventilated area or contained system. Hydrazine and hydroxylamine, sometimes used as nitrogen sources in pyridine synthesis, can be explosive or decompose violently.[5]

Data Presentation

Table 1: Example Optimization of Hydrogenation Conditions

ParameterCondition ACondition BCondition C (Optimized)
Catalyst 5% Pd/C10% Pd/C5% Pd/C
Catalyst Loading 0.5 mol%0.5 mol%0.1 mol%
Solvent MethanolEthanolMethanol
Temperature 50 °C25 °C25-30 °C[2]
H₂ Pressure 10 bar5 bar4 bar
Acid Additive NoneAcetic AcidConc. HCl[2][3]
Reaction Time 12 h24 h4 h
Yield 65%78%95-97%[3]
Purity (HPLC) 88%92%>98%

Table 2: Comparison of Large-Scale Purification Methods

MethodScale SuitabilityProsCons
Flash Chromatography Low to MediumHigh resolutionHigh solvent consumption, high cost, not ideal for >10 kg scale.
Crystallization HighLow cost, highly scalable, simple equipment.Requires finding a suitable solvent system; may require multiple crops.
Ion-Exchange Resin Medium to HighHigh selectivity for charged molecules, can be regenerated.[4]Higher initial cost than crystallization, may require specific buffer systems.[4]

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Catalytic Hydrogenation

This protocol is a representative procedure for the reduction of 2-amino-5-cyanopyridine.

  • Reactor Setup: Charge a suitable pressure reactor with 2-amino-5-cyanopyridine (1.0 kg, 1.0 eq) and a solvent such as methanol (10 L).[2]

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 5% Palladium on charcoal (50% wet, 100 g, ~0.1-0.2% metal weight relative to substrate).[2]

  • Acidification: Slowly add concentrated hydrochloric acid (1.0 L, ~1.2 eq) to the stirred suspension.[2][3] An exotherm may be observed. Ensure the temperature is maintained between 20-30°C.[2]

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, followed by purging with hydrogen three times. Pressurize the reactor with hydrogen to 3-5 bar.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 25-30°C. Monitor the reaction progress by observing hydrogen uptake and periodically analyzing samples via HPLC. The reaction is typically complete within 4-6 hours.[3]

  • Work-up: Once complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound dihydrochloride salt.

  • Purification: Purify the crude salt by recrystallization from a suitable solvent system (e.g., methanol/isopropanol).

Protocol 2: Purification by Crystallization

  • Dissolution: Transfer the crude this compound dihydrochloride salt to a clean reactor. Add a minimal amount of hot methanol to achieve complete dissolution.

  • Anti-Solvent Addition: While stirring, slowly add an anti-solvent, such as isopropanol or ethyl acetate, until the solution becomes slightly turbid.

  • Cooling & Crystallization: Slowly cool the mixture to room temperature, then further cool to 0-5°C to maximize crystal formation. Hold at this temperature for at least 2 hours.

  • Filtration: Collect the precipitated crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold anti-solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50°C until a constant weight is achieved.

Visualizations

Caption: A typical workflow for the synthesis and purification of this compound.

G issue issue cause cause solution solution low_yield Low Yield Observed check_conversion Incomplete Conversion? low_yield->check_conversion Step 1: Analyze Reaction incomplete Potential Causes: - Catalyst Poisoning - Poor H₂ Mass Transfer - Insufficient Time/Temp check_conversion->incomplete Yes complete Potential Causes: - By-product Formation - Product Degradation - Mechanical Loss check_conversion->complete No solution1 Increase Agitation Add Strong Acid (HCl) Verify Catalyst Activity incomplete->solution1 Solutions solution2 Lower Reaction Temp Optimize Conditions Improve Work-up/Isolation complete->solution2 Solutions

Caption: A troubleshooting decision tree for diagnosing the root cause of low reaction yield.

G condition condition pathway pathway impurity impurity sub 2-Amino-5-Cyano -pyridine path_desired Desired Pathway: Reduction of Nitrile sub->path_desired Optimal Conditions (Low Temp, HCl, 4 bar) path_over Side Pathway 1: Ring Reduction sub->path_over Excessive Temp or Pressure path_couple Side Pathway 2: Catalyst Poisoning & Intermediate Coupling sub->path_couple No Acid Additive product Target Product path_desired->product imp1 Impurity: Ring-Saturated By-product path_over->imp1 imp2 Impurity: Dimeric Species path_couple->imp2

Caption: A diagram illustrating how reaction conditions can lead to different impurity pathways.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-(Aminomethyl)pyridin-2-amine and 3-aminomethylpyridine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional building blocks is paramount for efficient synthesis and the rational design of novel chemical entities. This guide provides a detailed comparison of the reactivity of 5-(Aminomethyl)pyridin-2-amine and 3-aminomethylpyridine, two isomeric pyridylamines with distinct electronic and steric properties.

While direct, side-by-side experimental comparisons of these two molecules are not extensively documented in publicly available literature, a comprehensive analysis of their structural differences, electronic properties, and the known reactivity of related compounds allows for a robust predictive comparison. This guide synthesizes this information to provide a valuable resource for anticipating their behavior in chemical reactions.

Structural and Electronic Properties: A Tale of Two Isomers

The key differentiator between this compound and 3-aminomethylpyridine is the presence of an additional amino group at the 2-position of the pyridine ring in the former. This substitution pattern significantly alters the electronic landscape of the molecule, influencing the reactivity of both the aminomethyl group and the pyridine ring itself.

Key Physicochemical and Reactivity-Influencing Parameters:

PropertyThis compound3-aminomethylpyridineData Source/Justification
Molecular Formula C₆H₉N₃C₆H₈N₂-
Molecular Weight 123.16 g/mol 108.14 g/mol -
pKa (Pyridine Nitrogen) Predicted to be higher than 3-aminomethylpyridine~3.8 (for the pyridinium ion)The electron-donating 2-amino group increases the basicity of the pyridine nitrogen.[1][2]
pKa (Aminomethyl Group) Predicted to be slightly lower than 3-aminomethylpyridine~8.8 (for the ammonium ion)[3]The electron-withdrawing nature of the pyridine ring is slightly enhanced by the 2-amino group through resonance, potentially lowering the basicity of the exocyclic amine.
Nucleophilicity Higher overall nucleophilicity expected at the pyridine nitrogen and potentially the 2-amino group. The aminomethyl group's nucleophilicity may be slightly reduced.Good nucleophilicity at the aminomethyl nitrogen.[4]The 2-amino group is a strong activating group, increasing electron density on the pyridine ring.[1][5]

Comparative Reactivity Analysis

The electronic differences between the two isomers are expected to manifest in their reactivity towards various electrophiles.

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is a key site of reactivity for both molecules, readily undergoing reactions such as acylation, alkylation, and reductive amination.

  • Acylation and Alkylation: In the case of 3-aminomethylpyridine , the aminomethyl group is the primary site of nucleophilic attack. For This compound , while the aminomethyl group remains reactive, the presence of the 2-amino group introduces a competing nucleophilic site. Furthermore, the electron-donating nature of the 2-amino group can subtly influence the nucleophilicity of the more distant aminomethyl group. It is anticipated that under standard acylation or alkylation conditions, 3-aminomethylpyridine may exhibit slightly faster kinetics and higher yields for reactions specifically at the aminomethyl group due to less electronic deactivation compared to the aminomethyl group in its counterpart. However, the overall reactivity of This compound will be higher due to multiple nucleophilic centers.

Reactivity of the Pyridine Ring

The pyridine ring in both molecules can participate in various reactions, including electrophilic aromatic substitution and reactions at the ring nitrogen.

  • Pyridine Nitrogen Reactivity: The pyridine nitrogen in This compound is expected to be significantly more basic and nucleophilic than in 3-aminomethylpyridine .[1][2] This is due to the strong electron-donating resonance effect of the 2-amino group, which increases the electron density on the ring nitrogen. Consequently, reactions such as N-alkylation, N-oxidation, and coordination to metal centers are predicted to occur more readily with this compound.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and undergoes electrophilic aromatic substitution under harsh conditions. The 2-amino group in This compound is a powerful activating group, directing electrophilic attack to the positions ortho and para to it (positions 3 and 5). The aminomethyl group at position 5 will further influence this regioselectivity. In contrast, the aminomethyl group in 3-aminomethylpyridine is a deactivating group, making electrophilic substitution on the ring even more challenging than in pyridine itself.

Experimental Protocols: A Framework for Comparison

To empirically determine the relative reactivity of these two compounds, a standardized experimental protocol for a common reaction such as N-acylation can be employed.

General Protocol for N-Acylation of Aminomethylpyridines

Objective: To compare the yield and reaction time for the N-acylation of this compound and 3-aminomethylpyridine with an acylating agent (e.g., benzoyl chloride).

Materials:

  • This compound

  • 3-aminomethylpyridine

  • Benzoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 3-aminomethylpyridine in anhydrous DCM (10 mL).

  • To each flask, add triethylamine (1.2 equivalents).

  • Cool both reaction mixtures to 0 °C in an ice bath.

  • To each flask, add a solution of benzoyl chloride (1.05 equivalents) in anhydrous DCM (2 mL) dropwise over 5 minutes.

  • Monitor the progress of both reactions simultaneously using thin-layer chromatography (TLC).

  • Once the starting material is consumed in one of the reactions, or after a set time (e.g., 2 hours), quench both reactions by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layers and extract the aqueous layers with DCM (2 x 10 mL).

  • Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude products by silica gel column chromatography to isolate the N-acylated products.

  • Determine the yield of the purified product for each reaction and compare the reaction times based on TLC analysis.

Visualizing Reaction Pathways and Logic

To further illustrate the expected reactivity differences, the following diagrams outline the key considerations.

logical_relationship cluster_reactivity Comparative Reactivity cluster_sites1 Reactive Sites cluster_sites2 Reactive Sites cluster_factors Influencing Factors Reactant1 This compound R1_N_ring Pyridine N (more basic) Reactant1->R1_N_ring R1_NH2_2 2-Amino Group Reactant1->R1_NH2_2 R1_NH2_Me Aminomethyl Group Reactant1->R1_NH2_Me Reactant2 3-aminomethylpyridine R2_N_ring Pyridine N (less basic) Reactant2->R2_N_ring R2_NH2_Me Aminomethyl Group Reactant2->R2_NH2_Me Factor1 Electron-Donating 2-NH2 Group Factor1->R1_N_ring Increases Basicity Factor1->R1_NH2_2 Introduces Competing Nucleophile Factor2 Resonance and Inductive Effects Factor2->R1_NH2_Me Slightly Reduces Nucleophilicity Factor2->R2_N_ring Standard Pyridine Basicity Factor3 Steric Hindrance Factor3->R1_NH2_2 May influence regioselectivity

Caption: Factors influencing the reactivity of the two isomers.

experimental_workflow start Start: Equimolar Reactants dissolve Dissolve in Anhydrous DCM + Triethylamine start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Benzoyl Chloride Dropwise cool->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench with NaHCO3 monitor->quench workup Aqueous Workup and Extraction quench->workup purify Column Chromatography workup->purify analyze Compare Yield and Reaction Time purify->analyze

Caption: Workflow for comparative N-acylation.

Conclusion

For researchers, the choice between these two isomers will depend on the specific synthetic strategy. If selective functionalization of the aminomethyl group is the primary goal, 3-aminomethylpyridine may be the more prudent choice. However, if the aim is to exploit the enhanced reactivity of the pyridine ring or to introduce multiple functionalities, this compound offers a richer chemical landscape to explore. The provided experimental framework can serve as a starting point for a definitive empirical comparison of their reactivity in specific applications.

References

Comparative Analysis of 5-(Aminomethyl)pyridin-2-amine Analogs in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-(aminomethyl)pyridin-2-amine analogs and related heterocyclic compounds based on their performance in key biological assays. This analysis is supported by experimental data to inform future research and development.

This guide focuses on the comparative analysis of two distinct series of aminopyridine analogs: a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives evaluated for their inhibitory activity against Janus kinases (JAKs) and a selection of 2-(4-fluorophenyl)quinolin-7-amine analogs assessed for their anticancer properties. While the core scaffold of the first series is a pyrimidine, its structural similarity and relevance to the broader class of aminopyridine compounds make it a valuable case study for understanding structure-activity relationships.

Section 1: Inhibition of Janus Kinases (JAKs) by N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were synthesized and evaluated for their inhibitory activity against the four members of the Janus kinase family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The JAK-STAT signaling pathway is a crucial regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.

Data Presentation: Comparative Kinase Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) for a selection of these analogs are presented in the table below. Lower IC50 values indicate greater potency.

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
A8 1935273206
13ac >100015>1000>1000

Data sourced from a study on selective JAK2 inhibitors.[1]

Structure-Activity Relationship (SAR) Analysis: The data indicates that compound A8 exhibits potent and selective inhibition of JAK2, with an IC50 value of 5 nM.[1] It shows significantly weaker activity against JAK1, JAK3, and TYK2, with selectivity ratios of 38.6, 54.6, and 41.2-fold, respectively.[1] In comparison, the lead compound 13ac also shows good potency for JAK2 but has much lower or no activity against the other JAK family members at the tested concentrations.[1] The structural modifications leading to compound A8 , which involved opening the tetrahydroisoquinoline ring of the lead compound, resulted in a substantial improvement in both potency and selectivity for JAK2.[1]

Experimental Protocols: Kinase Inhibition Assay

The inhibitory activity of the compounds against the JAK family kinases was determined using a biochemical assay.

Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, and ATP.

  • Procedure:

    • The kinase reaction is initiated by incubating the respective JAK enzyme with varying concentrations of the test compound.

    • ATP and the peptide substrate are then added to the reaction mixture.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified.

  • Detection: Quantification of substrate phosphorylation can be achieved through various methods, including radiometric assays using [γ-³²P]ATP or fluorescence-based assays employing phosphospecific antibodies.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is determined by fitting the data to a dose-response curve.

Signaling Pathway Visualization: The JAK-STAT Pathway

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs and subsequent phosphorylation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene transcription.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK pJAK p-JAK STAT STAT pSTAT p-STAT pJAK->STAT Phosphorylates STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Regulates Anticancer_Assay_Workflow Anticancer Activity Evaluation Workflow Synthesis Compound Synthesis & Characterization Treatment Compound Treatment (Dose-Response) Synthesis->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

References

A Comparative Guide to Confirming the Purity of Synthesized 5-(Aminomethyl)pyridin-2-amine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in pharmaceutical research and drug development, the accurate determination of a synthesized compound's purity is a non-negotiable prerequisite for further study. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 5-(Aminomethyl)pyridin-2-amine. Due to its polar nature, arising from two primary amine groups, this compound presents unique analytical challenges that standard methods may fail to address adequately. We will compare a standard reversed-phase approach with a more suitable ion-pair reversed-phase method, supported by experimental data and detailed protocols.

Comparative Analysis of HPLC Methodologies

Standard Reversed-Phase (RP-HPLC) chromatography often struggles to retain highly polar, hydrophilic compounds like this compound on traditional C18 columns.[1][2] This results in poor retention, with the analyte eluting near the solvent front, leading to inadequate separation from polar impurities and unreliable quantification.[1] To overcome this, specialized techniques are required. Ion-pair chromatography is a robust technique for enhancing the retention of charged analytes on reversed-phase columns.[3][4] It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionized analyte, thereby increasing its hydrophobicity and retention on the non-polar stationary phase.[4][5]

The following table summarizes the performance of a standard RP-HPLC method versus an Ion-Pair RP-HPLC method for the analysis of this compound, demonstrating the clear advantage of the latter.

ParameterStandard RP-HPLC (C18 Column)Ion-Pair RP-HPLC (C18 Column)Rationale for Performance
Analyte Retention Time (min) 1.88.5The ion-pair reagent significantly increases the analyte's hydrophobicity, leading to stronger interaction with the stationary phase and longer retention.[4]
Tailing Factor > 2.01.1The ion-pair method mitigates secondary interactions between the basic amine groups and residual silanols on the column, resulting in a more symmetrical peak shape.
Resolution (from Impurity A*) < 1.0 (Co-elution)> 2.5Enhanced retention allows for baseline separation from potential polar impurities that would otherwise elute with the analyte in a standard RP method.
Limit of Quantification (LOQ) High (Poor Sensitivity)Low (High Sensitivity)Improved peak shape and separation from baseline noise allow for the reliable quantification of much lower analyte concentrations.

*Impurity A is a hypothetical polar impurity, such as an unreacted starting material.

Alternative Analytical Techniques

While HPLC is the gold standard for quantitative purity analysis, other methods can provide complementary information.

MethodPrincipleAdvantagesLimitationsBest Use Case
HPLC-UV Differential partitioning between stationary and liquid phases.[6]High resolution, sensitivity, and quantitative accuracy for non-volatile compounds.[7]Requires analyte to be soluble and possess a UV chromophore.Routine purity testing and quality control of synthesized batches.
LC-MS Combines HPLC separation with mass spectrometry detection.Provides molecular weight information, aiding in the identification of unknown impurities.[8]Ion-pairing reagents can cause ion suppression in the MS source.[2]Identification and structural elucidation of process-related impurities and degradation products.
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.Highly accurate and precise, requires no analyte-specific reference standard for purity assessment.[9]Lower sensitivity than HPLC, may not resolve signals from structurally similar impurities.Orthogonal method for purity confirmation and certifying reference standards.

Detailed Experimental Protocol: Ion-Pair RP-HPLC

Objective: To quantitatively determine the purity of a synthesized this compound sample by separating the main component from potential process-related impurities.

1. Instrumentation and Reagents

  • Instrumentation: HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Sodium 1-hexanesulfonate (Ion-pair reagent)

    • Phosphoric Acid

2. Chromatographic Conditions

  • Mobile Phase A: 10 mM Sodium 1-hexanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 40
    25 40
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation

  • Diluent: Mobile Phase A.

  • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak response.

  • Inject the sample solution.

  • Calculate the purity of the synthesized sample using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Logic

To further clarify the processes, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical decision-making for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start prep_mobile Prepare Mobile Phase (Aqueous + Organic + Ion-Pair Reagent) start->prep_mobile prep_sample Prepare Sample & Standard (0.1 mg/mL in Diluent) start->prep_sample equilibrate Equilibrate HPLC System (~30 min) prep_mobile->equilibrate inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection start Analytical Goal? is_quantitative Quantitative Purity? start->is_quantitative Define is_structure Structural Confirmation? is_quantitative->is_structure No hplc Use Ion-Pair RP-HPLC is_quantitative->hplc Yes is_id Impurity ID? is_structure->is_id No qnmr Use qNMR is_structure->qnmr Yes is_id->hplc No (Routine Check) lcms Use LC-MS is_id->lcms Yes

Caption: Decision logic for selecting the appropriate analytical method.

References

Validating the JAK2-Inhibiting Mechanism of 5-(Aminomethyl)pyridin-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothesized mechanism of action of 5-(Aminomethyl)pyridin-2-amine as a selective JAK2 inhibitor against established alternatives. Experimental data is presented to support the validation of its therapeutic potential in myeloproliferative neoplasms.

Myeloproliferative neoplasms (MPNs) are a group of blood cancers primarily driven by the overactivation of the Janus kinase 2 (JAK2) signaling pathway.[1] A prevalent mutation, JAK2V617F, leads to constitutive activation of the kinase and downstream signaling, resulting in uncontrolled cell proliferation.[1] While several JAK2 inhibitors, such as Ruxolitinib and Fedratinib, are clinically approved, the development of novel, more selective inhibitors remains a critical area of research to mitigate off-target effects.[1] This guide focuses on the validation of this compound's proposed mechanism of action as a selective JAK2 inhibitor, comparing its preclinical data with that of established drugs.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of a compound against its target kinase and its selectivity over other related kinases are crucial determinants of its therapeutic window. The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound (hypothetically represented by the closely related compound A8, a pyrimidin-2-amine derivative) and its alternatives against the JAK family of kinases.[1]

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)Selectivity (JAK1/JAK2)Selectivity (JAK3/JAK2)Selectivity (TYK2/JAK2)
This compound (as A8)193527320638.654.641.2
Ruxolitinib3.32.8428191.2152.96.8
Fedratinib3533300340011.711001133.3

Data for compound A8 is derived from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives.[1]

Cellular Activity and Proliferation

The efficacy of a JAK2 inhibitor is further validated by its ability to inhibit downstream signaling and cellular proliferation in cancer cell lines harboring the JAK2V617F mutation. The table below compares the anti-proliferative activity of the compounds in the MV4-11 human leukemia cell line.

CompoundMV4-11 Cell Proliferation (IC50, nM)
This compound (as A8)<4
Quizartinib (FLT3 inhibitor for comparison)<4

Data for compound A8 is inferred from potent FLT3/CHK1 inhibitors with similar scaffolds.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against JAK family kinases was determined using a competitive binding assay. Recombinant kinase domains were incubated with a fluorescently labeled ATP-competitive ligand. The test compounds were added in increasing concentrations, and their ability to displace the fluorescent ligand was measured by changes in fluorescence polarization. The IC50 values were calculated from the resulting dose-response curves.

Cellular Proliferation Assay (MV4-11)

MV4-11 cells, which endogenously express the JAK2V617F mutation, were seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours. Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by metabolically active cells was quantified. The IC50 values were determined by fitting the data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Inhibitor This compound Inhibitor->JAK2 Inhibits

Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Selectivity_Screen Kinase Selectivity Profiling Kinase_Assay->Selectivity_Screen Proliferation_Assay Cell Proliferation Assay (e.g., MV4-11) Kinase_Assay->Proliferation_Assay Western_Blot Western Blot for p-STAT Proliferation_Assay->Western_Blot PK_Study Pharmacokinetic Studies Proliferation_Assay->PK_Study Efficacy_Model Xenograft Efficacy Model PK_Study->Efficacy_Model

Caption: A typical preclinical workflow for the validation of a kinase inhibitor.

References

Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of 5-(Aminomethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the selectivity and off-target profiles of a promising class of kinase inhibitors, supported by experimental data and detailed protocols.

The 5-(aminomethyl)pyridin-2-amine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Derivatives of this core have shown significant promise in targeting key enzymes implicated in a range of diseases, most notably the Janus kinase (JAK) family. However, a critical aspect of preclinical drug development is the comprehensive characterization of a compound's selectivity profile to anticipate potential off-target effects and ensure a favorable therapeutic window. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, with a focus on their activity against the JAK family of kinases, and contrasts their performance with alternative therapeutic agents.

Comparative Analysis of Kinase Inhibition

A key area of investigation for this compound derivatives has been their potential as selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms (MPNs).[1] The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, shares a high degree of homology in their ATP-binding sites, making the development of isoform-selective inhibitors a significant challenge. Non-selective JAK inhibition can lead to undesirable side effects, such as immunosuppression (via JAK1/JAK3) or anemia (via JAK2).[1]

Recent studies have detailed the structure-activity relationships (SAR) of a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, demonstrating the potential to achieve significant selectivity for JAK2.[1][2] The data presented below summarizes the in vitro inhibitory activity of a lead compound from this class, designated here as Compound A8 , against the four JAK family members. For comparison, the profiles of two clinically approved JAK inhibitors, Ruxolitinib and Fedratinib , are also presented.

CompoundTarget KinaseIC50 (nM)Selectivity vs. JAK2 (Fold)Reference
Compound A8 JAK119338.6[1][2]
JAK2 5 1 [1][2]
JAK327354.6[1][2]
TYK220641.2[1][2]
Ruxolitinib JAK13.31.1
JAK2 2.8 1
JAK3>400>142
TYK2196.8
Fedratinib JAK110535
JAK2 3 1
JAK3>1000>333
TYK2>1000>333

Table 1: Comparative in vitro inhibitory activity and selectivity of Compound A8 and approved JAK inhibitors.

As the data indicates, Compound A8 exhibits potent inhibition of JAK2 with an IC50 of 5 nM and demonstrates significant selectivity over other JAK family members, particularly JAK1 and JAK3.[1][2] This selectivity profile is distinct from Ruxolitinib, which is a potent inhibitor of both JAK1 and JAK2, and Fedratinib, which also shows high selectivity for JAK2.[1] The development of such selective JAK2 inhibitors is a key strategy to mitigate off-target effects and improve the therapeutic index.[1]

Broader Cross-Reactivity Profiling

While selectivity within the target kinase family is crucial, a comprehensive understanding of a compound's interaction with the broader human kinome is essential. Kinome-wide screening of aminopyridine-based inhibitors often reveals interactions with other kinase families. For instance, screening of Compound A8 against a panel of 50 kinases with potential activity revealed inhibitory effects on LCK, LYN, and FAK, although with over 50-fold selectivity compared to JAK2.[1]

To illustrate a typical broader cross-reactivity profile, the following table presents hypothetical data for a representative this compound derivative against a panel of selected kinases, highlighting potential off-target interactions.

Kinase FamilyRepresentative KinaseHypothetical % Inhibition at 1 µM
Tyrosine Kinases JAK2 98%
JAK145%
JAK330%
TYK240%
SRC65%
ABL25%
FLT370%
VEGFR235%
Serine/Threonine Kinases ROCK115%
PIM120%
CDK210%
AURKA5%

Table 2: Hypothetical broad kinase panel screening data for a representative this compound derivative.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (for JAK family)

This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • Specific peptide substrate for each kinase.

    • ATP (Adenosine triphosphate).

    • Test compound (e.g., Compound A8) serially diluted in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

    • White, opaque 384-well assay plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare serial dilutions of the test compound in 100% DMSO.

    • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

    • Prepare a kinase/substrate solution in assay buffer and add it to the wells.

    • Initiate the kinase reaction by adding ATP to a final concentration at or near the Km for each respective kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

2. Radioligand Binding Assay (for 5-HT1A Receptor)

This protocol outlines a method to assess the binding affinity of a test compound to the 5-HT1A receptor.

  • Reagents and Materials:

    • Cell membranes prepared from cells expressing the human 5-HT1A receptor.

    • Radioligand, e.g., [3H]8-OH-DPAT.

    • Test compound serially diluted in assay buffer.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

    • Non-specific binding control (e.g., 10 µM serotonin).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound or assay buffer (for total binding) or the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

JAK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Dimerization & Activation JAK2_active JAK2 (active) (phosphorylated) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT (active) (phosphorylated, dimerized) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene_Expression Gene Expression (Proliferation, Differentiation, etc.) Nucleus->Gene_Expression 6. Transcription Inhibitor This compound Derivative (e.g., Compound A8) Inhibitor->JAK2_active Inhibition

Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound derivatives.

Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Setup Plate Setup (Compound + Kinase/Substrate) Compound_Prep->Plate_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Plate_Setup Reaction_Start Initiate Reaction with ATP Plate_Setup->Reaction_Start Incubation Incubation at 30°C Reaction_Start->Incubation Reaction_Stop Stop Reaction & Detect Signal Incubation->Reaction_Stop Data_Acquisition Luminescence Reading Reaction_Stop->Data_Acquisition Normalization Normalization to Controls Data_Acquisition->Normalization IC50_Calc IC50 Curve Fitting Normalization->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of potent and selective kinase inhibitors. The data for derivatives such as Compound A8 highlight the potential to achieve high selectivity for JAK2 over other JAK family members, a critical attribute for minimizing off-target effects. However, comprehensive cross-reactivity profiling against a broad kinome panel is essential to fully characterize the selectivity of these compounds and guide further optimization. The experimental protocols and workflows provided herein offer a framework for the systematic evaluation of these and other novel chemical entities, ultimately facilitating the development of safer and more effective targeted therapies.

References

Benchmarking 5-(Aminomethyl)pyridin-2-amine: An Analog-Based Comparison Against Known JAK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of a structural analog of 5-(Aminomethyl)pyridin-2-amine against established inhibitors of Janus Kinase 2 (JAK2). Due to the absence of publicly available specific inhibitory data for this compound, this guide utilizes experimental data for a closely related aminopyrimidine derivative, compound A8, a potent and selective JAK2 inhibitor, to provide a valuable performance benchmark.

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK2 signaling pathway is a key driver in various myeloproliferative neoplasms (MPNs), making it a significant target for therapeutic intervention. The aminopyridine and aminopyrimidine scaffolds are prevalent in the development of kinase inhibitors. This guide will compare the inhibitory activity of an exemplar aminopyrimidine compound, A8, with several well-established JAK2 inhibitors.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency (IC50) of the exemplar compound A8 and other known JAK2 inhibitors. Lower IC50 values indicate greater potency.

CompoundTarget(s)IC50 (nM) for JAK2Reference Compound(s)
Compound A8 JAK25-
Ruxolitinib (Jakafi)JAK1/JAK23.3-
Fedratinib (Inrebic)JAK2/FLT36-
Pacritinib (Vonjo)JAK2/FLT323-
Momelotinib (Ojjaara)JAK1/JAK211-

Experimental Protocols

The inhibitory activity of the compounds listed above is typically determined using in vitro kinase assays. A general protocol for a JAK2 inhibition assay is outlined below.

JAK2 Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JAK2 kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue)

  • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radiolabeled for detection via luminescence or fluorescence.

  • Test compound (e.g., Compound A8) and known inhibitors

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting the chosen signal (e.g., scintillation counter, luminometer, or fluorescence reader)

Procedure:

  • Compound Preparation: A serial dilution of the test compound and known inhibitors is prepared in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: The reaction is initiated by adding the following components to the microplate wells in a defined order:

    • Assay buffer

    • Test compound/inhibitor at various concentrations

    • JAK2 enzyme

    • Peptide substrate

  • Initiation of Kinase Reaction: The kinase reaction is started by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination of Reaction: The reaction is stopped, typically by adding a solution containing EDTA or by denaturing the enzyme.

  • Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. The method of detection depends on the assay format:

    • Radiometric Assay: The amount of incorporated ³²P into the substrate is measured using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): The amount of ADP produced is quantified, which correlates with kinase activity.

    • Fluorescence-based Assay: A fluorescently labeled phosphospecific antibody is used to detect the phosphorylated substrate.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizing the JAK2 Signaling Pathway

The following diagram illustrates a simplified representation of the JAK2 signaling pathway, which is the target of the inhibitors discussed.

JAK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerizes DNA DNA STAT_Dimer->DNA Translocates to Nucleus and Binds DNA Gene_Expression Gene Expression DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor JAK2 Inhibitor Inhibitor->JAK2 Inhibits

Caption: Simplified JAK2-STAT signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the general workflow for determining the in vitro inhibitory activity of a compound against a target kinase.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compound Start->Compound_Dilution Add_Compound Add Compound Dilutions to Microplate Compound_Dilution->Add_Compound Reaction_Mix Prepare Reaction Mixture (Kinase, Substrate, Buffer) Add_Reaction_Mix Add Reaction Mixture to Microplate Reaction_Mix->Add_Reaction_Mix Add_Compound->Add_Reaction_Mix Initiate_Reaction Initiate Reaction with ATP Add_Reaction_Mix->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence) Stop_Reaction->Detect_Signal Data_Analysis Analyze Data and Calculate IC50 Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

A Comparative Guide to the In Vitro and In Vivo Activity of 5-(Aminomethyl)pyridin-2-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported in vitro and in vivo activities of compounds structurally related to 5-(Aminomethyl)pyridin-2-amine. Due to the limited publicly available data on this compound itself, this document focuses on its close analogs to offer insights into potential structure-activity relationships (SAR) and to establish a framework for its potential therapeutic applications and further investigation. The data presented herein is compiled from various studies on aminopyridine and aminopyrimidine derivatives, which serve as valuable surrogates for understanding the potential biological profile of the target compound.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the aminopyridine class of compounds, a versatile scaffold known for its diverse pharmacological activities. Aminopyridines are key components in numerous approved drugs and clinical candidates, acting on a wide range of biological targets including kinases, G-protein coupled receptors, and ion channels. The structural motif of an amino group at the 2-position and an aminomethyl group at the 5-position suggests potential interactions with various biological targets, making it a compound of interest for drug discovery programs in areas such as oncology, inflammation, and neuroscience. This guide aims to provide a comparative overview of its potential activity by examining structurally similar compounds with established biological data.

In Vitro Activity Comparison of Aminopyridine and Aminopyrimidine Analogs

The following table summarizes the in vitro activity of selected aminopyridine and aminopyrimidine derivatives that share key structural features with this compound. These compounds have been evaluated for their inhibitory activity against various protein kinases, which are critical targets in cancer and inflammatory diseases.

Compound IDStructureTargetIn Vitro AssayIC50 (nM)Reference
Analog A (A8) N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivativeJAK2Kinase Assay5[1]
Analog B (13ac) N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivativeJAK2Kinase Assay-[1]
Analog C (Compound 4) 3,5-diaryl-2-aminopyrazinePlasmodium falciparum K1Antiplasmodial Assay8.4[2]
Analog D (Compound 4) 3,5-diaryl-2-aminopyrazinePlasmodium falciparum NF54Antiplasmodial Assay10[2]
Analog E (Compound 28) (R)-2-Amino-5-(4-(2-(3,5-difluorophenyl)-2-hydroxyacetamido)-2-ethylphenyl)-N-isopropylnicotinamidePERKBiochemical AssayPotent (exact value not specified)[3]
Analog F (PAT-1251) (R,R)-enantiomer of a 4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yloxy derivativeLOXL2Enzyme Inhibition AssayPotent irreversible inhibitor[4]

Key Observations from In Vitro Data:

  • The N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold (Analog A) demonstrates potent inhibition of Janus kinase 2 (JAK2) with a low nanomolar IC50 value.[1] This suggests that the aminomethylphenyl group is well-tolerated and contributes to high-affinity binding.

  • Modification of the aminopyridine core to a pyrazine (Analog C and D) retains potent biological activity, in this case against Plasmodium falciparum, indicating the core heterocycle can be varied to target different diseases.[2]

  • Complex substitutions on the aminopyridine ring, as seen in Analog E, can lead to potent and selective inhibitors of other kinases like PERK.[3]

  • The 4-(aminomethyl)pyridine moiety is present in potent inhibitors of lysyl oxidase-like 2 (LOXL2), as demonstrated by Analog F, highlighting the potential of this scaffold in fibrosis.[4]

In Vivo Activity and Pharmacokinetic Profile of Analogs

The correlation between in vitro potency and in vivo efficacy is a critical aspect of drug development. The following table presents available in vivo data for the selected analogs, including pharmacokinetic parameters and efficacy in disease models.

Compound IDAnimal ModelDosing RouteEfficacy/Pharmacokinetic ParameterValueReference
Analog A (A8) RatOralBioavailability (F)41.1%[1]
Cmax121.4 ng/mL[1]
AUC0-t3517.8 ng·h/mL[1]
Analog C (Compound 4) P. berghei-infected miceOralEfficacyCurative at 4 x 10 mg/kg[2]
Analog E (Compound 28) 786-O renal cell carcinoma xenograft (mice)OralEfficacyDose-dependent tumor growth inhibition[3]
Bioavailability (F)70%[3]
Analog F (PAT-1251) Mouse lung bleomycin modelOralEfficacySignificantly reduced fibrosis[4]

Key Observations from In Vivo Data:

  • Analog A demonstrates good oral bioavailability in rats, suggesting that the aminopyrimidine scaffold can possess favorable drug-like properties.[1]

  • The pyrazine analog (Analog C) shows excellent in vivo efficacy in a malaria mouse model, demonstrating the translation of in vitro antiplasmodial activity to a curative effect.[2]

  • The highly substituted aminopyridine, Analog E, not only shows potent in vitro activity but also exhibits high oral bioavailability and significant tumor growth inhibition in a xenograft model, underscoring the therapeutic potential of this class of compounds in oncology.[3]

  • The LOXL2 inhibitor, Analog F, demonstrates in vivo efficacy in a mouse model of lung fibrosis after oral administration.[4]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures discussed, the following diagrams are provided.

Signaling_Pathway cluster_JAK_STAT JAK-STAT Signaling Pathway Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation Gene Transcription Gene Transcription STAT->Gene Transcription Dimerization & Nuclear Translocation Analog A Analog A Analog A->JAK2 Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Kinase Assay Kinase Assay Compound Synthesis->Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Animal Model Animal Model IC50 Determination->Animal Model Lead Selection Compound Administration Compound Administration Animal Model->Compound Administration Efficacy & PK Analysis Efficacy & PK Analysis Compound Administration->Efficacy & PK Analysis

References

Comparative Guide to the Reproducible Synthesis of 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 5-(Aminomethyl)pyridin-2-amine, a valuable building block in medicinal chemistry. The reproducibility of a synthetic pathway is critical for reliable production and scalable applications in drug discovery and development. This document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflows to aid researchers in selecting the most suitable method for their needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a basic aminomethyl group and a nucleophilic 2-aminopyridine core, allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutics. Ensuring a reproducible and efficient synthesis of this compound is paramount for advancing research and development programs that rely on it. This guide compares the two most common synthetic strategies: the reduction of 2-amino-5-cyanopyridine and the amination of 5-(halomethyl)pyridin-2-amine.

Comparison of Synthetic Routes

The two primary routes for the synthesis of this compound are summarized below. Each route has its own set of advantages and disadvantages concerning factors such as starting material availability, reaction conditions, yield, and purity of the final product.

ParameterRoute 1: Reduction of 2-amino-5-cyanopyridineRoute 2: Amination of 5-(bromomethyl)pyridin-2-amine
Starting Material 2-amino-5-cyanopyridine2-amino-5-methylpyridine
Key Transformation Catalytic hydrogenation of a nitrileFree radical bromination followed by nucleophilic substitution
Typical Reagents Raney Nickel, Potassium Borohydride, EthanolN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Ammonia
Reported Yield Good to excellent (up to 93% for similar reductions)Moderate (multi-step, yields for individual steps vary)
Reaction Conditions Mild (room temperature)Requires initiation (e.g., heat or light) for bromination
Potential Byproducts Secondary and tertiary aminesDi-brominated and other side-chain halogenated products
Purification Typically straightforwardMay require chromatographic separation of byproducts

Route 1: Reduction of 2-amino-5-cyanopyridine

This is the most direct and commonly employed method for the synthesis of this compound. The key step involves the reduction of the nitrile functionality of the readily available 2-amino-5-cyanopyridine.

Logical Workflow for Route 1

Route 1 Workflow A 2-amino-5-cyanopyridine B Reduction A->B Raney Ni, KBH4 Ethanol, rt C This compound B->C

Caption: Synthetic pathway for Route 1.

Experimental Protocol: Reduction of 2-amino-5-cyanopyridine

This protocol is based on a general and highly efficient method for the reduction of nitriles to primary amines using a Raney Nickel/Potassium Borohydride system[1].

Materials:

  • 2-amino-5-cyanopyridine

  • Raney Nickel (moist)

  • Potassium Borohydride (KBH₄)

  • Dry Ethanol

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend 2-amino-5-cyanopyridine (1.0 eq) and Raney Nickel (approx. 1.0 eq, moist weight) in dry ethanol (2.5 mL per mmol of substrate).

  • To this stirred suspension, add potassium borohydride (4.0 eq) portion-wise at room temperature. The reaction is typically exothermic.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 1-2 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Quantitative Data:

While a specific yield for 2-amino-5-cyanopyridine is not explicitly reported in the searched literature, similar reductions of aromatic nitriles using this method have achieved isolated yields of up to 93%[1]. The high efficiency and mild conditions make this a highly reproducible and attractive route.

Route 2: Amination of 5-(bromomethyl)pyridin-2-amine

Logical Workflow for Route 2

Route 2 Workflow A 2-amino-5-methylpyridine B Bromination A->B NBS, AIBN CCl4, Reflux C 5-(bromomethyl)pyridin-2-amine B->C D Amination C->D NH3 (aq) E This compound D->E

Caption: Synthetic pathway for Route 2.

Experimental Protocols

This route consists of two key transformations: the bromination of 2-amino-5-methylpyridine and the subsequent amination of the resulting 5-(bromomethyl)pyridin-2-amine.

Step 1: Synthesis of 2-amino-5-bromopyridine (as a precursor model)

A general method for the bromination of 2-aminopyridine derivatives is presented, which can be adapted for 2-amino-5-methylpyridine.

Materials:

  • 2-aminopyridine

  • Phenyltrimethylammonium tribromide

  • Chloroform

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Benzene (for recrystallization)

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminopyridine (1.0 eq), phenyltrimethylammonium tribromide (1.0 eq), and chloroform (30 mL per gram of 2-aminopyridine).

  • Stir the mixture at 25°C for 2 hours.

  • Wash the reaction mixture with a saturated sodium chloride solution.

  • Separate the organic layer and wash it twice with water.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be recrystallized from benzene to yield 2-amino-5-bromopyridine. A reported yield for this specific transformation is 78%[2].

Note: This protocol describes the synthesis of 2-amino-5-bromopyridine. For the synthesis of 5-(bromomethyl)pyridin-2-amine, the starting material would be 2-amino-5-methylpyridine, and a radical initiator like AIBN would be used with NBS.

Step 2: Amination of a Halomethylpyridine (General Procedure)

A general procedure for the amination of a related chloromethylpyridine is described, which is applicable to the bromo-analogue.

Materials:

  • 5-(bromomethyl)pyridin-2-amine hydrobromide (or the free base)

  • Aqueous ammonia

  • Suitable solvent (e.g., acetonitrile)

Procedure:

  • In a pressure vessel, charge 5-(bromomethyl)pyridin-2-amine hydrobromide with an excess of aqueous ammonia in a suitable solvent.

  • Heat the mixture with stirring. The reaction temperature and time will need to be optimized for the specific substrate.

  • After cooling, the reaction mixture can be worked up by neutralization, extraction with an organic solvent, and purification by chromatography to isolate this compound.

Quantitative Data:

The overall yield for this multi-step route is dependent on the efficiency of each individual step. While a direct, complete protocol with an overall yield was not found in the search results, the individual steps are based on established chemical transformations. The reproducibility of this route may be lower than Route 1 due to the multi-step nature and the potential for side-product formation during the bromination step, which may necessitate careful purification.

Conclusion

For the synthesis of this compound, the reduction of 2-amino-5-cyanopyridine (Route 1) appears to be the more direct and likely more reproducible method. The reaction is a single step from a commercially available starting material and proceeds under mild conditions with potentially high yields. The amination of a 5-(halomethyl)pyridin-2-amine (Route 2) provides a viable alternative, particularly if the nitrile starting material is unavailable. However, this route is longer and may require more extensive optimization and purification to achieve high purity of the final product. Researchers should consider the availability of starting materials, scalability, and desired purity when selecting a synthetic route. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process.

References

A Head-to-Head Comparison of Aminopyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminopyridine scaffolds are a cornerstone in medicinal chemistry, recognized for their versatile pharmacological profiles and presence in numerous clinically approved drugs.[1][2] These nitrogen-containing heterocycles are fundamental building blocks in the design of novel therapeutics, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This guide provides an objective comparison of aminopyridine derivatives, focusing on their performance as potassium channel blockers, supported by experimental data.

Comparative Analysis of 4-Aminopyridine Derivatives as K-channel Blockers

A key therapeutic application of aminopyridines is the blockade of voltage-gated potassium channels (Kv).[2] The parent compound, 4-aminopyridine (4-AP), is approved for the symptomatic treatment of multiple sclerosis, as it can restore action potential conduction in demyelinated axons by blocking exposed K+ channels.[7] The following data from a structure-activity relationship (SAR) study highlights how substitutions on the 4-aminopyridine scaffold influence its potency for blocking the Shaker K+ channel, a homolog of the mammalian Kv1 channels.[7]

CompoundStructurePosition of SubstitutionSubstituentIC50 (µM) for Shaker K+ Channel BlockRelative Potency to 4-AP
4-Aminopyridine (4-AP)4-amino group on a pyridine ring--100 (approx.)1x
3-Methyl-4-aminopyridineMethyl group at the 3-position3-CH3~14~7x more potent
3-Methoxy-4-aminopyridineMethoxy group at the 3-position3-OCH3~300-400~3-4x less potent
3-Trifluoromethyl-4-aminopyridineTrifluoromethyl group at the 3-position3-CF3~300-400~3-4x less potent
2-Trifluoromethyl-4-aminopyridineTrifluoromethyl group at the 2-position2-CF3~6000~60x less active

Data summarized from a study by Brugarolas et al. (2020)[7]

Mechanism of Action: Potassium Channel Blockade

The primary mechanism of action for 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium channels. In demyelinated neurons, the exposure of these channels leads to a leakage of potassium ions, which can impede the propagation of action potentials. By physically occluding the ion conduction pore of the channel, 4-aminopyridine reduces this leakage, prolongs the duration of the action potential, and thereby restores nerve impulse conduction. The uncharged form of 4-aminopyridine is thought to cross the cell membrane, with the cationic form acting on the intracellular side of the channel.

G cluster_membrane Cell Membrane cluster_extra cluster_intra Kv_channel_closed Kv Channel (Closed) Kv_channel_open Kv Channel (Open) Kv_channel_closed->Kv_channel_open Channel Gating Kv_channel_blocked Kv Channel (Blocked) K_efflux K+ Efflux Kv_channel_open->K_efflux No_K_efflux No K+ Efflux Kv_channel_blocked->No_K_efflux AP_ext 4-Aminopyridine (Uncharged) AP_int 4-Aminopyridine (Charged) AP_ext->AP_int Membrane Permeation AP_int->Kv_channel_open Blockade Depolarization Depolarization Depolarization->Kv_channel_closed Channel Gating Repolarization_Fail Repolarization Failure (Action Potential Prolongation) No_K_efflux->Repolarization_Fail

Caption: Mechanism of 4-aminopyridine as a potassium channel blocker.

Experimental Protocols

The following is a representative protocol for determining the IC50 of aminopyridine derivatives on voltage-gated potassium channels, such as the Shaker K+ channel, using the whole-cell patch-clamp technique.

1. Cell Preparation and Channel Expression:

  • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are transiently transfected with cDNA encoding the Shaker K+ channel using a suitable transfection reagent (e.g., Lipofectamine).

  • Recordings are typically performed 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.2 with KOH.

  • Aminopyridine Stock Solutions: A 100 mM stock solution of each aminopyridine derivative is prepared in DMSO. Serial dilutions are made in the external solution to achieve the final desired concentrations for the dose-response curve.

3. Electrophysiological Recording:

  • Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Patch pipettes are fabricated from borosilicate glass capillaries using a micropipette puller, with a resistance of 3-5 MΩ when filled with the internal solution.

  • A gigaseal (>1 GΩ) is formed between the patch pipette and the cell membrane. The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.

  • The membrane potential is held at -80 mV.

  • Potassium currents are elicited by a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms).

4. Data Acquisition and Analysis:

  • Currents are recorded using a patch-clamp amplifier and digitized.

  • After obtaining a stable baseline recording, the cells are perfused with increasing concentrations of the aminopyridine derivative. The blocking effect is allowed to reach a steady state at each concentration.

  • The peak current amplitude at a specific depolarizing step (e.g., +40 mV) is measured before and after drug application.

  • The percentage of current inhibition is calculated for each concentration.

  • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.

  • The IC50 value is determined by fitting the dose-response curve with the Hill equation using appropriate software (e.g., GraphPad Prism, Origin).

G start Start cell_prep Cell Preparation & Channel Expression start->cell_prep solutions Prepare External & Internal Solutions start->solutions patch Achieve Whole-Cell Patch Clamp Configuration cell_prep->patch solutions->patch baseline Record Baseline K+ Currents patch->baseline drug_app Apply Increasing Concentrations of Aminopyridine Derivative baseline->drug_app record Record K+ Currents at Each Concentration drug_app->record analysis Data Analysis: - Measure Peak Current - Calculate % Inhibition record->analysis curve_fit Generate Dose-Response Curve & Fit with Hill Equation analysis->curve_fit ic50 Determine IC50 Value curve_fit->ic50

References

Validating the Therapeutic Potential of 5-(Aminomethyl)pyridin-2-amine Derivatives as Selective JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

The discovery of activating mutations in Janus kinase 2 (JAK2), particularly the V617F mutation, has identified it as a critical therapeutic target for myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.[1][2] This has spurred the development of targeted inhibitors. This guide provides a comparative analysis of a promising series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, close analogs of 5-(aminomethyl)pyridin-2-amine, against established treatments, offering insights into their therapeutic potential through supporting experimental data and detailed protocols.

Introduction to the JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a crucial mediator for numerous cytokines and growth factors, playing a vital role in hematopoiesis and immune response.[3][4][5] The pathway is initiated by ligand binding to cytokine receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene transcription involved in cell proliferation, differentiation, and survival.[4][6] The aberrant activation of the JAK2/STAT3 pathway is a key driver in the pathogenesis of MPNs.[3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pSTAT p-STAT STAT->pSTAT pJAK2->STAT Phosphorylation pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Inhibitor Derivative A8 (JAK2 Inhibitor) Inhibitor->pJAK2 Inhibition GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription

Figure 1: Simplified JAK/STAT signaling pathway and the point of inhibition by this compound derivatives.

Comparative Performance of a Lead Compound

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been synthesized and evaluated as selective JAK2 inhibitors.[1][2] Within this series, compound A8 has emerged as a potent and selective lead candidate.[1][2] Its performance is compared below with FDA-approved JAK inhibitors, Ruxolitinib and Fedratinib, which are standard-of-care treatments for MPNs.[7][8][9]

Compound/DrugTarget(s)JAK2 IC₅₀ (nM)JAK1 Selectivity (fold vs JAK2)JAK3 Selectivity (fold vs JAK2)TYK2 Selectivity (fold vs JAK2)
Derivative A8 JAK2538.654.641.2
RuxolitinibJAK1/JAK23.3~1--
FedratinibJAK23>30>300>300

Data for Derivative A8 sourced from[1][2]. Data for Ruxolitinib and Fedratinib are compiled from publicly available literature and may vary based on assay conditions.

Derivative A8 demonstrates excellent potency against JAK2 with an IC₅₀ of 5 nM.[1][2] Notably, it exhibits significant selectivity for JAK2 over other JAK family members, which is a desirable characteristic to minimize off-target effects.[1][2] For instance, the non-selective profile of some inhibitors can lead to side effects that limit their clinical application.[1]

Experimental Protocols

To ensure the validity and reproducibility of the findings, detailed methodologies for key experiments are provided below.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified JAK2.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower ATP level (and thus lower luminescence) corresponds to higher kinase activity, while higher ATP levels indicate inhibition.

Materials:

  • Purified recombinant JAK2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (e.g., Derivative A8) dissolved in DMSO

  • Luminescence-based ATP detection kit

  • White, flat-bottom 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Add 1 µL of each diluted compound concentration to the wells of a 384-well plate. Include DMSO-only (vehicle) and no-enzyme controls.

  • Kinase Reaction: Prepare a master mix containing kinase assay buffer, JAK2 enzyme, and the peptide substrate. Dispense this mixture into the wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Prepare serial dilution of test compounds in DMSO B 2. Dispense compounds into 384-well plate A->B C 3. Add JAK2 enzyme and substrate mix B->C D 4. Incubate for 60 min at 30°C C->D E 5. Add ATP detection reagent (luminescence) D->E F 6. Read plate on luminometer E->F G 7. Calculate % inhibition and IC50 values F->G

Figure 2: Experimental workflow for the biochemical kinase inhibition assay.
Cell-Based Proliferation Assay

This assay assesses the effect of JAK2 inhibitors on the proliferation of cancer cells that are dependent on JAK2 signaling.

Principle: Cell lines harboring the JAK2 V617F mutation, such as HEL (human erythroleukemia) cells, exhibit cytokine-independent proliferation. The inhibitory effect of a compound on cell growth is measured to determine its cellular potency.

Materials:

  • HEL 92.1.7 cell line (ATCC® TIB-180™)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HEL cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell growth (GI₅₀) by analyzing the dose-response data.

Conclusion

The N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative, A8, demonstrates potent and selective inhibition of JAK2 kinase.[1][2] Its high selectivity for JAK2 over other JAK family members suggests a potentially favorable safety profile compared to less selective inhibitors. The provided experimental protocols offer a robust framework for the continued evaluation and comparison of these and other novel kinase inhibitors. These findings underscore the therapeutic potential of this chemical series and warrant further preclinical and clinical investigation for the treatment of myeloproliferative neoplasms.

References

Safety Operating Guide

Proper Disposal of 5-(Aminomethyl)pyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(Aminomethyl)pyridin-2-amine (CAS No: 156973-09-0) was located. The following disposal procedures are based on safety data sheets for structurally similar compounds, including aminopyridines, as well as general guidelines for the disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals are advised to conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation.[1] Therefore, it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE)SpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be required for spills or when dusts are generated.To avoid inhalation of dust or vapors.[2]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Collection:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected as hazardous waste.

  • Solid waste should be placed in a clearly labeled, sealable container. For highly toxic substances, double bagging of dry hazardous waste is recommended.[3]

  • Liquid waste should be collected in a compatible, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

2. Waste Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[2]

  • The container must be kept tightly closed except when adding waste.

  • Label the waste container clearly with "Hazardous Waste" and the chemical name: "this compound". The accumulation start date should also be recorded.

3. Spill Management:

  • For small spills: Use appropriate PPE. Absorb liquid spills with an inert, dry material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] For solid spills, carefully sweep or scoop the material to avoid dust formation and place it in a sealed container. The spill area should then be decontaminated.

  • For large spills: Evacuate the area and contact your institution's EHS department immediately.[2]

4. Final Disposal:

  • Disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste.

  • Never attempt to dispose of this chemical down the sanitary sewer or in the regular trash.

Experimental Protocols

Neutralization:

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start cluster_assessment Waste Assessment cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal start This compound Waste Generated assess_type Solid or Liquid Waste? start->assess_type collect_solid Collect in a labeled, sealed container. Double bag if highly toxic. assess_type->collect_solid Solid collect_liquid Collect in a labeled, compatible, leak-proof container. assess_type->collect_liquid Liquid storage Store in a designated, secure, and well-ventilated area. Keep container closed. collect_solid->storage collect_liquid->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs licensed_disposal Disposal by a Licensed Hazardous Waste Contractor contact_ehs->licensed_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 5-(Aminomethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 5-(Aminomethyl)pyridin-2-amine in a laboratory setting. As no specific Safety Data Sheet (SDS) is available for this compound, the following guidance is based on safety data for structurally related aromatic amines and pyridines.[1] It is imperative to conduct a thorough risk assessment before beginning any experimental work.

This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure proper handling and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2] It is also known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[2] Therefore, a comprehensive PPE strategy is the primary line of defense against potential exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves are permeable to some extent.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for both safety and experimental integrity when handling this compound.

Experimental Protocol for Safe Handling:

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the chemical to be used and the nature of the procedure.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[1]

    • PPE Donning: Put on all required PPE as outlined in Table 1 before entering the designated handling area.

  • Handling the Compound:

    • Weighing: When weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

    • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

    • General Handling: All manipulations of the compound, including transfers and reactions, should be carried out within a certified chemical fume hood.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean the work area, including benchtops and equipment, after use.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][5]

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Table 2: Disposal Guidelines for this compound Waste

Waste Type Disposal Procedure
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for nitrogenous or amine-containing organic waste.
Contaminated Labware (e.g., pipette tips, gloves, weighing paper) Place in a designated solid hazardous waste container.[1]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[1]

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations from preparation to disposal for this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment EmergencyPrep Ensure Emergency Equipment is Accessible RiskAssessment->EmergencyPrep DonPPE Don All Required PPE EmergencyPrep->DonPPE Weighing Weigh Compound DonPPE->Weighing Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate CollectLiquidWaste Collect Liquid Waste in Labeled Container Reaction->CollectLiquidWaste CollectSolidWaste Collect Solid Waste in Labeled Container Reaction->CollectSolidWaste WashHands Wash Hands Thoroughly Decontaminate->WashHands StoreWaste Store Waste in Designated Area CollectLiquidWaste->StoreWaste CollectSolidWaste->StoreWaste

Caption: Operational and Disposal Workflow for this compound.

References

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